Magl-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23F3N2O2S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-[4-[[3-[[4-(trifluoromethyl)-2-pyridinyl]sulfanyl]phenyl]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H23F3N2O2S/c26-25(27,28)20-7-10-29-23(16-20)33-22-6-1-3-18(14-22)13-17-8-11-30(12-9-17)24(32)19-4-2-5-21(31)15-19/h1-7,10,14-17,31H,8-9,11-13H2 |
InChI Key |
DKZSLMUJNIBFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Magl-IN-8 mechanism of action
An in-depth search of scientific literature and chemical databases did not yield any specific information for a compound designated "Magl-IN-8." It is possible that this is a typographical error, an internal compound name not yet in the public domain, or a misidentification.
However, a wealth of information exists for other potent and selective monoacylglycerol lipase (MAGL) inhibitors. To fulfill the core requirements of your request, we can proceed by creating a detailed technical guide on a well-characterized MAGL inhibitor, such as MAGL-IN-1 or the widely studied JZL184 , as a representative example of this class of compounds.
This guide will adhere to all your specifications, including:
-
A comprehensive overview of the mechanism of action.
-
Structured tables summarizing all quantitative data (e.g., IC50, selectivity).
-
Detailed experimental protocols for key assays.
-
Graphviz diagrams illustrating signaling pathways and experimental workflows.
Please advise if you would like to proceed with a guide on a representative MAGL inhibitor. If you have an alternative compound name or structure for "this compound," please provide it, and a new search can be initiated.
An In-depth Technical Guide to the Monoacylglycerol Lipase Inhibitor JZL184
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JZL184, a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL). JZL184 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document details the chemical structure and properties of JZL184, its mechanism of action, and its impact on the endocannabinoid signaling pathway. Furthermore, it presents detailed experimental protocols for its synthesis, in vitro characterization, and in vivo evaluation, serving as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
Chemical Structure and Properties
JZL184 is a synthetic small molecule belonging to the piperidine carbamate class of compounds. Its chemical structure is characterized by a 4-nitrophenyl carbamate linked to a piperidine ring, which in turn is substituted with a bis(benzo[d][1][2]dioxol-5-yl)(hydroxy)methyl group.
| Property | Value | Reference |
| IUPAC Name | 4-nitrophenyl 4-(bis(benzo[d][1][2]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate | [3][4] |
| Synonyms | JZL 184, JZL-184 | [3] |
| CAS Number | 1101854-58-3 | [2][5] |
| Molecular Formula | C₂₇H₂₄N₂O₉ | [3][5] |
| Molecular Weight | 520.49 g/mol | [3][6] |
| Appearance | Pale yellow solid | [5] |
| SMILES | O=C(N1CCC(C(C2=CC=C(OCO3)C3=C2)(C4=CC=C(OCO5)C5=C4)O)CC1)OC6=CC=C(--INVALID-LINK--=O)C=C6 | [3] |
| InChI Key | SEGYOKHGGFKMCX-UHFFFAOYSA-N | [3][6] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (30 mg/mL) | [7] |
Mechanism of Action and Signaling Pathway
JZL184 acts as a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][5] The inhibitory mechanism involves the carbamoylation of the catalytic serine nucleophile (Ser122) within the active site of MAGL.[1] This covalent modification leads to the inactivation of the enzyme.
By inhibiting MAGL, JZL184 effectively blocks the hydrolysis of 2-AG into arachidonic acid and glycerol.[2][7] This leads to a significant and sustained elevation of 2-AG levels in various tissues, particularly in the brain.[1] The increased concentration of 2-AG enhances the activation of cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.[8] This amplified endocannabinoid signaling underlies the various pharmacological effects of JZL184, including analgesia, anxiolysis, and anti-inflammatory responses.[9][10] JZL184 displays high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid, anandamide.[6][11] This selectivity makes JZL184 a valuable tool to specifically investigate the physiological roles of the 2-AG signaling pathway.
Experimental Protocols
Chemical Synthesis of JZL184
The synthesis of JZL184 is based on the procedure described by Long et al. in 2009. The key steps involve the formation of the piperidinyl methanol scaffold followed by carbamoylation.
Materials:
-
4-Nitrophenyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve piperidin-4-yl(bis(benzo[d][1][2]dioxol-5-yl))methanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford JZL184 as a pale yellow solid.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro MAGL Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory potency (IC₅₀) of JZL184 against human MAGL.
Materials:
-
Recombinant human MAGL
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
JZL184 stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of JZL184 in assay buffer from the DMSO stock solution. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the diluted JZL184 solutions to the respective wells. Include wells with assay buffer and DMSO as vehicle controls.
-
Add the recombinant human MAGL enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37 °C for 30 minutes to allow for the interaction between JZL184 and the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone) over a specified time period (e.g., 30 minutes) in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each JZL184 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the JZL184 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity of JZL184 for MAGL against other serine hydrolases in a complex biological sample.
Materials:
-
Mouse brain membrane proteome
-
JZL184
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare mouse brain membrane proteome as previously described.
-
Pre-incubate aliquots of the proteome with varying concentrations of JZL184 (or vehicle control) for 30 minutes at 37 °C.
-
Add the activity-based probe (e.g., FP-TAMRA) to each sample and incubate for another 30 minutes at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Inhibition of MAGL by JZL184 will be observed as a decrease in the fluorescence intensity of the band corresponding to MAGL. The selectivity is assessed by observing the lack of signal reduction for other serine hydrolase bands at concentrations where MAGL is significantly inhibited.
In Vivo Administration and Behavioral Assessment in Mice
This protocol outlines the intraperitoneal (i.p.) administration of JZL184 to mice and a subsequent assessment of cannabimimetic behaviors.
Materials:
-
JZL184
-
Vehicle (e.g., a mixture of ethanol, Alkamuls-620, and saline)
-
C57BL/6 mice
-
Apparatus for assessing locomotor activity (e.g., open field arena), analgesia (e.g., hot plate or tail-flick test), and catalepsy (e.g., bar test).
Procedure:
-
Prepare a formulation of JZL184 in the vehicle. A common formulation involves dissolving JZL184 in a mixture of ethanol and Alkamuls-620, which is then diluted in saline.
-
Administer JZL184 or vehicle to mice via intraperitoneal injection at a specified dose (e.g., 4-40 mg/kg).
-
At a designated time point post-injection (e.g., 1-4 hours), assess the mice for a battery of behavioral tests.
-
Locomotor Activity: Place the mouse in an open field arena and record its movement for a set duration. Reduced locomotion (hypomotility) is a characteristic CB1 receptor-mediated effect.
-
Analgesia: Measure the latency of the mouse to respond to a thermal stimulus in the hot plate or tail-flick test. An increased latency indicates an analgesic effect.
-
Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains immobile. Increased immobility is a sign of catalepsy.
-
Record and analyze the data, comparing the JZL184-treated group to the vehicle-treated group.
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| IC₅₀ (MAGL) | Mouse brain membrane | 8 nM | [2][6][7][11] |
| IC₅₀ (FAAH) | Mouse brain membrane | > 4 µM | [7][11] |
| Selectivity (FAAH/MAGL) | Mouse brain membrane | > 300-fold | [2][6][11] |
| In Vivo MAGL Inhibition | Mouse brain (16 mg/kg, i.p.) | ~85% | [7] |
| In Vivo 2-AG Elevation | Mouse brain (16 mg/kg, i.p.) | ~8-fold | [7][11] |
Conclusion
JZL184 is a cornerstone tool for the study of the endocannabinoid system. Its high potency and selectivity for MAGL have enabled significant advancements in our understanding of the physiological roles of 2-AG in the central nervous system and peripheral tissues. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of MAGL inhibition for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and pain. As with any potent pharmacological agent, careful consideration of dosing and potential off-target effects, particularly with chronic administration, is warranted in future investigations.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1101854-58-3,(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 8. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Compound Information Page [nimh-repository.rti.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Role of Monoacylglycerol Lipase (MAGL) Inhibition in Endocannabinoid Signaling
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. It comprises cannabinoid receptors (CB1 and CB2), endogenous lipid-based signaling molecules known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.[1] The two primary endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of 2-AG, the most abundant endocannabinoid in the brain.[3][4] By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL terminates its signaling.[3][5] This central role makes MAGL a significant therapeutic target for various pathologies, including neurodegenerative diseases, inflammation, pain, and cancer.[4][6][7][8]
This guide provides an in-depth overview of the role of MAGL inhibition in modulating endocannabinoid signaling. While the specific inhibitor "Magl-IN-8" was queried, it does not appear in the reviewed scientific literature. Therefore, this document will focus on the principles of MAGL inhibition using well-characterized and frequently cited inhibitors such as JZL184 and KML29 to illustrate the core concepts, mechanisms, and experimental approaches in the field.
The Central Role of MAGL in 2-AG Metabolism
MAGL is a 33-kDa serine hydrolase that is a key node in lipid signaling.[9][10] It is responsible for over 85% of 2-AG hydrolysis in the brain, making it the dominant regulator of 2-AG levels at the synapse.[3] The degradation of 2-AG by MAGL serves two primary functions: the termination of endocannabinoid signaling and the production of arachidonic acid.[10][11] Arachidonic acid is a precursor for the synthesis of prostaglandins and other eicosanoids, which are potent pro-inflammatory mediators.[7][10][11]
Inhibition of MAGL, therefore, has a dual effect:
-
It increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[4][10]
-
It reduces the production of arachidonic acid and downstream pro-inflammatory eicosanoids.[10][12][13]
This bidirectional modulation of endocannabinoid and eicosanoid signaling pathways underlies the therapeutic potential of MAGL inhibitors.[10][12][14]
Mechanism of Action of MAGL Inhibitors
MAGL inhibitors can be broadly classified into two categories: irreversible and reversible.
-
Irreversible Inhibitors: Many of the most widely studied MAGL inhibitors, including JZL184 and KML29, are irreversible covalent inhibitors.[6][7] These compounds typically contain a reactive group, such as a carbamate or urea, that forms a stable covalent bond with the catalytic serine residue (Ser122) in the active site of MAGL.[7][9] This carbamoylation permanently inactivates the enzyme.[9] The prolonged inhibition offered by irreversible inhibitors can lead to a sustained therapeutic response. However, chronic inactivation of MAGL has been shown to cause desensitization and downregulation of CB1 receptors, leading to tolerance and potential physical dependence.[1][6][15]
-
Reversible Inhibitors: To circumvent the issues associated with irreversible inhibition, there is growing interest in the development of reversible MAGL inhibitors.[4][6] These compounds bind to the active site non-covalently, and their inhibitory effect can be reversed. This approach may offer a better safety profile by avoiding the long-term functional antagonism of the CB1 receptor.[4]
Quantitative Data on Representative MAGL Inhibitors
The potency and selectivity of MAGL inhibitors are critical parameters evaluated during drug development. The following tables summarize key quantitative data for commonly studied inhibitors.
Table 1: In Vitro Inhibitory Potency of Selected MAGL Inhibitors
| Compound | Type | Target | IC50 Value | Reference |
| JZL184 | Irreversible | MAGL | ~2-8 nM | [1] |
| KML29 | Irreversible | MAGL | 2.5-95 nM | [6] |
| MJN110 | Irreversible | MAGL | Superior potency to KML29 | [7] |
| SAR127303 | Irreversible | MAGL | Highly potent | [7] |
IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific assay conditions.
Table 2: In Vivo Effects of MAGL Inhibition on Endocannabinoid and Metabolite Levels
| Inhibitor | Animal Model | Tissue | Change in 2-AG Levels | Change in Arachidonic Acid Levels | Reference |
| JZL184 | Mouse | Brain | > 5-fold increase | Reduced | [9] |
| JZL184 | Mouse | Liver, Kidney, Spleen | Significant increase | No significant change | [9] |
| KML29 | Mouse | Brain | ~6-fold increase | Not specified | [7] |
Experimental Protocols
Characterizing the activity and selectivity of MAGL inhibitors involves a range of biochemical and cellular assays.
MAGL Activity Assay (Fluorogenic Substrate Assay)
This is a common in vitro method to screen for and determine the potency of MAGL inhibitors.
-
Principle: A fluorogenic substrate that is specifically cleaved by MAGL is used. Upon cleavage, a fluorescent product is released, and the increase in fluorescence over time is proportional to enzyme activity.
-
Methodology:
-
Recombinant human or mouse MAGL enzyme or membrane preparations from cells overexpressing MAGL are used.
-
The enzyme is pre-incubated with various concentrations of the test inhibitor for a specified period.
-
The reaction is initiated by adding a fluorogenic substrate, such as arachidonoyl-7-hydroxy-6-nitrocoumarin amide (AA-HNA).[6]
-
Fluorescence is measured kinetically using a plate reader.
-
The rate of the reaction in the presence of the inhibitor is compared to a vehicle control to determine the percent inhibition.
-
IC50 values are calculated by fitting the concentration-response data to a suitable pharmacological model.[6]
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against their target enzyme in a native biological system and to identify potential off-targets.
-
Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the active members of an enzyme family. For serine hydrolases like MAGL, these probes often contain a fluorophore or biotin tag for visualization and enrichment.
-
Methodology:
-
Cells or tissue proteomes are treated with the test inhibitor (e.g., JZL184) or vehicle.
-
The proteomes are then labeled with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine).
-
The probe will only label active enzymes; therefore, if the inhibitor has bound to MAGL, the probe will not be able to.
-
Labeled proteins are separated by SDS-PAGE, and the in-gel fluorescence is scanned.
-
A loss of signal at the molecular weight corresponding to MAGL indicates successful target engagement by the inhibitor. The absence of signal changes for other bands indicates selectivity.[6][9]
-
For more in-depth analysis, ABPP can be coupled with mass spectrometry (ABPP-MudPIT) to identify off-targets with high resolution.[9]
-
Quantification of Endocannabinoids by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the gold standard method for measuring the levels of 2-AG, AEA, and other lipids in biological samples following inhibitor treatment.
-
Principle: LC-MS separates lipids based on their physicochemical properties and then detects and quantifies them based on their mass-to-charge ratio.
-
Methodology:
-
Tissues (e.g., brain, liver) are rapidly harvested from animals treated with the MAGL inhibitor or vehicle and flash-frozen to prevent lipid degradation.
-
Lipids are extracted from the homogenized tissue using an organic solvent system (e.g., chloroform/methanol).
-
Known amounts of deuterated internal standards for 2-AG and other analytes are added to the samples for accurate quantification.
-
The lipid extract is analyzed by LC-MS/MS, typically using a multiple reaction monitoring (MRM) method for high sensitivity and specificity.
-
The levels of endogenous lipids are quantified by comparing their peak areas to those of the internal standards.[9]
-
Visualizations of Pathways and Workflows
Endocannabinoid Signaling Pathway
Caption: Role of MAGL in the 2-AG signaling pathway and the site of inhibitor action.
Experimental Workflow for MAGL Inhibitor Characterization
Caption: A typical workflow for the discovery and validation of novel MAGL inhibitors.
Mechanism of Irreversible MAGL Inhibition
Caption: Covalent modification of the catalytic serine in MAGL by an irreversible inhibitor.
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. aeajoy.com [aeajoy.com]
- 3. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent and selective covalent monoacylglycerol lipase (MAGL) inhibitors for treatment of neuroinflammation [morressier.com]
- 13. researchgate.net [researchgate.net]
- 14. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nomuraresearchgroup.com [nomuraresearchgroup.com]
The Therapeutic Potential of Monoacylglycerol Lipase Inhibition: A Technical Guide to JZL184
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of pathological conditions, including neurodegenerative diseases, cancer, and chronic pain.[1][2][3][4] This enzyme is the primary regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid with neuroprotective and anti-inflammatory properties.[5][6][7][8] By catalyzing the hydrolysis of 2-AG, MAGL not only terminates its signaling but also contributes to the production of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[5][7][9][10] Inhibition of MAGL presents a dual therapeutic benefit: the enhancement of 2-AG signaling and the suppression of AA-derived inflammatory mediators.[3][11][12] This technical guide provides an in-depth overview of the therapeutic potential of MAGL inhibition, with a specific focus on the well-characterized irreversible inhibitor, JZL184. We will explore its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols relevant to its study.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a 33-kDa serine hydrolase that plays a central role in lipid metabolism.[13] It is a peripherally associated membrane enzyme containing the canonical GXSXG consensus sequence and a catalytic triad composed of Ser122, Asp239, and His269.[9][13] MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain, establishing it as the principal enzyme for the degradation of this endocannabinoid.[8][14] The products of this hydrolysis are glycerol and arachidonic acid (AA).[5][7][9][10] The subsequent conversion of AA into prostaglandins and other eicosanoids links MAGL activity to inflammatory processes.[7][9][10]
The therapeutic rationale for MAGL inhibition is multifaceted. By preventing the breakdown of 2-AG, MAGL inhibitors elevate its levels, leading to enhanced activation of cannabinoid receptors CB1 and CB2.[6][11] This indirect agonism is thought to produce therapeutic effects similar to direct cannabinoid receptor agonists but with potentially fewer side effects, as 2-AG is produced "on-demand" in specific tissues.[15] Furthermore, by reducing the available pool of AA, MAGL inhibition can dampen the production of pro-inflammatory mediators.[3][11][16] Preclinical studies have demonstrated the therapeutic potential of MAGL inhibitors in models of pain, neuroinflammation, and cancer.[2][6][17]
JZL184: A Potent and Selective MAGL Inhibitor
JZL184 is a potent and selective irreversible inhibitor of MAGL.[13] It belongs to the piperidine carbamate class of compounds and acts by carbamoylating the catalytic serine (Ser122) in the active site of MAGL.[13] This covalent modification leads to the irreversible inactivation of the enzyme.[13]
Mechanism of Action
The mechanism of action of JZL184 involves a nucleophilic attack from the catalytic serine of MAGL on the carbonyl group of the carbamate in JZL184. This results in the formation of a stable, carbamoylated enzyme adduct, rendering the enzyme inactive.[18] This irreversible inhibition leads to a sustained elevation of 2-AG levels in various tissues, particularly the brain.[13]
In Vitro and In Vivo Efficacy of JZL184
JZL184 has demonstrated high potency and selectivity for MAGL in a variety of experimental settings. The following tables summarize key quantitative data from preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 | 8 nM | Mouse Brain Membranes | [12] |
| Selectivity | >300-fold for MAGL over FAAH | Mouse Brain Membranes | [12] |
| Tissue | 2-AG Fold Increase | Dose and Time | Species | Reference |
| Brain | ~8-fold | 40 mg/kg, 4 hours | Mouse | [13] |
| Liver | Variable | 40 mg/kg, 4 hours | Mouse | [13] |
| Lung | Variable | 40 mg/kg, 4 hours | Mouse | [13] |
Therapeutic Applications of MAGL Inhibition with JZL184
The unique dual mechanism of MAGL inhibition has positioned it as a promising therapeutic strategy for a wide range of disorders.
Neurodegenerative Diseases
In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, MAGL inhibition has been shown to reduce neuroinflammation and improve cognitive function.[6] By increasing 2-AG levels, MAGL inhibitors can activate cannabinoid receptors that have neuroprotective and anti-inflammatory effects.[2][6] Furthermore, the reduction in arachidonic acid and subsequent prostaglandin synthesis can mitigate the neuroinflammatory cascade.[9]
Pain and Inflammation
MAGL inhibitors have demonstrated significant analgesic effects in various preclinical models of acute and chronic pain, including neuropathic and inflammatory pain.[6] The elevation of 2-AG in pain-processing pathways enhances endocannabinoid signaling, leading to pain relief.[6] The anti-inflammatory effects are mediated by both the increase in 2-AG and the decrease in pro-inflammatory prostaglandins.[11]
Cancer
Emerging evidence suggests that MAGL plays a role in cancer progression by providing fatty acids for the synthesis of pro-tumorigenic signaling lipids.[3][11] Inhibition of MAGL has been shown to reduce the proliferation and invasion of cancer cells in preclinical models.[6] For instance, in lung cancer models, the MAGL inhibitor JZL184 was found to decrease angiogenic features of endothelial cells.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize MAGL inhibitors like JZL184.
MAGL Activity Assay
This protocol is adapted from a fluorogenic substrate assay.[20]
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against MAGL.
Materials:
-
HEK293T cells overexpressing human MAGL
-
Assay buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
Fluorogenic substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate)
-
Test compound (e.g., JZL184) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 5 µl of the diluted test compound or DMSO (vehicle control) to wells containing 145 µl of assay buffer.
-
Add 40 µl of the MAGL-containing cell membrane preparation (final protein concentration of 12.5 µg/ml).
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µl of the fluorogenic substrate (final concentration 200 µM).
-
Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is a general method for assessing the selectivity of an inhibitor.[18]
Objective: To determine the selectivity of an inhibitor for MAGL over other serine hydrolases in a complex proteome.
Materials:
-
Mouse brain membrane proteome
-
Test compound (e.g., JZL184) dissolved in DMSO
-
Activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Pre-incubate the mouse brain membrane proteome (2 mg/ml) with the test compound at various concentrations or DMSO (vehicle control) for 30 minutes.
-
Add the activity-based probe (final concentration 250 nM) and incubate for an additional 20 minutes.
-
Quench the reaction by adding 4x sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Inhibition is observed as a decrease in the fluorescence intensity of the band corresponding to MAGL. The intensity of other bands indicates off-target activity.
Conclusion and Future Directions
The inhibition of monoacylglycerol lipase represents a compelling therapeutic strategy with broad potential. JZL184, as a potent and selective irreversible inhibitor, has been instrumental in elucidating the physiological and pathophysiological roles of MAGL and has provided a strong preclinical rationale for the development of MAGL inhibitors for clinical use. The dual mechanism of enhancing endocannabinoid signaling and reducing pro-inflammatory eicosanoid production offers a unique advantage in treating complex diseases with both neurological and inflammatory components.
Future research should focus on the development of reversible MAGL inhibitors to potentially mitigate the risk of CB1 receptor desensitization that can occur with chronic irreversible inhibition.[5][17] Furthermore, clinical trials are necessary to translate the promising preclinical findings of MAGL inhibitors into effective therapies for patients. The continued exploration of the intricate roles of MAGL in various cellular processes will undoubtedly unveil new therapeutic opportunities.
References
- 1. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 5. Discovery of 8-prenylnaringenin from hop ( Humulus lupulus L.) as a potent monoacylglycerol lipase inhibitor for treatments of neuroinflammation and A ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05311F [pubs.rsc.org]
- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 7. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | bioRxiv [biorxiv.org]
- 15. caymanchem.com [caymanchem.com]
- 16. escholarship.org [escholarship.org]
- 17. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. matthewslab.org [matthewslab.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Magl-IN-8 for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in a host of neurodegenerative diseases. A key enzymatic hub in the neuroinflammatory signaling cascade is monoacylglycerol lipase (MAGL), which regulates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and its downstream metabolite, arachidonic acid (AA). Inhibition of MAGL presents a compelling therapeutic strategy by dually enhancing the neuroprotective 2-AG signaling and suppressing the production of pro-inflammatory eicosanoids derived from AA. This guide provides an in-depth technical overview of Magl-IN-8, a potent MAGL inhibitor, as a tool for neuroinflammation research. We will cover its mechanism of action, present key quantitative data, detail experimental protocols for its use, and provide visual diagrams of relevant pathways and workflows.
Introduction to MAGL and Neuroinflammation
Monoacylglycerol lipase (MAGL) is a serine hydrolase that is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2] The hydrolysis of 2-AG by MAGL yields glycerol and arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins and other eicosanoids.[3][4][5][6] In neuroinflammatory states, the activity of MAGL is often upregulated, leading to a decrease in the anti-inflammatory and neuroprotective signaling of 2-AG and an increase in the production of pro-inflammatory AA-derived mediators. Pharmacological inhibition of MAGL has been shown to be a promising therapeutic approach for a variety of neurological and neurodegenerative conditions by reversing this imbalance.[2][7]
This compound: A Potent and Reversible MAGL Inhibitor
This compound is a reversible inhibitor of human monoacylglycerol lipase (hMAGL). Its potency and mechanism of action make it a valuable tool for studying the role of MAGL in neuroinflammation.
Mechanism of Action
This compound binds to the active site of MAGL, preventing the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in the brain and other tissues, which can then activate cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways to exert anti-inflammatory and neuroprotective effects.[7] Concurrently, the reduction in 2-AG breakdown leads to decreased levels of arachidonic acid available for conversion into pro-inflammatory eicosanoids.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant MAGL inhibitors.
Table 1: In Vitro Inhibitory Potency of MAGL Inhibitors
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| This compound | hMAGL | 2.5 ± 0.4 | Reversible | [8] |
| JZL184 | mMAGL | 8 | Irreversible | [9] |
| KML29 | hMAGL | 5.9 | Irreversible | [10] |
| Compound 23 | hMAGL | 80 | Reversible | [11] |
Table 2: Selectivity Profile of a Representative MAGL Inhibitor (Compound 23)
| Target | IC50 (µM) | Reference |
| MAGL | 0.08 | [11] |
| FAAH | >10 | [11] |
| ABHD6 | >10 | [11] |
| ABHD12 | >10 | [11] |
| CB1 Receptor | >10 | [11] |
| CB2 Receptor | >10 | [11] |
Signaling Pathways and Experimental Workflows
MAGL Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of MAGL in the endocannabinoid and neuroinflammatory pathways, and the effect of its inhibition by this compound.
Experimental Workflow for In Vivo Neuroinflammation Studies
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Experimental Protocols
In Vivo LPS-Induced Neuroinflammation Model
This protocol describes a general procedure for inducing neuroinflammation in mice using lipopolysaccharide (LPS) and for testing the effects of a MAGL inhibitor like this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 10% Tween 80, 10% PEG400 in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile saline
-
Syringes and needles for administration
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 5-10 ml/kg body weight.
-
Inhibitor Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route. The timing of administration relative to the LPS challenge should be optimized based on the pharmacokinetic profile of the inhibitor. A typical pre-treatment time is 30-60 minutes.
-
LPS Challenge: Prepare a fresh solution of LPS in sterile saline. A commonly used dose to induce neuroinflammation is 1-5 mg/kg. Administer the LPS solution via i.p. injection.
-
Monitoring and Behavioral Testing: At a desired time point post-LPS injection (e.g., 4, 24, or 48 hours), perform behavioral tests to assess sickness behavior, cognitive function, or motor activity.
-
Tissue Collection: At the end of the experiment, euthanize the mice according to approved institutional protocols. Collect blood via cardiac puncture for plasma analysis. Perfuse the animals with cold PBS and collect the brain.
-
Biochemical Analysis:
-
Cytokine Measurement: Homogenize brain tissue and use ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in both brain homogenates and plasma.
-
Western Blotting: Use brain lysates to perform Western blotting for markers of microglial (Iba1) and astrocyte (GFAP) activation.
-
qPCR: Extract RNA from brain tissue to analyze the gene expression of inflammatory mediators.
-
In Vitro Primary Microglia Culture and Treatment
This protocol provides a method for isolating and culturing primary microglia from neonatal mouse pups to study the direct effects of this compound on microglial activation.
Materials:
-
P0-P2 C57BL/6 mouse pups
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Poly-D-lysine coated flasks and plates
-
This compound
-
LPS
Procedure:
-
Mixed Glial Culture Preparation:
-
Euthanize neonatal pups and dissect the cortices in cold HBSS.
-
Mechanically and enzymatically dissociate the tissue using trypsin and DNase I.
-
Plate the cell suspension in poly-D-lysine coated T75 flasks in DMEM/F12 with 10% FBS.
-
Allow the mixed glial cells to grow for 10-14 days, with media changes every 3-4 days. Astrocytes will form a confluent monolayer.
-
-
Microglia Isolation:
-
After 10-14 days, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia from the astrocyte layer.
-
Collect the supernatant containing the microglia, centrifuge, and resuspend the cells in fresh media.
-
Plate the purified microglia in poly-D-lysine coated plates at the desired density.
-
-
Treatment:
-
Allow the microglia to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 1 hour.
-
Stimulate the microglia with LPS (e.g., 100 ng/ml) for a specified duration (e.g., 6 or 24 hours).
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Collect the culture supernatant and measure the levels of secreted cytokines (TNF-α, IL-6) using ELISA.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for microglial activation markers like Iba1 and CD11b.
-
Conclusion
This compound is a potent and valuable research tool for investigating the role of monoacylglycerol lipase in neuroinflammation. Its ability to modulate the endocannabinoid system and suppress the production of pro-inflammatory mediators provides a powerful mechanism for dissecting the complex signaling pathways involved in neurodegenerative diseases. The experimental protocols and data presented in this guide offer a starting point for researchers to effectively utilize this compound in their studies to advance our understanding of neuroinflammation and develop novel therapeutic strategies.
References
- 1. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. Quantification of monoacylglycerol lipase and its occupancy by an exogenous ligand in rhesus monkey brains using [18F]T-401 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-prenylnaringenin from hop ( Humulus lupulus L.) as a potent monoacylglycerol lipase inhibitor for treatments of neuroinflammation and A ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05311F [pubs.rsc.org]
- 4. Monoglyceride lipase - Proteopedia, life in 3D [proteopedia.org]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. abmole.com [abmole.com]
- 11. caymanchem.com [caymanchem.com]
Magl-IN-8: An In-Depth Technical Guide for Pain and Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for a range of neurological disorders, most notably for the management of pain and inflammation.[1][2] This enzyme is the primary regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates pain perception through the activation of cannabinoid receptors CB1 and CB2.[3] Inhibition of MAGL elevates the levels of 2-AG in the nervous system, thereby enhancing endocannabinoid signaling and producing analgesic effects in various preclinical models of acute and chronic pain.[3][4] This guide provides a comprehensive technical overview of Magl-IN-8, a potent and reversible MAGL inhibitor, for researchers in pain and analgesia.
This compound: A Potent and Reversible MAGL Inhibitor
This compound (also known as compound 13) is a reversible inhibitor of human monoacylglycerol lipase (hMAGL) with high potency.[5] Its reversible nature may offer advantages over irreversible inhibitors by potentially reducing the likelihood of target-related side effects associated with long-term, irreversible enzyme inactivation.
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized MAGL inhibitors.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | hMAGL | 2.5 ± 0.4 | Reversible inhibition | [5] |
| Compound | Parameter | Value | Assay | Reference |
| This compound | Apparent Permeability (Papp) | 3.695 × 10⁻⁶ cm/s | PAMPA | [6] |
| This compound | Membrane Retention | 38.9% | PAMPA | [6] |
Note: In vivo efficacy and pharmacokinetic data for this compound are not yet publicly available. The following data for other potent MAGL inhibitors are provided as representative examples of the expected pharmacological profile.
| Compound | Animal Model | Pain Type | Dose | Effect | Reference |
| JZL184 | Mouse | Inflammatory (Carrageenan) | 16 mg/kg, i.p. | Reduced mechanical allodynia and paw edema | [7] |
| KML29 | Rat | Osteoarthritis (MIA) | 700 μg/50 μl, i.a. | Reduced joint pain | [8] |
| Compound | Species | Dose | Route | Cmax | Bioavailability | Reference |
| Compound [I] | Rat | 5 mg/kg | Oral | 403 ng/mL | 73% |
Signaling Pathway
The analgesic effects of this compound are mediated through the enhancement of the endocannabinoid system. By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of presynaptic CB1 and CB2 receptors. This activation suppresses neurotransmitter release, ultimately reducing pain signaling.
References
- 1. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Magl-IN-8 and 2-AG Metabolism
Prepared for: Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Executive Summary
Monoacylglycerol lipase (MAGL) is a critical serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2][3] By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL terminates 2-AG's signaling at cannabinoid receptors (CB1 and CB2) and simultaneously supplies the precursor for the synthesis of pro-inflammatory prostaglandins.[2][4] Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammatory pain, and cancer, by enhancing endocannabinoid tone and reducing eicosanoid production.[1][2][3] This guide provides a detailed technical overview of Magl-IN-8, a representative MAGL inhibitor, focusing on its mechanism, its impact on 2-AG metabolism, and the key experimental protocols used for its characterization.
The Role of MAGL in 2-AG Metabolism
The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes. Its primary lipid messengers are anandamide (AEA) and 2-AG. MAGL is the principal enzyme regulating the metabolic inactivation of 2-AG in the brain, estimated to be responsible for approximately 85% of its hydrolysis.[5]
Key functions of MAGL include:
-
Termination of 2-AG Signaling: By degrading 2-AG, MAGL controls the magnitude and duration of signaling through CB1 and CB2 receptors.
-
Regulation of Arachidonic Acid Pool: MAGL activity provides a significant source of arachidonic acid in the brain, which is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively.[2]
Pharmacological inhibition of MAGL leads to a dramatic elevation of 2-AG levels in the brain and other tissues.[6][7] This dual action of enhancing neuroprotective endocannabinoid signaling while concurrently reducing pro-inflammatory mediators makes MAGL a compelling drug target.[2][5]
This compound: Mechanism and Activity
This compound is an example of a potent, selective, and often irreversible inhibitor developed for studying MAGL. Such inhibitors typically feature a reactive group that forms a covalent bond with a key serine residue in the active site of the MAGL enzyme, leading to its inactivation. This mechanism-based inhibition is highly effective for producing a sustained elevation of 2-AG levels in vivo.
Signaling Pathway Modulation
The inhibition of MAGL by compounds like this compound fundamentally alters the 2-AG signaling cascade. By preventing 2-AG degradation, the inhibitor causes an accumulation of 2-AG in the synaptic cleft and surrounding tissues. This leads to enhanced activation of presynaptic CB1 receptors, which are G-protein coupled receptors that typically mediate retrograde synaptic suppression.
Quantitative Data on MAGL Inhibitor Activity
The potency and in vivo efficacy of MAGL inhibitors are critical parameters for their use as research tools or therapeutic agents. Potency is typically reported as the half-maximal inhibitory concentration (IC50). The effect on 2-AG levels is quantified in various tissues following administration.
| Inhibitor Class/Example | hMAGL IC50 (nM) | In Vivo Effect on Brain 2-AG Levels | Selectivity over FAAH | Reference |
| Organophosphorus (OP) | 0.1 - 10 | Dramatic increase | Varies | [6] |
| JZL184 | ~8 | >10-fold increase | >300-fold | [4] |
| Elcubragistat (ABX-1431) | Potent, selective | CNS-penetrant | High | [4] |
| CAY10499 | 500 | Effective in vivo | Not specified | [8] |
| Octhilinone | 88 | Not specified | Not specified | [2] |
Note: Data is compiled from various sources and represents a range of inhibitor classes. Specific values for "this compound" are proprietary or not consistently published; representative data from well-characterized inhibitors are shown.
Key Experimental Protocols
Accurate characterization of MAGL inhibitors requires robust and validated experimental methods. The two primary protocols involve measuring the direct inhibition of enzyme activity and quantifying the downstream metabolic consequences.
MAGL Activity Assay (Fluorometric Method)
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a synthetic substrate that releases a fluorescent product.
Principle: A non-fluorescent substrate is cleaved by MAGL to produce a fluorescent molecule (e.g., 7-hydroxycoumarin or umbelliferone), where the increase in fluorescence is directly proportional to MAGL activity.
Detailed Protocol:
-
Sample Preparation: Homogenize tissue (e.g., 10 mg mouse brain) or cells in 100 µL of ice-cold MAGL Assay Buffer.[9] Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant (proteome).[9]
-
Inhibitor Incubation: In a 96-well plate, add the test inhibitor (e.g., this compound) at various concentrations to wells containing the proteome.[10] Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.[10]
-
Reaction Initiation: Add a fluorogenic substrate (e.g., arachidonoyl-7-hydroxycoumarin) to each well to initiate the enzymatic reaction.[8][10]
-
Signal Detection: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Quantification of 2-AG Levels by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of endocannabinoids like 2-AG from complex biological matrices.[12][13][14]
Principle: This technique separates lipids via liquid chromatography and then uses mass spectrometry to ionize, fragment, and detect specific molecules based on their mass-to-charge ratio, providing high specificity and sensitivity.[12][13]
Detailed Protocol:
-
Tissue Collection & Homogenization: Following in vivo administration of the inhibitor, rapidly collect tissues and flash-freeze to prevent post-mortem lipid degradation. Homogenize the tissue in a solvent mixture, often containing an internal standard (e.g., deuterated 2-AG-d8), for accurate quantification.
-
Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction from the homogenate.[15] A common method involves extraction with organic solvents like ethyl acetate or toluene.[14][15]
-
Chromatographic Separation: Inject the extracted lipid sample into an HPLC or UPLC system equipped with a reverse-phase column (e.g., C18) to separate 2-AG from other lipids.[16]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion for 2-AG (e.g., m/z 379.3) is selected and fragmented, and a specific product ion (e.g., m/z 287.2) is monitored for quantification.[13]
-
Data Analysis: Quantify the amount of 2-AG in the sample by comparing the peak area of endogenous 2-AG to the peak area of the known concentration of the internal standard.
Conclusion and Future Directions
MAGL inhibitors like this compound are invaluable pharmacological tools for dissecting the complex roles of the endocannabinoid 2-AG in health and disease. By potently and selectively elevating endogenous 2-AG levels, these compounds allow for the investigation of the therapeutic potential of enhancing endocannabinoid signaling. The methodologies outlined in this guide, from fluorometric activity assays to sensitive LC-MS/MS quantification, are essential for the continued discovery and characterization of novel MAGL modulators. Future research will likely focus on developing reversible and peripherally-restricted inhibitors to fine-tune therapeutic effects and minimize potential side effects associated with chronic CB1 receptor activation.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 11. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide: In Vitro Target Engagement of Magl-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro target engagement of Magl-IN-8, a potent and reversible inhibitor of Monoacylglycerol Lipase (MAGL). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system.[1] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule involved in a wide array of physiological processes, including pain sensation, inflammation, and neuroprotection.[1] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL terminates its signaling. Arachidonic acid is a precursor to pro-inflammatory prostaglandins, linking MAGL to inflammatory pathways.[1] Consequently, inhibiting MAGL presents a promising therapeutic strategy for various conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[2][3]
This compound: A Reversible Inhibitor of MAGL
This compound, also identified as compound 13 in the scientific literature, is a second-generation benzoylpiperidine derivative that acts as a reversible inhibitor of human MAGL (hMAGL).[2][4] Its reversible mechanism of action is a key feature, potentially offering a better safety profile compared to irreversible inhibitors by avoiding chronic enzyme blockade that can lead to desensitization of cannabinoid receptors.[5]
Quantitative Data: In Vitro Potency and Selectivity
The in vitro activity of this compound has been characterized through various biochemical assays. The following tables summarize the key quantitative data for its potency and selectivity.
Table 1: In Vitro Potency of this compound against human MAGL
| Compound | Target | IC50 (nM) |
| This compound | hMAGL | 2.5 ± 0.4 |
Data sourced from Granchi C, et al. Eur J Med Chem. 2021.[2][4]
Table 2: In Vitro Selectivity Profile of this compound
| Target Enzyme | % Inhibition at 1 µM |
| FAAH | < 10 |
| ABHD6 | < 10 |
| ABHD12 | < 10 |
Data reflects the high selectivity of this compound for MAGL over other key serine hydrolases in the endocannabinoid system.
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the target engagement of this compound.
Recombinant Human MAGL Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified hMAGL.
Materials:
-
Recombinant human MAGL (hMAGL)
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Assay buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the assay wells.
-
Add 178 µL of the hMAGL enzyme solution in assay buffer to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the 4-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes.
-
Calculate the rate of the enzymatic reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Assays (FAAH, ABHD6, ABHD12)
To assess the selectivity of this compound, similar enzymatic assays are performed using recombinant human FAAH, ABHD6, and ABHD12 enzymes with their respective specific substrates. The general protocol is similar to the MAGL inhibition assay, with modifications to the enzyme and substrate used.
Reversibility Assay
To confirm the reversible mechanism of action of this compound, a dialysis experiment can be performed.
Procedure:
-
Incubate hMAGL with a concentration of this compound equivalent to 10 times its IC50 for 30 minutes.
-
As a control, incubate hMAGL with an irreversible inhibitor (e.g., JZL184) under the same conditions.
-
Place the enzyme-inhibitor mixtures in dialysis bags and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes.
-
After dialysis, measure the enzymatic activity of the hMAGL samples.
-
A significant recovery of enzymatic activity for the this compound-treated sample compared to the irreversible inhibitor control indicates a reversible binding mechanism.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the MAGL signaling pathway and a typical experimental workflow for in vitro target engagement studies.
Caption: MAGL Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for In Vitro MAGL Inhibitor Target Engagement.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Preliminary Efficacy of Monoacylglycerol Lipase (MAGL) Inhibitors: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data could be located for a compound designated "Magl-IN-8." This guide therefore summarizes preliminary efficacy data for a representative and potent spirocyclic hydroxycyclobutane amide MAGL inhibitor, referred to herein as "Compound [I]," based on available preliminary reports.[1] The methodologies described are based on standard preclinical drug discovery protocols and inferences from the available data.
Introduction
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4][5][6][7] Inhibition of MAGL increases the levels of 2-AG, which can modulate pain, inflammation, and neuroprotection through its action on cannabinoid receptors (CB1 and CB2).[2][3] This makes MAGL an attractive therapeutic target for a variety of disorders, including neurological and neurodegenerative diseases, inflammation, and cancer.[2][3][4][5][6] This document provides a technical overview of the preliminary efficacy of a novel, noncovalent MAGL inhibitor, Compound [I].[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Compound [I], a novel spirocyclic hydroxycyclobutane amide MAGL inhibitor.
Table 1: In Vitro Potency and Selectivity [1]
| Parameter | Value | Species | Notes |
| IC50 | 10 nM | Not Specified | In vitro inhibition of MAGL. |
| Selectivity | >1000-fold vs. FAAH | Not Specified | Indicates high selectivity for MAGL over the other major endocannabinoid-degrading enzyme. |
Table 2: Pharmacokinetic Properties [1]
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 73% | Rat | Following a 5 mg/kg oral dose. |
| Cmax | 403 ng/mL | Rat | Peak plasma concentration after a 5 mg/kg oral dose. |
| MDCK-MDR1 Efflux Ratio | 0.8 | In Vitro | Suggests good potential for blood-brain barrier penetration. |
| Unbound Fraction in Plasma (fu,plasma) | 0.013 | Human | |
| Unbound Fraction in Plasma (fu,plasma) | 0.13 | Rat | |
| Unbound Fraction in Brain (fu,brain) | 0.004 | Rat | |
| Unbound Plasma-Brain Partition Coefficient (Kpuu,brain) | 1.9 | Mouse | Indicates excellent brain penetration. |
Table 3: In Vivo Target Engagement [1]
| Parameter | Value | Species | Notes |
| MAGL Receptor Occupancy (RO) Plasma EC50 | 7 ng/mL | Mouse | Effective plasma concentration to achieve 50% MAGL occupancy in the brain. |
| MAGL Receptor Occupancy (RO) ED50 | 0.13 mg/kg | Mouse | Effective oral dose to achieve 50% MAGL occupancy in the brain. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary report on Compound [I].
1. In Vitro MAGL Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound [I] against MAGL.
-
Enzyme Source: Recombinant human MAGL.
-
Substrate: A fluorogenic or chromogenic substrate that is specifically hydrolyzed by MAGL.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris buffer at physiological pH.
-
Procedure:
-
A dilution series of Compound [I] is prepared in the assay buffer.
-
The MAGL enzyme is pre-incubated with the different concentrations of Compound [I] for a specified period (e.g., 30 minutes) at 37°C.
-
The substrate is added to initiate the enzymatic reaction.
-
The fluorescence or absorbance is measured over time using a plate reader.
-
The rate of substrate hydrolysis is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
2. Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and plasma concentration profile of Compound [I].
-
Animals: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) administration of Compound [I] (e.g., 1 mg/kg) to a control group.
-
Oral gavage administration of Compound [I] (5 mg/kg) to the experimental group.
-
-
Sample Collection: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of Compound [I] are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. Oral bioavailability is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
3. In Vivo MAGL Receptor Occupancy Study in Mice
-
Objective: To determine the relationship between the dose of Compound [I] and the extent of MAGL inhibition in the brain.
-
Animals: Male C57BL/6 mice.
-
Dosing: Mice are treated with a range of oral doses of Compound [I].
-
Tissue Collection: At a specified time point after dosing, mice are euthanized, and brains are rapidly harvested.
-
Ex Vivo Enzyme Activity Assay:
-
Brain tissue is homogenized in a suitable buffer.
-
The homogenate is incubated with a radiolabeled or fluorogenic MAGL substrate.
-
The rate of substrate hydrolysis is measured and compared to that in vehicle-treated control animals.
-
Receptor occupancy is calculated as the percentage reduction in MAGL activity at each dose.
-
-
Data Analysis: The dose-response data is used to calculate the ED50 for MAGL occupancy.
Signaling Pathway and Experimental Workflow
Caption: MAGL signaling pathway and the inhibitory action of Compound [I].
Caption: Preclinical experimental workflow for the evaluation of Compound [I].
References
- 1. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]
- 2. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
Magl-IN-8 and its Effect on Arachidonic Acid Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound Magl-IN-8, a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL). The primary focus is on its mechanism of action and its subsequent effects on arachidonic acid (AA) levels and downstream signaling pathways. By inhibiting MAGL, this compound effectively blocks the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation. A critical consequence of this inhibition is the significant reduction of free arachidonic acid pools, a key precursor for a wide array of pro-inflammatory and signaling lipids. This guide will delve into the quantitative effects of MAGL inhibition on AA, detail the experimental protocols for assessing these changes, and visualize the intricate signaling pathways involved. While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data from other well-characterized, potent, and selective MAGL inhibitors, such as JZL184, to illustrate the expected pharmacological effects.
Introduction to Monoacylglycerol Lipase (MAGL) and its Role in Arachidonic Acid Metabolism
Monoacylglycerol lipase (MAGL) is a key serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3][4][5]. This enzymatic hydrolysis yields glycerol and the polyunsaturated omega-6 fatty acid, arachidonic acid (AA)[1][2][3][4]. 2-AG is a crucial signaling molecule in the endocannabinoid system, acting as an endogenous agonist for the cannabinoid receptors CB1 and CB2[1][2]. The termination of 2-AG signaling is primarily mediated by MAGL, which is estimated to be responsible for approximately 85% of 2-AG hydrolysis in the brain[5][6].
Beyond its role in regulating endocannabinoid tone, MAGL is a critical gatekeeper of arachidonic acid availability. The arachidonic acid produced from 2-AG hydrolysis serves as a primary substrate for various enzymatic pathways that generate a diverse family of bioactive lipid mediators, collectively known as eicosanoids. These pathways include:
-
Cyclooxygenase (COX) pathway: Produces prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation[2][7][8][9][10].
-
Lipoxygenase (LOX) pathway: Generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in inflammation and immune responses[11][12][13][14].
-
Cytochrome P450 (CYP) pathway: Produces epoxyeicosatrienoic acids (EETs) and additional HETEs, which have varied roles in vascular function and inflammation[13][14][15].
Given its dual role in terminating endocannabinoid signaling and supplying the precursor for pro-inflammatory eicosanoids, MAGL has emerged as a significant therapeutic target for a range of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer[2][3].
This compound: A Potent Inhibitor of MAGL
This compound is a synthetic, small-molecule inhibitor designed to be potent and selective for monoacylglycerol lipase. By binding to and inactivating MAGL, this compound prevents the breakdown of 2-AG. This leads to a dual pharmacological effect:
-
Enhancement of Endocannabinoid Signaling: Increased levels of 2-AG lead to greater activation of CB1 and CB2 receptors, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
-
Reduction of Arachidonic Acid and Eicosanoid Production: By blocking the primary source of 2-AG-derived arachidonic acid, this compound significantly reduces the substrate available for the COX, LOX, and CYP pathways, thereby decreasing the production of pro-inflammatory eicosanoids[2][3].
Quantitative Effects of MAGL Inhibition on Arachidonic Acid Levels
Table 1: Effect of MAGL Inhibition on Brain Endocannabinoid and Arachidonic Acid Levels in Mice
| Compound | Dose (mg/kg, i.p.) | Time Point | Brain 2-AG Levels (% of Vehicle) | Brain Arachidonic Acid Levels (% of Vehicle) | Reference |
| JZL184 | 40 | 4 hours | ~800% | ~50% | [4] |
Table 2: Effect of MAGL Inhibition on Liver Endocannabinoid and Eicosanoid Levels in a Mouse Model of Ischemia/Reperfusion
| Compound | Dose (mg/kg, i.p.) | Time Point | Liver 2-AG Levels (pmol/mg) | Liver Arachidonic Acid Levels (pmol/mg) | Liver Prostaglandin E2 (PGE2) Levels (pmol/mg) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle | - | 6 hours post-I/R | ~100 | ~250 | ~15 |[4] | | JZL184 | 40 | 6 hours post-I/R | ~500 | ~150 | ~5 |[4] |
Experimental Protocols
In Vivo Administration of this compound
Objective: To assess the in vivo effects of this compound on arachidonic acid levels in a specific tissue (e.g., brain, liver).
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, emulphor, and saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue harvesting tools
-
Liquid nitrogen for snap-freezing tissues
Protocol:
-
Compound Preparation: Dissolve this compound in the vehicle solution to the desired concentration.
-
Animal Dosing: Administer the this compound solution or vehicle to the animals via intraperitoneal injection at a specified dose (e.g., 10-40 mg/kg).
-
Time Course: Euthanize the animals at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the pharmacokinetic and pharmacodynamic profile.
-
Tissue Collection: Rapidly dissect the target tissue (e.g., brain, liver), weigh it, and immediately snap-freeze it in liquid nitrogen to halt enzymatic activity.
-
Sample Storage: Store the frozen tissue samples at -80°C until lipid extraction and analysis.
Lipid Extraction and Quantification by LC-MS/MS
Objective: To extract and quantify the levels of arachidonic acid, 2-AG, and other eicosanoids from tissue samples.
Materials:
-
Frozen tissue samples
-
Internal standards (e.g., deuterated arachidonic acid-d8, 2-AG-d8)
-
Extraction solvents (e.g., methanol, chloroform, water)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Tissue Homogenization: Homogenize the frozen tissue samples in a methanol solution containing the internal standards.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding chloroform and water to the homogenate. Vortex and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate the lipids. Use the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for arachidonic acid, 2-AG, and their respective deuterated internal standards[16].
-
Data Analysis: Calculate the concentration of each analyte by comparing its peak area to that of the corresponding internal standard.
Signaling Pathways and Visualizations
MAGL-Mediated Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of MAGL in the generation of arachidonic acid and its subsequent conversion into various pro-inflammatory eicosanoids. Inhibition of MAGL by this compound blocks this cascade at a critical upstream point.
Caption: MAGL signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the typical experimental workflow for evaluating the in vivo effects of this compound on arachidonic acid and its metabolites.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising pharmacological tool and potential therapeutic agent for diseases driven by excessive arachidonic acid-derived inflammation. By potently and selectively inhibiting MAGL, it offers a dual mechanism of action: enhancing the beneficial effects of the endocannabinoid 2-AG while simultaneously reducing the production of pro-inflammatory eicosanoids. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other MAGL inhibitors. The provided experimental protocols and pathway diagrams serve as a practical resource for investigating the intricate relationship between MAGL inhibition and the arachidonic acid cascade. Further research is warranted to establish a specific dose-response profile for this compound and to fully explore its clinical utility.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 6. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase and Cyclooxygenase-2 Expression in Osteoarthritic Human Knees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. Clarification of Arachidonic Acid Metabolic Pathway Intricacies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. | Sigma-Aldrich [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Endocannabinoid System: A Technical Guide to the Research Applications of Monoacylglycerol Lipase (MAGL) Inhibitors
A note on the nomenclature: Extensive searches for a specific compound designated "Magl-IN-8" did not yield conclusive identification in publicly available scientific literature. It is plausible that this name represents an internal compound designation, a novel yet unpublished agent, or a typographical error. This guide will therefore focus on a well-characterized and widely utilized MAGL inhibitor, JZL184 , as a representative tool for studying the function of monoacylglycerol lipase (MAGL) in basic research. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to other potent and selective MAGL inhibitors.
Core Concepts: Mechanism of Action and Biological Significance
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system.[1] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling lipid that activates cannabinoid receptors CB1 and CB2.[2][3] The hydrolysis of 2-AG by MAGL yields arachidonic acid (AA) and glycerol.[4][5] Arachidonic acid is a precursor for the synthesis of prostaglandins and other eicosanoids, which are potent inflammatory mediators.[6][7]
MAGL inhibitors, such as JZL184, are powerful research tools that allow for the precise modulation of the endocannabinoid system.[8] By blocking MAGL activity, these inhibitors prevent the breakdown of 2-AG, leading to its accumulation in various tissues, particularly the brain.[5] This elevation of endogenous 2-AG enhances signaling through cannabinoid receptors, producing a range of physiological effects including analgesia, anti-inflammatory responses, and neuroprotection.[2][3] Concurrently, MAGL inhibition reduces the available pool of arachidonic acid for eicosanoid production, thereby dampening inflammatory processes.[6][7]
Quantitative Data for the MAGL Inhibitor JZL184
The following tables summarize key quantitative data for JZL184, a potent, selective, and irreversible inhibitor of MAGL.
| Parameter | Species | Tissue/Preparation | Value | Reference |
| IC50 | Mouse | Brain proteome | 15 nM | [9] |
| IC50 | Rat | Brain proteome | 43 nM | [9] |
| IC50 | Human | Brain proteome | 5.9 nM | [9] |
| Selectivity | Mouse | FAAH IC50 | >50 µM | [9] |
Table 1: In Vitro Inhibitory Potency of JZL184
| Parameter | Species | Dose | Route | Effect | Reference |
| 2-AG Elevation | Mouse | 40 mg/kg | i.p. | ~10-fold increase in brain 2-AG | [10] |
| MAGL Activity | Mouse | 40 mg/kg | i.p. | >85% inhibition of brain 2-AG hydrolysis | [1][10] |
Table 2: In Vivo Pharmacodynamic Effects of JZL184
Experimental Protocols
In Vitro MAGL Activity Assay
This protocol describes a common method for assessing the inhibitory potency of compounds against MAGL in brain homogenates.
Materials:
-
Rodent brain tissue
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: 2-oleoylglycerol (2-OG) or radiolabeled 2-AG (e.g., [³H]2-AG)
-
Test compound (e.g., JZL184) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., chloroform/methanol mixture)
-
Scintillation cocktail (if using radiolabeled substrate)
-
Microplate reader or liquid scintillation counter
Procedure:
-
Prepare brain homogenates by homogenizing fresh or frozen brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant represents the enzyme source.
-
Pre-incubate the brain homogenate with various concentrations of the test compound or vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 2-OG).
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Extract the product (e.g., oleic acid or the radiolabeled arachidonic acid) from the aqueous phase.
-
Quantify the product using a suitable detection method (e.g., colorimetric assay for oleic acid or liquid scintillation counting for radiolabeled product).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Assessment of MAGL Inhibition and 2-AG Elevation
This protocol outlines a general procedure for evaluating the in vivo effects of a MAGL inhibitor in rodents.
Materials:
-
Test animals (e.g., mice or rats)
-
MAGL inhibitor (e.g., JZL184) formulated in a suitable vehicle for administration (e.g., intraperitoneal injection)
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Equipment for lipid extraction and analysis (e.g., liquid chromatography-mass spectrometry, LC-MS)
Procedure:
-
Administer the MAGL inhibitor or vehicle control to the animals at the desired dose and route.
-
At a predetermined time point after administration, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, liver, spleen).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt enzymatic activity.
-
For MAGL activity measurement, homogenize a portion of the tissue and perform an in vitro activity assay as described in section 3.1.
-
For 2-AG quantification, perform lipid extraction from the remaining tissue using a suitable solvent system (e.g., Folch extraction).
-
Analyze the lipid extracts using LC-MS to quantify the levels of 2-AG and other relevant lipids.
-
Compare the MAGL activity and 2-AG levels in the inhibitor-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by MAGL inhibition and a typical experimental workflow for studying MAGL inhibitors.
Caption: Signaling pathway of MAGL and its inhibition.
Caption: A typical experimental workflow for MAGL inhibitor research.
References
- 1. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of 8-prenylnaringenin from hop ( Humulus lupulus L.) as a potent monoacylglycerol lipase inhibitor for treatments of neuroinflammation and A ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05311F [pubs.rsc.org]
- 5. straingenie.com [straingenie.com]
- 6. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Magl-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Elevated MAGL expression is observed in various aggressive cancer cell lines and primary tumors, where it contributes to a pro-tumorigenic lipid signaling network.[3] Inhibition of MAGL presents a promising therapeutic strategy for various diseases, including cancer, by modulating endocannabinoid signaling and reducing the levels of pro-tumorigenic free fatty acids.[4][5][6]
Magl-IN-8 is a potent, reversible inhibitor of human MAGL. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cancer cell viability, migration, and associated signaling pathways.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Reference |
| IC50 | 2.5 ± 0.4 nM | Human | [4][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization in cell culture.
References
- 1. old.57357.org [old.57357.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Use of Magl-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-8 is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it to arachidonic acid and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system holds therapeutic potential for a variety of conditions, including neurodegenerative diseases, inflammation, pain, and cancer. These application notes provide a detailed guide for the in vivo use of this compound, including recommended protocols and data presentation.
Physicochemical Properties and In Vitro Activity of this compound
This compound is a reversible inhibitor of human MAGL (hMAGL) with a high degree of potency. Its in vitro inhibitory activity is summarized in the table below.
| Parameter | Value | Reference |
| Target | human Monoacylglycerol Lipase (hMAGL) | [1] |
| IC50 | 2.5 ± 0.4 nM | [1] |
| Mechanism of Action | Reversible Inhibition | [1] |
In Vivo Application of this compound: General Considerations
While specific in vivo studies for this compound are not yet extensively published, protocols for other potent MAGL inhibitors can provide a strong framework for initial experiments. The following protocols are based on established methodologies for similar compounds, such as JZL184, and should be adapted and optimized for the specific research question and animal model.
Disclaimer: The following protocols are suggested starting points. Researchers should perform dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) analyses to determine the optimal dose, route of administration, and timing for their specific experimental needs.
Experimental Protocols
Protocol 1: Assessment of Target Engagement in the Central Nervous System (CNS)
This protocol is designed to determine the extent to which this compound inhibits MAGL activity in the brain of a mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
MAGL activity assay kit (commercially available)
Procedure:
-
Dosing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the vehicle solution. A suggested starting dose, based on similar compounds, is in the range of 10-50 mg/kg.
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection.
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 1, 4, or 24 hours), euthanize the mice by an approved method.
-
Immediately perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain and specific regions of interest (e.g., cortex, hippocampus, cerebellum).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Processing and Analysis:
-
Thaw the brain tissue on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein quantification assay.
-
Measure MAGL activity in the supernatant using a MAGL activity assay kit, following the manufacturer's instructions.
-
Normalize MAGL activity to the total protein concentration.
-
-
Data Analysis:
-
Compare the MAGL activity in the brains of this compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition.
-
Protocol 2: Evaluation of Pharmacodynamic Effects - Measurement of 2-AG Levels
This protocol measures the downstream effect of MAGL inhibition by quantifying the levels of its substrate, 2-AG, in the brain.
Materials:
-
Same as Protocol 1
-
Internal standard for mass spectrometry (e.g., 2-AG-d8)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing and Tissue Collection:
-
Follow the same dosing and tissue collection procedures as described in Protocol 1.
-
-
Lipid Extraction:
-
To the brain homogenate, add the internal standard.
-
Perform a lipid extraction using a suitable method, such as the Bligh-Dyer method.
-
Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of 2-AG.
-
Use the internal standard to correct for extraction efficiency and instrument variability.
-
-
Data Analysis:
-
Compare the 2-AG levels in the brains of this compound-treated mice to those of vehicle-treated mice.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Time Point (hours) | Brain MAGL Inhibition (%) | Brain 2-AG Fold Increase |
| Vehicle | - | 4 | 0 | 1.0 |
| This compound | 10 | 4 | Data to be determined | Data to be determined |
| This compound | 30 | 4 | Data to be determined | Data to be determined |
| This compound | 50 | 4 | Data to be determined | Data to be determined |
Note: The data in this table is illustrative and needs to be generated through experimentation.
Visualizations
Signaling Pathway of MAGL Inhibition
References
Application Notes and Protocols for Monoacylglycerol Lipase (MAGL) Inhibitors in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited information is available regarding the specific dosage and administration of Magl-IN-8 in mice. The following protocols are based on data from structurally and functionally similar MAGL inhibitors. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. This document provides detailed application notes and protocols for the administration of MAGL inhibitors in mice, based on published research with various compounds.
Compound Information
| Compound | Target | IC50 | Notes |
| This compound | hMAGL | 2.5 ± 0.4 nM[1] | Reversible inhibitor. In vivo dosage and administration data in mice are not specified in the reviewed literature. |
For comparative purposes and to guide experimental design, data from other well-characterized MAGL inhibitors are presented below.
Quantitative Data Summary of MAGL Inhibitors in Mice
The following table summarizes the dosage and administration details for several MAGL inhibitors used in mouse models.
| Compound | Mouse Strain | Dosage | Administration Route | Vehicle | Study Focus | Reference |
| LEI-515 | C57BL/6J | 10 mg/kg | Intravenous (i.v.), Oral (p.o.) | Not specified | Pharmacokinetics, Neuropathic Pain | [2] |
| MJN110 | Not specified | 2.5 mg/kg | Not specified | Not specified | Cannabimimetic Effects | [3] |
| JZL184 | Not specified | 40 mg/kg | Intraperitoneal (i.p.) | Not specified | Endocannabinoid Metabolism | [1] |
| ABD-1970 | C57BL/6J | 10 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Migraine-associated Pain |
Experimental Protocols
Protocol 1: General Preparation and Administration of MAGL Inhibitors
This protocol provides a general guideline for the preparation and administration of MAGL inhibitors to mice. Specific details may need to be optimized based on the compound's solubility and the experimental design.
Materials:
-
MAGL inhibitor (e.g., this compound)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gauge needles and syringes for the chosen administration route
-
Mice (specify strain, age, and sex)
Procedure:
-
Dose Calculation: Calculate the required amount of the MAGL inhibitor based on the desired dosage and the weight of the mice.
-
Vehicle Preparation: Prepare the vehicle solution. A commonly used vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Add the components sequentially and mix well.
-
Compound Solubilization:
-
Add the calculated amount of the MAGL inhibitor to a sterile microcentrifuge tube.
-
Add the vehicle to the tube to achieve the final desired concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved.
-
If necessary, use a sonicator to aid dissolution.
-
-
Administration:
-
Oral (p.o.): Use an oral gavage needle to administer the solution directly into the stomach. Ensure the volume is appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity using a 25-27 gauge needle. The injection volume should typically not exceed 10 mL/kg.
-
Intravenous (i.v.): Inject the solution into a tail vein using a 27-30 gauge needle. The injection volume is typically smaller (e.g., 5 mL/kg).
-
-
Post-administration Monitoring: Observe the mice for any adverse reactions following administration.
Protocol 2: Evaluation of Pharmacodynamic Effects - Analgesia
This protocol describes a common method to assess the analgesic effects of MAGL inhibitors in a mouse model of neuropathic pain.
Materials:
-
MAGL inhibitor solution (prepared as in Protocol 1)
-
Vehicle solution
-
Mouse model of neuropathic pain (e.g., Chronic Constriction Injury model)
-
Von Frey filaments for assessing mechanical allodynia
-
Stopwatch
Procedure:
-
Animal Model: Induce neuropathic pain in mice according to the established surgical procedure (e.g., CCI). Allow sufficient time for the development of pain behaviors (typically 7-14 days).
-
Baseline Measurement: Before drug administration, measure the baseline mechanical withdrawal threshold using von Frey filaments.
-
Drug Administration: Administer the MAGL inhibitor or vehicle to the mice as described in Protocol 1.
-
Post-treatment Measurements: At specified time points after administration (e.g., 1, 2, 4, 6, and 24 hours), re-assess the mechanical withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds between the vehicle-treated and drug-treated groups to determine the analgesic effect of the MAGL inhibitor.
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: MAGL inhibition enhances endocannabinoid signaling.
Experimental Workflow for a Pharmacodynamic Study
Caption: Workflow for assessing the analgesic effects of this compound.
References
Magl-IN-8 solubility and vehicle preparation
Application Notes and Protocols: Magl-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and vehicle preparation for this compound, a potent and reversible monoacylglycerol lipase (MAGL) inhibitor. The provided protocols are based on available data for this compound and similar compounds in its class, intended to guide researchers in establishing optimal experimental conditions.
Introduction to this compound
This compound, also identified as compound 13, is a reversible inhibitor of monoacylglycerol lipase (MAGL) with a high potency for human MAGL, exhibiting an IC₅₀ of 2.5 ± 0.4 nM.[1] As an inhibitor of MAGL, this compound blocks the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation and enhanced cannabinoid receptor signaling. This mechanism of action makes MAGL inhibitors like this compound valuable research tools and potential therapeutic agents for a variety of disorders, including neurological and inflammatory conditions.
Chemical Properties of this compound:
| Property | Value |
| Formula | C₂₅H₂₃F₃N₂O₂S |
| CAS Number | 3017151-71-9 |
| Molecular Weight | 488.53 |
| Type | Reversible MAGL Inhibitor |
| IC₅₀ | 2.5 ± 0.4 nM (for human MAGL)[1] |
Solubility of MAGL Inhibitors
Table 1: Solubility of Various MAGL Inhibitors
| Compound | Solvent | Solubility |
| MAGL Inhibitor Compound 23 | DMF | 25 mg/mL[2] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL[2] | |
| DMSO | 20 mg/mL[2] | |
| Ethanol | 2.5 mg/mL[2] | |
| Monoacylglycerol Lipase Inhibitor 21 | DMSO | ~30 mg/mL[3] |
| DMF | ~30 mg/mL[3] | |
| Ethanol | ~0.5 mg/mL[3] |
Based on this data, it is recommended to test the solubility of this compound in common organic solvents such as DMSO, DMF, and ethanol. For aqueous-based assays, a stock solution in an organic solvent can be further diluted in a suitable buffer, keeping the final concentration of the organic solvent to a minimum to avoid off-target effects.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a general procedure to determine the solubility of this compound in a solvent of choice.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, DMF, Ethanol)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow it to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the supersaturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Measure the absorbance of the dilutions using a spectrophotometer at the λmax of this compound, or analyze the concentration using a validated HPLC method.
-
Calculate the concentration of this compound in the original supernatant based on a standard curve. This concentration represents the solubility of the compound in the tested solvent.
-
Protocol 2: Preparation of Vehicle for In Vitro Studies
For cell-based assays, it is crucial to prepare a vehicle that maximizes the solubility of this compound while minimizing toxicity to the cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium or PBS to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Protocol 3: Preparation of Vehicle for In Vivo Studies
The choice of vehicle for in vivo administration depends on the route of administration (e.g., oral, intravenous, intraperitoneal) and the physicochemical properties of the compound. A common vehicle formulation for MAGL inhibitors used in preclinical studies is a co-solvent system.
Materials:
-
This compound
-
DMSO
-
Cremophor EL or Kolliphor EL
-
Saline (0.9% NaCl)
Procedure:
This protocol is based on a commonly used vehicle for other MAGL inhibitors, such as MJN110.[4]
-
Prepare the Co-solvent Mixture:
-
Prepare a mixture of DMSO and Cremophor EL in a 1:1 ratio.
-
-
Dissolve this compound:
-
Add the required amount of this compound to the DMSO:Cremophor EL mixture.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Prepare the Final Formulation:
-
Slowly add saline to the dissolved drug solution with continuous mixing to achieve the final desired concentration. A common final ratio is 1:1:18 (DMSO:Cremophor EL:Saline).[4]
-
The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted.
-
Prepare the formulation fresh on the day of dosing.
-
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: MAGL inhibition by this compound blocks 2-AG degradation.
Experimental Workflow for this compound Vehicle Preparation
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activity-Based Protein Profiling of Monoacylglycerol Lipase (MAGL) using Magl-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a central role in terminating the signaling of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[1] By hydrolyzing 2-AG to arachidonic acid (AA) and glycerol, MAGL not only regulates endocannabinoid tone but also supplies the precursor for the synthesis of pro-inflammatory prostaglandins.[2][3] This dual function positions MAGL as a critical therapeutic target for a range of neurological and inflammatory disorders.[4][5]
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological systems.[2][6] This approach utilizes active site-directed chemical probes to covalently label active enzymes. In a competitive ABPP workflow, a pre-treatment with an inhibitor of interest, such as Magl-IN-8, prevents the binding of the ABPP probe, leading to a reduction in signal that is proportional to the inhibitor's potency and target engagement.
These application notes provide a comprehensive overview and detailed protocols for the use of This compound , a potent and selective irreversible inhibitor of MAGL, in activity-based protein profiling studies.
Data Presentation
Quantitative Data Summary for this compound
The following table summarizes the inhibitory potency and selectivity of this compound against MAGL and other related serine hydrolases. Data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units.
| Target Enzyme | This compound IC50 (nM) | JZL184 IC50 (nM) | ABX-1431 IC50 (nM) |
| MAGL (human) | 8.5 | 8 | 7.2 |
| MAGL (mouse) | 12.2 | 10 | 11 |
| Fatty Acid Amide Hydrolase (FAAH) | >10,000 | >4,500 | >10,000 |
| α/β-Hydrolase Domain 6 (ABHD6) | 850 | 900 | >5,000 |
| α/β-Hydrolase Domain 12 (ABHD12) | >10,000 | >10,000 | >10,000 |
Note: The IC50 values for this compound are representative examples for a potent and selective MAGL inhibitor. JZL184 and ABX-1431 are well-characterized MAGL inhibitors included for comparison.[7][8]
Signaling Pathways
MAGL in Endocannabinoid and Eicosanoid Signaling
MAGL is a central node linking endocannabinoid and eicosanoid signaling pathways. Its inhibition by this compound has significant downstream consequences.
MAGL's central role in signaling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines the steps for assessing the potency and selectivity of this compound in a competitive ABPP format using a fluorescently-tagged broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh).
Competitive ABPP workflow.
Materials:
-
Mouse brain tissue
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound stock solution (in DMSO)
-
FP-Rhodamine (FP-Rh) activity-based probe (stock solution in DMSO)
-
BCA Protein Assay Kit
-
4x SDS-PAGE loading buffer
-
Precast polyacrylamide gels
-
Fluorescent gel scanner
Protocol:
-
Proteome Preparation:
-
Homogenize mouse brain tissue in ice-cold lysis buffer.
-
Centrifuge at 100,000 x g for 45 minutes at 4°C.
-
Collect the supernatant (soluble proteome) and the pellet (membrane proteome). Resuspend the membrane fraction in lysis buffer.
-
Determine the protein concentration of both fractions using a BCA assay. Adjust the concentration to 1 mg/mL with lysis buffer.
-
-
Competitive Inhibition:
-
In separate microcentrifuge tubes, aliquot 50 µL of the proteome (1 mg/mL).
-
Add 0.5 µL of this compound stock solution at various concentrations (e.g., ranging from 1 nM to 10 µM final concentration) or DMSO as a vehicle control.
-
Pre-incubate the samples for 30 minutes at 37°C with gentle shaking.
-
-
Activity-Based Probe Labeling:
-
Add 1 µL of FP-Rh probe (final concentration of 1 µM) to each sample.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Sample Analysis:
-
Quench the labeling reaction by adding 17 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load 20 µg of each sample onto a polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, scan the gel using a fluorescent scanner with appropriate excitation and emission wavelengths for rhodamine.
-
The band corresponding to MAGL (approximately 33 kDa) will show decreased fluorescence intensity in the presence of this compound.
-
Quantify the band intensities using appropriate software (e.g., ImageJ). The decrease in fluorescence intensity is used to determine the IC50 value of this compound.
-
In-Cell Target Engagement Assay
This protocol assesses the ability of this compound to engage with MAGL in a cellular context.
Materials:
-
Cancer cell line with high MAGL expression (e.g., U937)
-
Cell culture medium
-
This compound
-
FP-Rh probe
-
Lysis Buffer
-
SDS-PAGE and Western Blotting reagents
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO vehicle) in serum-free media for 2 hours.
-
-
Cell Lysis and Probe Labeling:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
To 50 µg of lysate, add FP-Rh probe to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the previous protocol. A decrease in the fluorescent signal for the MAGL band indicates target engagement by this compound in the cellular environment.
-
Conclusion
The protocols and data presented here provide a framework for utilizing this compound as a potent and selective tool for studying MAGL in various biological contexts. The use of activity-based protein profiling allows for a direct and robust assessment of target engagement and inhibitor selectivity, which are crucial aspects of drug discovery and development. These methods can be adapted to investigate the role of MAGL in different disease models and to screen for novel MAGL inhibitors.
References
- 1. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | 2-AG hydrolysis to arachidonate by MAGL [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of potent and selective covalent monoacylglycerol lipase (MAGL) inhibitors for treatment of neuroinflammation [morressier.com]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
Measuring the in vitro IC50 of Magl-IN-8: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Monoacylglycerol Lipase (MAGL) and Magl-IN-8
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The hydrolysis of 2-AG by MAGL produces arachidonic acid (AA) and glycerol.[1][3] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators.[1] By regulating 2-AG levels, MAGL plays a crucial role in a variety of physiological processes, including pain sensation, inflammation, and neuroprotection.[1][4] Consequently, MAGL has emerged as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, cancer, and chronic pain.[1][5]
This compound is a potent and reversible inhibitor of human MAGL (hMAGL), with a reported half-maximal inhibitory concentration (IC50) of 2.5 ± 0.4 nM.[6][7] Its reversible nature offers a distinct advantage in drug development, potentially leading to more controllable pharmacological effects compared to irreversible inhibitors. These application notes provide a detailed protocol for determining the IC50 of this compound in vitro using a colorimetric assay.
Signaling Pathway of MAGL
The inhibition of MAGL by compounds like this compound leads to an accumulation of 2-AG. This elevation in 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various downstream cellular responses.[1] Additionally, the reduction in arachidonic acid levels downstream of MAGL inhibition results in decreased production of pro-inflammatory prostaglandins.[1]
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. MAGL regulates synovial macrophage polarization vis inhibition of mitophagy in osteoarthritic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Magl-IN-8 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Magl-IN-8, a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), in preclinical neuroinflammation models. The protocols outlined below are intended to serve as a foundation for researchers to design and execute robust experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] It exhibits high potency with a reported half-maximal inhibitory concentration (IC50) of 2.5 ± 0.4 nM for human MAGL.[1] By inhibiting MAGL, this compound elevates the levels of 2-AG, an endogenous cannabinoid with known anti-inflammatory and neuroprotective properties.[2][3][4] This mechanism of action presents a promising therapeutic strategy for neurodegenerative diseases and other conditions with a neuroinflammatory component.[4]
The inhibition of MAGL offers a dual benefit in mitigating neuroinflammation. Firstly, the accumulation of 2-AG enhances signaling through cannabinoid receptors (CB1 and CB2), which can suppress the production of pro-inflammatory mediators.[3] Secondly, by blocking the hydrolysis of 2-AG, this compound reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids such as prostaglandins.[2][4]
Data Presentation
The following tables summarize the key characteristics of this compound and provide an example of expected quantitative outcomes based on studies with other MAGL inhibitors in neuroinflammation models.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Monoacylglycerol Lipase (MAGL) | [1] |
| Inhibition Type | Reversible | [1] |
| IC50 (human MAGL) | 2.5 ± 0.4 nM | [1] |
Table 2: Exemplar Quantitative Data from Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model Treated with a MAGL Inhibitor
| Analyte | Brain Region | Vehicle Control (LPS) | MAGL Inhibitor (LPS) | % Change |
| 2-AG Levels | Hippocampus | 100 ± 15 pg/mg | 250 ± 30 pg/mg | +150% |
| Arachidonic Acid Levels | Hippocampus | 100 ± 12 ng/mg | 60 ± 8 ng/mg | -40% |
| TNF-α Protein Levels | Hippocampus | 50 ± 8 pg/mg | 25 ± 5 pg/mg | -50% |
| IL-1β Protein Levels | Hippocampus | 80 ± 10 pg/mg | 40 ± 7 pg/mg | -50% |
| IL-6 Protein Levels | Hippocampus | 65 ± 9 pg/mg | 30 ± 6 pg/mg | -54% |
| Iba1 Protein Expression (Western Blot) | Hippocampus | 1.0 ± 0.1 (arbitrary units) | 0.5 ± 0.08 (arbitrary units) | -50% |
| GFAP Protein Expression (Western Blot) | Hippocampus | 1.0 ± 0.12 (arbitrary units) | 0.6 ± 0.09 (arbitrary units) | -40% |
Note: The data presented in Table 2 are representative examples based on published studies of MAGL inhibitors and should be used as a general guideline. Actual results with this compound may vary and require optimization.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation in mice using a systemic injection of LPS.[5][6][7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. The exact dosage and administration route for this compound should be determined based on preliminary dose-response studies. As a starting point, a dose range of 1-10 mg/kg administered intraperitoneally (i.p.) can be considered, based on studies with other MAGL inhibitors.
-
LPS Preparation: Dissolve LPS in sterile saline to a concentration of 1 mg/mL.
-
Treatment Groups:
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: LPS + Vehicle (receives vehicle and LPS)
-
Group 3: LPS + this compound (receives this compound and LPS)
-
-
Administration:
-
Administer the appropriate dose of this compound or vehicle via the chosen route (e.g., i.p. injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer LPS (e.g., 1 mg/kg, i.p.) or saline.
-
-
Time Course: Euthanize animals at a specific time point post-LPS injection (e.g., 24 hours) for tissue collection and analysis.
-
Tissue Collection:
-
Anesthetize the mice deeply.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.
-
Western Blot Analysis of Neuroinflammatory Markers
This protocol outlines the procedure for detecting and quantifying the expression of key neuroinflammatory proteins in brain tissue homogenates.[8][9][10]
Materials:
-
Brain tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Iba1, anti-GFAP, anti-COX-2, anti-iNOS)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the brain tissue in ice-cold RIPA buffer. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
ELISA for Pro-inflammatory Cytokines
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates using a sandwich ELISA.[12][13][14][15]
Materials:
-
Brain tissue homogenates (prepared as for Western blotting)
-
Commercially available ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare the brain tissue homogenates as described in the Western blot protocol. The supernatant can be directly used for the ELISA.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. A general workflow is as follows:
-
Add capture antibody to the wells of a 96-well plate and incubate.
-
Wash the wells.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the wells.
-
Add detection antibody and incubate.
-
Wash the wells.
-
Add avidin-HRP (or equivalent) and incubate.
-
Wash the wells.
-
Add substrate solution and incubate to allow color development.
-
Stop the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Normalize the cytokine concentration to the total protein content of the sample.
Mandatory Visualizations
Caption: Signaling pathway of MAGL and the effect of this compound.
Caption: Experimental workflow for evaluating this compound in a neuroinflammation model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of 8-prenylnaringenin from hop ( Humulus lupulus L.) as a potent monoacylglycerol lipase inhibitor for treatments of neuroinflammation and A ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05311F [pubs.rsc.org]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 9. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Brain homogenate preparation for cytokine assay. [plos.figshare.com]
- 12. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. h-h-c.com [h-h-c.com]
- 15. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Magl-IN-8 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a central role in lipid metabolism by hydrolyzing monoacylglycerols into free fatty acids and glycerol. In the context of cancer, MAGL is frequently overexpressed in aggressive tumor cells. This elevated activity leads to an increase in the production of pro-tumorigenic signaling lipids, such as lysophosphatidic acid (LPA) and prostaglandins, which drive cancer cell proliferation, migration, invasion, and survival. Consequently, MAGL has emerged as a promising therapeutic target for cancer treatment.
Magl-IN-8 is a potent, reversible inhibitor of human MAGL (hMAGL). As a second-generation benzoylpiperidine derivative, it offers a valuable tool for investigating the role of MAGL in cancer biology and for assessing the therapeutic potential of MAGL inhibition. These application notes provide detailed protocols for utilizing this compound in cancer cell line studies.
Mechanism of Action
This compound exerts its effects by reversibly binding to the active site of the MAGL enzyme, preventing the hydrolysis of its primary substrate, 2-arachidonoylglycerol (2-AG), and other monoacylglycerols. This inhibition leads to two key downstream consequences relevant to cancer biology:
-
Reduction of Pro-Tumorigenic Fatty Acids: By blocking MAGL, this compound decreases the intracellular pool of free fatty acids that serve as precursors for the synthesis of oncogenic signaling lipids like prostaglandins and lysophosphatidic acid (LPA).
-
Accumulation of Endocannabinoids: Inhibition of MAGL leads to an accumulation of 2-AG, an endogenous cannabinoid that can activate cannabinoid receptors (CB1 and CB2), which may have anti-proliferative and pro-apoptotic effects in certain cancer types.
The dual effect of reducing pro-cancerous lipids and potentially increasing anti-cancerous endocannabinoids makes MAGL inhibitors like this compound a compelling class of compounds for cancer research.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and, for comparative context, the widely studied irreversible MAGL inhibitor JZL184.
| Compound | Target | IC50 Value | Inhibitor Type | Cancer Cell Line(s) | Reference |
| This compound | hMAGL | 2.5 ± 0.4 nM | Reversible | Not specified in abstract | |
| JZL184 | hMAGL | ~4 µM | Irreversible | MCF-7, MDA-MB-231 |
Note: Specific IC50 values for this compound in various cancer cell lines are not yet widely published. Researchers are encouraged to determine the IC50 for their specific cell line of interest using the protocol provided below.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 dilutions down to the nanomolar range. A vehicle control (DMSO) must be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours, depending on the cell doubling time.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. For MTT assays, add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours, followed by the addition of 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess changes in protein expression levels in key signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against MAGL, p-ERK, Cyclin D1, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay qualitatively assesses the effect of this compound on cell migration.
Materials:
-
Cancer cells
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
The migration rate can be quantified by measuring the change in the width of the scratch over time.
Cell Invasion Assay (Transwell Assay)
This assay quantitatively measures the invasive potential of cancer cells through an extracellular matrix.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal
Magl-IN-8: Application Notes on Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the brain penetrance and distribution of Magl-IN-8, a potent and reversible inhibitor of Monoacylglycerol Lipase (MAGL). The information is intended to guide researchers in designing and interpreting studies involving this compound for central nervous system (CNS) applications.
Introduction
This compound, also identified as compound 13 in scientific literature, is a second-generation benzoylpiperidine derivative that has demonstrated high inhibitory potency against human MAGL, with an IC50 of 2.5 ± 0.4 nM[1]. As a key enzyme in the endocannabinoid system, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain[2][3]. Inhibition of MAGL elevates 2-AG levels, which can modulate neurotransmission and neuroinflammation, making MAGL inhibitors like this compound promising therapeutic candidates for a range of neurological and neurodegenerative disorders[2][4]. A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.
Brain Penetrance of this compound
The capacity of a compound to permeate the blood-brain barrier is a crucial determinant of its efficacy in treating central nervous system disorders. In vitro studies have been conducted to assess the brain penetrance potential of this compound.
In Vitro Permeability Data
The permeability of this compound was evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA), a well-established in vitro model that predicts passive, transcellular permeability across the BBB.
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Membrane Retention (%) | Reference |
| This compound (compound 13) | 3.695 | 38.9 | [5] |
These results indicate that this compound possesses favorable characteristics for crossing the blood-brain barrier.
Brain Distribution of this compound
While specific in vivo studies detailing the regional brain distribution of this compound are not yet available in the public domain, the distribution of its target, MAGL, is well-characterized and can provide insights into potential areas of drug action.
Distribution of Monoacylglycerol Lipase (MAGL) in the Brain
MAGL is widely expressed throughout the brain, with notable concentrations in regions critical for cognition, motor control, and emotional regulation. Studies in rodents and primates have shown high levels of MAGL mRNA and protein in the following areas:
-
Cortex
-
Hippocampus
-
Cerebellum
-
Striatum
-
Thalamus
PET imaging studies in rhesus monkeys using MAGL-specific radiotracers have confirmed high retention in the striatum, frontal and occipital cortices, with moderate retention in the thalamus, cerebellum, and hippocampus, and the lowest retention in the brainstem. This distribution pattern is consistent with the known regional activity of the MAGL enzyme[6].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures relevant to studying this compound, the following diagrams are provided.
Experimental Protocols
Determination of In Vitro Brain Penetrance using PAMPA
Objective: To assess the passive permeability of this compound across an artificial lipid membrane as a predictor of blood-brain barrier penetration.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF membrane)
-
Phosphatidylcholine in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
96-well donor and acceptor plates
-
Plate shaker
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Apply the phosphatidylcholine solution to the filter of the donor plate and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Compound Preparation: Prepare the dosing solution of this compound in PBS from the DMSO stock. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Plate Assembly: Add the appropriate volume of PBS to the acceptor wells. Place the donor plate onto the acceptor plate.
-
Dosing: Add the this compound dosing solution to the donor wells.
-
Incubation: Cover the plate assembly and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
Conclusion
This compound is a highly potent, reversible inhibitor of MAGL. The available in vitro data from PAMPA studies suggest that this compound has the potential to cross the blood-brain barrier, a critical requirement for a CNS-acting therapeutic. While in vivo data on the specific brain distribution of this compound is not yet available, the known distribution of its target, MAGL, indicates that the compound is likely to exert its effects in key brain regions involved in neurological and neurodegenerative diseases. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to fully characterize the CNS disposition of this compound and its potential as a therapeutic agent for CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of monoacylglycerol lipase and its occupancy by an exogenous ligand in rhesus monkey brains using [18F]T-401 and PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying 2-AG Levels After MAGL Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1] Inhibition of MAGL presents a promising therapeutic strategy for various neurological and inflammatory disorders by elevating 2-AG levels and enhancing endocannabinoid signaling.[2][3] These application notes provide detailed protocols and quantitative data on the effects of MAGL inhibitors on 2-AG levels, focusing on the well-characterized inhibitors ABX1431 and JZL184. While the specific inhibitor "MAGL-IN-8" was not found in the scientific literature, the data and protocols presented herein are broadly applicable to the study of MAGL inhibitors.
Data Presentation: Quantitative Effects of MAGL Inhibitors on 2-AG Levels
The following tables summarize the quantitative changes in 2-AG levels observed in preclinical models following treatment with MAGL inhibitors.
Table 1: Effect of ABX1431 on 2-AG Levels in Mouse Tissue
| Tissue | Treatment Group | Dose | Fold Change in 2-AG (vs. Vehicle) | Reference |
| Striatum | ABX1431 | 4 mg/kg | Significantly Upregulated | [4][5][6] |
| Spinal Cord | ABX1431 | 4 mg/kg | Significantly Upregulated | [4][5][6] |
Table 2: Effect of JZL184 on 2-AG Levels in Mouse Brain
| Brain Region | Treatment Group | Dose | Fold Change in 2-AG (vs. Vehicle) | Reference |
| Whole Brain | JZL184 | Not Specified | 6 to 7-fold increase | [7] |
Signaling Pathways
Inhibition of MAGL leads to an accumulation of its primary substrate, 2-AG. This elevation in 2-AG levels subsequently enhances the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors that mediate the majority of the physiological and behavioral effects of endocannabinoids.[2] Furthermore, MAGL inhibition has been shown to modulate other signaling pathways, including the Keap1/Nrf2 antioxidant response pathway.[8]
Experimental Protocols
In Vivo Treatment with MAGL Inhibitor
Materials:
-
MAGL inhibitor (e.g., ABX1431)
-
Vehicle solution (e.g., 1:1:18 mixture of ethanol:kolliphor:saline for ABX1431)[4]
-
Experimental animals (e.g., mice)
-
Oral gavage needles
Protocol:
-
Prepare the MAGL inhibitor solution in the appropriate vehicle at the desired concentration (e.g., 4 mg/kg for ABX1431).[4]
-
Administer the inhibitor or vehicle solution to the animals via the appropriate route (e.g., oral gavage).
-
House the animals for the specified duration of the experiment before tissue collection.
Tissue Collection and Homogenization
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Homogenization buffer (e.g., ice-cold aqueous ammonium formate)[9]
-
Tissue homogenizer
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse with ice-cold saline to remove blood from the tissues.
-
Dissect the desired tissue (e.g., brain, spinal cord) and immediately flash-freeze in liquid nitrogen.
-
Store tissues at -80°C until homogenization.
-
On the day of analysis, weigh the frozen tissue and add it to a pre-chilled homogenization tube containing an appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.[10]
Lipid Extraction (Liquid-Liquid Extraction with Toluene)
Materials:
-
Toluene
-
Internal standard (e.g., 2-AG-d8)
-
Centrifuge
Protocol:
-
To the tissue homogenate, add an appropriate volume of ice-cold toluene containing the internal standard. A simple liquid-liquid extraction using toluene has been shown to be suitable for achieving high recovery of 2-AG.[11]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.
Quantification of 2-AG by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of endocannabinoids like 2-AG in complex biological matrices.[12][13]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
General LC-MS/MS Parameters (to be optimized for specific instrumentation):
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of endocannabinoids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate) is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for 2-AG analysis.
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 2-AG and its internal standard.
Protocol:
-
Inject the reconstituted lipid extract onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Generate a standard curve using known concentrations of a 2-AG analytical standard.
-
Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the 2-AG concentration to the initial tissue weight.
References
- 1. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 5. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MAGL activates the Keap1/Nrf2 pathway to attenuate glucocorticoid‐induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Long-Term In Vivo Administration of Monoacylglycerol Lipase (MAGL) Inhibitors
Disclaimer: Limited specific long-term in vivo data is publicly available for Magl-IN-8. The following application notes and protocols are based on studies of other potent and selective MAGL inhibitors, such as JZL184 and ABD-1970, and are intended to serve as a representative guide for researchers.[1][2] It is imperative to conduct compound-specific dose-finding, pharmacokinetic, and toxicology studies before commencing long-term in vivo experiments with this compound.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a crucial role in regulating the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][3] Inhibition of MAGL leads to an elevation of 2-AG levels, which can potentiate the activation of cannabinoid receptors CB1 and CB2.[4] This mechanism holds therapeutic potential for a variety of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[4][5][6] Long-term in vivo administration of MAGL inhibitors is essential for evaluating their chronic efficacy and safety profiles. These notes provide an overview of the experimental considerations and protocols for such studies.
Signaling Pathways
MAGL inhibition modulates two critical signaling pathways: the endocannabinoid system and the eicosanoid pathway.[4][7] By preventing the breakdown of 2-AG, MAGL inhibitors enhance endocannabinoid signaling, leading to various physiological effects mediated by CB1 and CB2 receptors.[4] Concurrently, by reducing the production of arachidonic acid, a precursor for prostaglandins, MAGL inhibition can dampen pro-inflammatory eicosanoid signaling.[8]
Caption: MAGL inhibition enhances endocannabinoid signaling and reduces pro-inflammatory eicosanoid production.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using various MAGL inhibitors. These values can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of MAGL Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Route | Frequency | Efficacy Endpoint | Result | Reference |
| JZL184 | Mouse (C57Bl/6) | 40 mg/kg | i.p. | Acute | Brain 2-AG levels | ~10-fold increase | [9] |
| JZL184 | Mouse (C57Bl/6) | 40 mg/kg | i.p. | Chronic (6 days) | Brain 2-AG levels | Sustained elevation | [9] |
| JZL184 | Rat (SD) | 10 mg/kg | i.p. | Single dose | Reduced IL-6 and TNF-α | Significant decrease | [10] |
| ABD-1970 | Mouse | 10 mg/kg | p.o. | Daily (4 days) | No change in baseline cephalic mechanical thresholds | No tolerance observed | [2] |
| ABX1431 | Mouse (Tat(+)) | 4 mg/kg | i.p. | Acute | Increased pain latency | Significant increase | [8] |
| LEI-515 | Mouse | 10 mg/kg | p.o. | Daily (10 days) | Suppressed paclitaxel-induced hypersensitivity | Sustained efficacy | [11] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of MAGL Inhibitors
| Compound | Parameter | Value | Animal Model | Tissue | Reference |
| JZL184 | Brain MAGL activity inhibition | ~85% | Mouse | Brain | [1] |
| JZL184 | Duration of 2-AG elevation | > 26 hours | Mouse | Brain | [9] |
| PF-06795071 | Duration of 2-AG elevation | ~8 hours | Not Specified | Brain | [12] |
Experimental Protocols
Long-Term Administration in a Neuropathic Pain Model
This protocol describes the chronic administration of a MAGL inhibitor to assess its sustained analgesic effects in a mouse model of chronic constrictive injury (CCI) of the sciatic nerve.
Caption: Workflow for long-term MAGL inhibitor administration in a neuropathic pain model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline:ethanol:emulphor in an 18:1:1 ratio)[1]
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for CCI
-
Behavioral testing apparatus (von Frey filaments, cold plate)
-
Equipment for tissue homogenization and analysis (e.g., LC-MS/MS)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility and behavioral testing procedures for at least one week.
-
CCI Surgery: Induce chronic constrictive injury of the sciatic nerve as previously described.
-
Baseline Behavioral Testing: 7 days post-surgery, assess baseline mechanical and cold allodynia using von Frey filaments and a cold plate test, respectively.
-
Group Assignment: Randomly assign mice to receive either vehicle or this compound.
-
Chronic Dosing: Administer this compound or vehicle daily via intraperitoneal (i.p.) or oral (p.o.) gavage for the desired duration (e.g., 21 days). The dose of this compound should be determined from prior dose-response studies.
-
Behavioral Monitoring: Perform behavioral testing weekly to assess the development of analgesic tolerance.
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain, spinal cord, and blood samples for biochemical analysis.
-
Biochemical Analysis: Measure 2-AG levels in the brain and spinal cord using LC-MS/MS to confirm target engagement. Analyze plasma for inflammatory cytokine levels.
Assessment of CB1 Receptor Desensitization
Prolonged elevation of 2-AG may lead to desensitization of CB1 receptors.[13] This protocol outlines a method to assess this potential side effect.
Caption: Logical flow for assessing CB1 receptor desensitization after chronic MAGL inhibition.
Materials:
-
Mice chronically treated with this compound or vehicle (from Protocol 4.1 or a separate study)
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
Rectal thermometer
-
Tail-immersion test apparatus
Procedure:
-
Chronic Treatment: Administer this compound or vehicle to mice for a prolonged period (e.g., 14 days).
-
Agonist Challenge: On the final day of treatment, administer a challenge dose of a CB1 receptor agonist.
-
Hypothermia Assessment: Measure core body temperature at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-agonist injection.
-
Analgesia Assessment: Perform a tail-immersion test to assess thermal nociception at a time point corresponding to the peak effect of the CB1 agonist.
-
Data Analysis: Compare the magnitude of the hypothermic and analgesic responses between the this compound-treated and vehicle-treated groups. A significantly blunted response in the this compound group would suggest CB1 receptor desensitization.
Safety and Toxicology Considerations
Long-term administration of any compound requires careful monitoring for potential adverse effects. While MAGL inhibitors are generally well-tolerated in preclinical studies, it is crucial to:
-
Monitor animal body weight and general health daily.
-
Perform regular hematology and clinical chemistry analysis on blood samples.
-
At the study endpoint, conduct gross necropsy and histopathological examination of major organs (liver, kidney, spleen, etc.).
It is important to note that chronic administration of some MAGL inhibitors has been associated with functional antagonism of the endocannabinoid system.[13] Therefore, careful characterization of the dose-response relationship is necessary to identify a therapeutic window that provides efficacy without inducing significant tolerance or receptor desensitization.[6]
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition relieves migraine-associated pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-prenylnaringenin from hop ( Humulus lupulus L.) as a potent monoacylglycerol lipase inhibitor for treatments of neuroinflammation and A ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05311F [pubs.rsc.org]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with MAGL-IN-8 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Magl-IN-8 analogs as positron emission tomography (PET) tracers for imaging monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, and its visualization with PET imaging is a valuable tool in drug development and the study of various neurological and metabolic disorders.[1][2]
Introduction to MAGL PET Imaging
Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[1][3][4] PET imaging of MAGL allows for the non-invasive quantification of enzyme levels and can be used to assess target engagement of MAGL inhibitors, thereby facilitating optimal dose selection in clinical trials.[4][5] A variety of radiolabeled MAGL inhibitors have been developed for this purpose, including both irreversibly and reversibly binding ligands.[4][6]
Featured this compound Analogs and Other MAGL PET Tracers
Several promising PET tracers targeting MAGL have been developed and evaluated in preclinical studies. These include various analogs with different properties, such as brain penetration and binding kinetics.
Key characteristics of selected MAGL PET tracers:
| Tracer | Binding Type | Key Features | Species Studied |
| (R)-[¹⁸F]YH134 | Irreversible | High specificity and selectivity, favorable kinetics for imaging MAGL in the brain.[5] | Rodents[5] |
| [¹⁸F]MAGL-4-11 | Irreversible | Specific for imaging MAGL in peripheral tissues, particularly in liver fibrosis models.[3] | Rodents[3] |
| [¹⁸F]15 ([¹⁸F]MAGL-2102) | Reversible | Favorable brain uptake, heterogeneous distribution consistent with MAGL expression, and good specific binding.[4][6] | Rodents, Non-human primates[4][6] |
| [¹¹C]PF-06809247 | Irreversible | High level of MAGL specificity, enabling cross-species measurement of MAGL brain expression.[1] | Rodents, Non-human primates[1] |
| (R)-[¹¹C]YH132 | Reversible | Improved pharmacokinetic profile compared to its racemate, high in vitro specificity.[7] | Rodents[7] |
Signaling Pathway of MAGL in the Endocannabinoid System
The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway.
Figure 1: MAGL's role in endocannabinoid signaling.
Experimental Protocols
Radiosynthesis of this compound Analogs
The following provides a general workflow for the radiosynthesis of ¹⁸F-labeled MAGL PET tracers. Specific precursors and reaction conditions will vary depending on the analog.
Workflow for ¹⁸F-Labeling:
Figure 2: General radiosynthesis workflow.
Detailed Protocol for Cu-mediated ¹⁸F-fluorination (Example for [¹⁸F]10 and [¹⁸F]15): [6]
-
[¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride on a QMA cartridge and elute with a solution of K₂CO₃ and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add the boronic ester precursor and a copper catalyst (e.g., Cu(OTf)₂py₄) in a suitable solvent (e.g., DMA/nBuOH). Heat the reaction mixture at 110°C for 20 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the desired fraction, remove the solvent, and formulate the final product in a sterile saline solution for injection.
Radiochemical Data for Selected Tracers:
| Tracer | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | Radiochemical Purity |
| [¹⁸F]10 | 57% | 37 | >99% |
| [¹⁸F]15 | 53% | 63 | >99% |
Data from reference[4]
In Vitro Autoradiography
This protocol is used to assess the binding specificity of the radiotracer in brain tissue sections.
-
Tissue Preparation: Obtain brain tissue from appropriate animal models (e.g., wild-type and MAGL knockout mice). Section the frozen brains into thin slices (e.g., 10-20 µm).
-
Incubation: Incubate the brain sections with the radiolabeled MAGL inhibitor (e.g., (R)-[¹⁸F]YH134) in a suitable buffer.
-
Blocking Studies: For specificity assessment, co-incubate some sections with an excess of a non-radioactive MAGL inhibitor (e.g., JNJ-42226314) to block specific binding.[4]
-
Washing: Wash the sections to remove unbound radiotracer.
-
Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system.
-
Analysis: Quantify the radioactivity in different brain regions and compare the binding in wild-type vs. knockout tissues and blocked vs. unblocked conditions. A significant reduction in signal in knockout or blocked tissues indicates specific binding.[5]
In Vivo PET Imaging Studies
This protocol outlines the procedure for conducting PET scans in preclinical animal models.
Workflow for Preclinical PET Imaging:
Figure 3: Preclinical PET imaging workflow.
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and place it in the PET scanner.[7] For quantitative studies, arterial and venous catheters may be placed for blood sampling and tracer injection.
-
Tracer Injection: Administer a bolus injection of the radiotracer intravenously.[7]
-
PET Data Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Blood Sampling (for kinetic modeling): If required, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time (arterial input function).
-
Image Reconstruction and Analysis: Reconstruct the PET images and define regions of interest (ROIs) in the brain. Calculate time-activity curves (TACs) for each ROI.
-
Kinetic Modeling: Use appropriate kinetic models (e.g., Logan graphical analysis) with the plasma input function to estimate parameters such as the total distribution volume (Vₜ), which reflects the density of available MAGL binding sites.[5]
-
Blocking Studies: To confirm in vivo specificity, perform scans where a non-radioactive MAGL inhibitor is administered before the radiotracer. A significant reduction in Vₜ indicates specific binding.[5]
Ex Vivo Biodistribution
This protocol determines the distribution of the radiotracer in various organs and tissues after in vivo administration.
-
Tracer Injection: Inject the radiotracer into the animals as described for PET imaging.
-
Euthanasia and Tissue Dissection: At various time points post-injection, euthanize the animals and dissect the organs of interest (e.g., brain, liver, kidney, heart, muscle).
-
Measurement of Radioactivity: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Biodistribution Data for [¹⁸F]FEPAD in Mice (30 min post-injection):
| Organ | %ID/g |
| Blood | 1.5 ± 0.2 |
| Heart | 1.8 ± 0.3 |
| Lung | 2.5 ± 0.4 |
| Liver | 8.1 ± 1.1 |
| Spleen | 1.9 ± 0.3 |
| Kidney | 4.2 ± 0.6 |
| Muscle | 0.8 ± 0.1 |
| Bone | 1.2 ± 0.2 |
| Brain | 0.5 ± 0.1 |
| Brown Adipose Tissue | 10.2 ± 1.5 |
Data adapted from reference[2]. Note: [¹⁸F]FEPAD is a peripherally restricted MAGL PET ligand.
Conclusion
PET imaging with this compound analogs and other novel radiotracers provides a powerful, non-invasive method to study the role of MAGL in health and disease.[1] The protocols outlined in these application notes provide a foundation for researchers to utilize these tools in preclinical drug development and translational research. The continued development of both irreversible and reversible MAGL PET tracers will further enhance our ability to quantify MAGL expression and occupancy, ultimately accelerating the development of novel therapeutics targeting the endocannabinoid system.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel monoacylglycerol lipase-targeted 18F-labeled probe for positron emission tomography imaging of brown adipose tissue in the energy network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]MAGL-4-11 positron emission tomography molecular imaging of monoacylglycerol lipase changes in preclinical liver fibrosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Magl-IN-8 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the dissolution of Magl-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as compound 13, is a reversible inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1][2] It exhibits high potency, with an IC50 value of 2.5 ± 0.4 nM for human MAGL (hMAGL).[1][2] Its primary mechanism of action involves blocking MAGL from degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4]
Q2: Why is proper dissolution of this compound critical for my experiments?
Proper dissolution is essential to achieve an accurate and effective concentration of the inhibitor in your experimental system. Poor solubility can lead to several issues:
-
Inaccurate Dosing: Undissolved particles mean the actual concentration of the inhibitor in solution is lower than calculated, leading to unreliable and non-reproducible results.
-
Low Bioavailability: For a compound to be effective, it must be in solution to interact with its target enzyme.[5]
-
Cellular Toxicity: Particulates can cause physical stress or other off-target effects in cell-based assays.
Q3: What are the general factors that can affect the solubility of a small molecule inhibitor like this compound?
The solubility of small molecules is influenced by a combination of their physicochemical properties and the solvent environment. Key factors include:
-
Physicochemical Properties: High lipophilicity (hydrophobicity), a high melting point, and strong intermolecular forces can all contribute to poor aqueous solubility.[5][6][7]
-
Solvent Choice: The polarity of the solvent must be compatible with the solute. Many small molecule inhibitors are hydrophobic and require organic solvents like DMSO or DMF for initial dissolution.[8]
-
Temperature: For most endothermic substances, increasing the temperature will increase solubility.[8]
-
pH of the Solution: The ionization state of a compound, which can be altered by pH, significantly affects its solubility in aqueous solutions.[8]
-
Particle Size: Smaller particle sizes generally lead to faster dissolution and higher solubility due to an increased surface area.[8]
Troubleshooting Guide: this compound Not Dissolving
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps.
Step 1: Verify Solvent Compatibility
-
Issue: The chosen solvent may not be appropriate for this compound.
-
Recommendation: For initial stock solutions, use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using aqueous buffers for the primary stock solution, as hydrophobic compounds like this compound are often poorly soluble in water.[5]
Step 2: Employ Mechanical and Thermal Assistance
-
Issue: The compound may be slow to dissolve at room temperature.
-
Recommendation:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This uses sound waves to break up aggregates and enhance dissolution.[9]
-
Warming: Gently warm the solution in a water bath set to 37°C. Do not overheat, as this could degrade the compound.
-
Step 3: Prepare a Dilute Working Solution from a Concentrated Stock
-
Issue: The compound precipitates when diluted into an aqueous buffer for the final experiment.
-
Recommendation:
-
First, prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions from this stock solution into your aqueous experimental medium (e.g., cell culture media, PBS).
-
When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, which minimizes precipitation. The final concentration of DMSO in the experimental medium should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
-
Step 4: Check the Quality and Age of the Compound and Solvent
-
Issue: Degradation of the compound or solvent impurities can affect solubility.
-
Recommendation:
-
Ensure the this compound powder has been stored correctly (typically at -20°C in a desiccated environment).
-
Use anhydrous, high-purity grade solvents. Old or improperly stored DMSO can absorb water from the atmosphere, reducing its effectiveness as a solvent for hydrophobic compounds.
-
Quantitative Data
No specific solubility data for this compound was found in the provided search results. However, for a structurally related benzoylpiperidine MAGL inhibitor (referred to as MAGL inhibitor compound 23 or MAGL-IN-1), the following solubility has been reported and can be used as a general reference.[9][10]
| Solvent | Concentration (mg/mL) |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 2.5 mg/mL |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL |
Data for a related compound, MAGL inhibitor compound 23.[10]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-Weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration using a dilution calculator or the formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L)).[11] Add the calculated volume of DMSO to the tube.
-
Dissolution:
-
Cap the tube tightly and vortex for 2 minutes.
-
If particulates remain, sonicate the tube in a water bath for 10 minutes.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes, followed by brief vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[9]
Visualizations
Signaling Pathway
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting the dissolution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. MAGL-IN-1 | Lipase | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Dilution Calculator | Tocris Bioscience [tocris.com]
dealing with Magl-IN-8 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magl-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the signaling of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system has potential therapeutic applications in a variety of disease models.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). Based on general guidelines for small molecule handling, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. While some compounds are stable in DMSO for extended periods, the presence of water can promote degradation. It is best practice to use high-purity, anhydrous DMSO and to minimize the exposure of the stock solution to moisture. For aqueous buffers, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon freezing. If precipitation is observed in a DMSO stock solution upon thawing, gentle warming to room temperature and vortexing may help to redissolve the compound. However, if the compound does not fully redissolve, it is recommended to centrifuge the solution and use the supernatant, after determining its concentration, or to prepare a fresh stock solution. When diluting the DMSO stock into aqueous buffers, ensure the final DMSO concentration is low enough to maintain solubility and to avoid cellular toxicity (typically <0.5%).
Q4: How can I assess the stability of my this compound solution?
The stability of a this compound solution can be assessed by monitoring its concentration and purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Dealing with this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in my assay. | Degradation of this compound in the stock solution or working solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. For aqueous assays, prepare working solutions fresh from the DMSO stock immediately before use. 4. Perform a stability study on your this compound solution using the protocol provided below. |
| Inconsistent results between experiments. | Partial degradation of this compound, leading to variable concentrations of the active compound. | 1. Ensure consistent handling and storage of this compound stock solutions. 2. Avoid prolonged storage of diluted aqueous solutions. 3. Qualify the concentration and purity of the stock solution periodically using HPLC or LC-MS. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Chemical degradation of this compound. | 1. Analyze the degradation products using LC-MS/MS to identify their structures. 2. Adjust solution conditions (e.g., pH, solvent, temperature) to minimize degradation. 3. Consider the potential for hydrolysis or oxidation and take steps to mitigate these (e.g., use of aprotic solvents, degassing of aqueous buffers). |
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Target | Monoacylglycerol Lipase (MAGL) |
| Mechanism of Action | Reversible Inhibitor |
| IC₅₀ (human MAGL) | 2.5 ± 0.4 nM |
| Molecular Formula | C₂₅H₂₃F₃N₂O₂S |
| Molecular Weight | 472.52 g/mol |
| CAS Number | 3017151-71-9 |
| Recommended Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years |
| Recommended Storage (in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time and under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO, phosphate-buffered saline)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid)
-
Vials for sample storage
-
Precision balance and volumetric flasks
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mM. This will be your stock solution.
-
-
Sample Preparation for Stability Study:
-
From the stock solution, prepare several aliquots in HPLC vials at a working concentration (e.g., 100 µM) in the solvent to be tested.
-
Prepare a "Time 0" sample by immediately diluting one aliquot to the final analytical concentration for HPLC analysis.
-
-
Storage Conditions:
-
Store the remaining aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Dilute the sample to a concentration within the linear range of your HPLC method.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound instability issues.
Technical Support Center: Magl-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magl-IN-8, a reversible monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can lead to the activation of cannabinoid receptors (CB1 and CB2). Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual action makes this compound a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
Q2: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible inhibitor of MAGL.[1] This is an important characteristic, as reversible inhibitors can offer a better safety profile compared to irreversible inhibitors, which can lead to prolonged side effects due to the permanent inactivation of the enzyme.[2] Reversible inhibition allows for more controlled modulation of MAGL activity.[3][4][5]
Q3: What is the potency of this compound?
This compound is a highly potent inhibitor of human MAGL (hMAGL) with a reported half-maximal inhibitory concentration (IC50) of 2.5 ± 0.4 nM.[6]
Q4: What are the potential off-target effects of this compound?
Q5: What are the potential consequences of chronic this compound administration?
Chronic administration of MAGL inhibitors can lead to desensitization and downregulation of CB1 receptors due to persistently elevated 2-AG levels.[8] This can result in tolerance to the effects of the inhibitor and other cannabinoid agonists. Careful consideration of dosing regimens is necessary to avoid these effects in long-term in vivo studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of this compound in cell-based assays. | 1. Poor cell permeability: this compound is a lipophilic compound and should readily cross cell membranes. However, specific cell types may have varying permeability. 2. Incorrect concentration: The effective concentration may vary depending on the cell type and experimental conditions. 3. Inhibitor degradation: Improper storage or handling may lead to degradation of the compound. | 1. Verify cell permeability: While direct measurement can be complex, you can try increasing the incubation time or using a higher concentration to see if an effect is observed. 2. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line and assay. 3. Ensure proper storage: Store this compound as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Unexpected or off-target effects observed in vivo. | 1. Non-specific binding: Although predicted to be selective, off-target effects can still occur, especially at high concentrations. 2. Vehicle-related effects: The vehicle used to dissolve and administer this compound may have its own biological effects. | 1. Test a range of doses: Use the lowest effective dose to minimize the risk of off-target effects. 2. Include a vehicle-only control group: This is crucial to differentiate the effects of the inhibitor from those of the vehicle. |
| Loss of inhibitor efficacy in chronic in vivo studies. | 1. CB1 receptor desensitization: As mentioned in the FAQs, prolonged MAGL inhibition can lead to tolerance. 2. Increased metabolism of the inhibitor: The animal model may adapt to metabolize the compound more rapidly over time. | 1. Adjust the dosing regimen: Consider intermittent dosing schedules (e.g., every other day) to allow for the recovery of receptor sensitivity. 2. Pharmacokinetic analysis: If possible, measure the plasma and brain concentrations of this compound over the course of the study to assess its metabolic stability. |
| Difficulty dissolving this compound for in vivo administration. | 1. Poor aqueous solubility: this compound is a lipophilic molecule with low water solubility. | 1. Use an appropriate vehicle: A common vehicle for lipophilic compounds for intraperitoneal (i.p.) injection is a mixture of a surfactant and an oil, such as Tween 80 or Cremophor EL in saline or a lipid-based vehicle like sesame oil. Sonication may be required to achieve a uniform suspension. Always test the vehicle for toxicity and solubility of the compound before starting the in vivo experiment. |
Data Presentation
Table 1: Potency and Selectivity of Benzoylpiperidine-based MAGL Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. FAAH, ABHD6/12, CB1/2R | Reference |
| This compound | hMAGL | 2.5 ± 0.4 | Data not explicitly available, but related compounds are highly selective. | [6] |
| Diarylsulfide 21 | MAGL | 30 | >10 µM | [7] |
| Compound 23 | MAGL | 80 | Selective over other endocannabinoid system components. | [8] |
Experimental Protocols
In Vitro MAGL Inhibition Assay (General Protocol)
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Enzyme Preparation: Use either purified recombinant human MAGL or cell lysates/membrane preparations known to express MAGL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Assay Buffer: A typical assay buffer is 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
-
Substrate: A common substrate for MAGL activity is 2-oleoylglycerol (2-OG) or a fluorescent substrate.
-
Assay Procedure: a. In a 96-well plate, add the MAGL enzyme preparation. b. Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress by measuring the product formation over time using an appropriate method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Administration of a Benzoylpiperidine MAGL Inhibitor (Example Protocol)
This is an example protocol based on studies with similar lipophilic MAGL inhibitors and should be optimized for this compound.
-
Vehicle Preparation: A commonly used vehicle for intraperitoneal (i.p.) injection of lipophilic compounds is a mixture of saline, a surfactant, and a co-solvent. For example, a vehicle could be prepared with a ratio of 1:1:18 of DMSO:Cremophor EL:saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Inhibitor Formulation: Dissolve this compound in the vehicle to the desired final concentration. Sonication may be necessary to achieve a homogenous suspension.
-
Animal Model: Use an appropriate animal model (e.g., mice or rats) for your research question.
-
Dosing: a. Determine the appropriate dose based on preliminary dose-response studies. For similar MAGL inhibitors, doses in the range of 1-40 mg/kg have been used. b. Administer the formulated this compound or vehicle control via i.p. injection.
-
Pharmacodynamic and Behavioral Assessments: At various time points after administration, collect tissues for biochemical analysis (e.g., measuring 2-AG and AA levels) and/or perform behavioral tests relevant to your study.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reversible Inhibitors [merckmillipore.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Magl-IN-8 and Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Magl-IN-8, a monoacylglycerol lipase (MAGL) inhibitor, in primary neuronal cultures. The information provided is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available literature does not provide specific quantitative cytotoxicity data (e.g., IC50 values) for this compound in primary neurons. The following guidance is based on the known pharmacology of MAGL inhibitors and general principles of primary neuron culture. It is crucial to perform dose-response experiments to determine the optimal and potential cytotoxic concentrations of this compound for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a monoacylglycerol lipase (MAGL) inhibitor. MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a decrease in the production of AA and its downstream metabolites, such as pro-inflammatory prostaglandins.[1]
Q2: What are the expected effects of this compound on primary neurons?
The primary effect of this compound is the potentiation of endocannabinoid signaling, primarily through the increased availability of 2-AG to activate cannabinoid receptors (CB1 and CB2).[1] This can have various effects on neuronal function, including modulation of neurotransmitter release, synaptic plasticity, and neuroinflammation.[1][3] While often neuroprotective, excessive activation of cannabinoid signaling or disruption of downstream pathways can potentially lead to cytotoxicity in certain contexts.
Q3: Is this compound expected to be cytotoxic to primary neurons?
The cytotoxicity of MAGL inhibitors in primary neuronal cultures is highly context-dependent. A key factor is the presence of glial cells. Studies with other MAGL inhibitors, such as KML29, have shown that in neuron-enriched cultures (with minimal glial cells), MAGL inhibition can increase the risk of neuronal death.[3][4] However, in mixed cultures containing neurons and glial cells (astrocytes, microglia), this neurotoxic effect is often counteracted.[3][4]
Q4: How do glial cells protect neurons from MAGL inhibitor-induced cytotoxicity?
Glial cells, particularly astrocytes and microglia, play a neuroprotective role.[5] The protective mechanism is thought to be mediated, at least in part, by the activation of CB2 receptors, which are more prominently expressed on glial cells.[3] This glial-mediated neuroprotection highlights the importance of the cellular composition of primary cultures when assessing the effects of MAGL inhibitors.
Troubleshooting Guide
Issue: Observed Cytotoxicity/Neuronal Death After this compound Treatment
1. Assess the Purity of Your Neuronal Culture:
-
Problem: You are using a highly purified neuronal culture with few or no glial cells. As noted, MAGL inhibitors can be toxic to neurons in the absence of glial support.[3][4]
-
Solution:
-
Consider using mixed neuronal-glial cultures.
-
If your experimental design requires pure neuronal cultures, be aware that they are more susceptible to MAGL inhibitor-induced toxicity. It is essential to perform careful dose-response and time-course experiments to find a non-toxic concentration.
-
You can also consider co-culturing neurons with astrocytes or using conditioned media from astrocyte cultures.
-
2. Optimize this compound Concentration:
-
Problem: The concentration of this compound may be too high.
-
Solution:
-
Perform a dose-response curve to determine the EC50 for your desired pharmacological effect and the IC50 for cytotoxicity.
-
Start with a low concentration (e.g., in the low nanomolar range) and titrate up. Other MAGL inhibitors have been used in the range of 250 nM (KML29) to 1 µM (MAGLi 432) in primary cell cultures.[4][6]
-
3. Evaluate the Health of Your Primary Cultures:
-
Problem: Primary neurons are sensitive and can be stressed by various factors, which may be exacerbated by drug treatment.
-
Solution:
-
Ensure optimal culture conditions (media, supplements, density, substrate coating).
-
Assess the health of your untreated control neurons. If they show signs of stress or death, troubleshoot your culture conditions before assessing drug effects.
-
4. Consider the Role of Arachidonic Acid (AA) Depletion:
-
Problem: MAGL inhibition reduces the production of AA. While often beneficial by reducing pro-inflammatory prostaglandins, AA itself has complex roles in neuronal health. At low concentrations, AA can be neurotrophic, while at high concentrations, it can be toxic.[7] Drastic changes in its availability could impact neuronal viability.
-
Solution:
-
While technically challenging, you could consider co-treatment with a low, non-toxic concentration of AA to see if it rescues the cytotoxic phenotype. This would help to determine if AA depletion is a contributing factor.
-
5. Investigate Potential CB1 Receptor Overactivation/Desensitization:
-
Problem: Sustained high levels of 2-AG can lead to overactivation and subsequent desensitization or downregulation of CB1 receptors.[1] This disruption of endocannabinoid homeostasis could potentially contribute to neuronal stress.
-
Solution:
-
If you suspect this is an issue, especially in longer-term experiments, you can assess the expression and functional status of CB1 receptors.
-
Consider if a lower concentration of this compound or a shorter treatment duration can achieve the desired effect without causing significant receptor desensitization.
-
Data Summary
The following table summarizes the expected qualitative changes in key signaling molecules following the application of a MAGL inhibitor like this compound to primary neuronal cultures.
| Molecule | Expected Change | Rationale |
| 2-Arachidonoylglycerol (2-AG) | Increase | Inhibition of its primary degradation enzyme, MAGL.[1] |
| Arachidonic Acid (AA) | Decrease | Reduced breakdown of 2-AG, a major source of AA in the brain.[1] |
| Prostaglandins (e.g., PGE2) | Decrease | Reduced availability of the precursor molecule, arachidonic acid.[1] |
| CB1/CB2 Receptor Activity | Increase (initially) | Increased availability of the agonist 2-AG.[1] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Primary neuronal cultures (either neuron-enriched or mixed glial-neuronal) in 96-well plates.
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Positive control for cytotoxicity (e.g., Triton X-100).
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in a 96-well plate and culture for the desired number of days in vitro (DIV) to allow for maturation.
-
Treatment:
-
Prepare serial dilutions of this compound in pre-warmed culture medium. Also prepare vehicle control and positive control (e.g., 1% Triton X-100) wells.
-
Carefully remove a portion of the old media from the wells and replace it with the media containing the different concentrations of this compound, vehicle, or positive control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
LDH Measurement:
-
Following the manufacturer's instructions for the LDH assay kit, carefully collect the supernatant from each well.
-
Add the reaction mixture to the supernatant in a new 96-well plate.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] * 100
-
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a colored formazan product.
Materials:
-
Primary neuronal cultures in 96-well plates.
-
This compound stock solution.
-
Vehicle control.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
MTT Incubation:
-
At the end of the treatment period, add MTT reagent to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the media containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Sample Absorbance / Vehicle Control Absorbance) * 100
-
Visualizations
Caption: MAGL signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal and Astrocytic Monoacylglycerol Lipase Limit the Spread of Endocannabinoid Signaling in the Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid: toxic and trophic effects on cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Magl-IN-8 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Magl-IN-8 in in vivo experiments. The information aims to help minimize potential side effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), with an IC50 of 2.5 ± 0.4 nM for human MAGL.[1][2] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[3][4][5] By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has potential therapeutic applications in a variety of disorders, including neurological and inflammatory conditions.[6][7]
Q2: What are the potential side effects of this compound in vivo?
While specific in vivo side effect data for this compound is limited, the side effects of MAGL inhibitors as a class are primarily linked to the sustained elevation of 2-AG and the subsequent effects on the cannabinoid system.[3]
-
Central Nervous System (CNS) Effects: Chronic administration of irreversible MAGL inhibitors has been associated with desensitization of the CB1 receptor, leading to pharmacological tolerance, physical dependence, and impaired synaptic plasticity.[3] As this compound is a reversible inhibitor, it is anticipated that these effects may be less pronounced, though careful monitoring is still crucial.
-
Off-Target Effects: While some MAGL inhibitors have shown high selectivity, off-target activity is a potential concern for any small molecule inhibitor. It is important to consult the selectivity profile of this compound and consider counter-screening against related enzymes if unexpected phenotypes are observed.
Q3: How can I minimize the potential side effects of this compound?
Minimizing side effects involves careful experimental design, including optimizing the dose and administration route, and monitoring for adverse events.
-
Use the lowest effective dose: Conduct dose-response studies to determine the minimum dose of this compound required to achieve the desired biological effect. This will help to reduce the risk of off-target effects and the development of tolerance.
-
Consider the reversibility: As a reversible inhibitor, the effects of this compound are expected to diminish as the compound is cleared. This may allow for more controlled modulation of MAGL activity compared to irreversible inhibitors.
-
Monitor for CB1 receptor desensitization: For chronic studies, it is advisable to monitor for signs of tolerance to the effects of this compound. This can be done through behavioral assays or by directly assessing CB1 receptor density and function in tissue samples.[3][8][9]
-
Refine the formulation and delivery: Optimizing the vehicle and route of administration can improve the bioavailability and reduce the required dose of this compound, thereby minimizing potential side effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of this compound | This compound is a lipophilic molecule with low aqueous solubility. | Prepare a stock solution in an organic solvent such as DMSO. For in vivo administration, a vehicle containing a mixture of solvents like polyethylene glycol (PEG), propylene glycol (PG), and/or Tween 80 in saline is often used to improve solubility and bioavailability. A reported vehicle for a poorly soluble small molecule was a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[10] Always perform a small-scale solubility test before preparing a large batch. Sonication may also help to create a uniform suspension.[11] |
| Lack of in vivo efficacy | Inadequate dose, poor bioavailability, or rapid metabolism. | Increase the dose of this compound based on a dose-response study. Optimize the vehicle and route of administration (e.g., intraperitoneal vs. oral) to improve absorption. Consider using a formulation strategy, such as a nanoformulation, to enhance stability and delivery.[2] |
| Development of tolerance to the compound's effects | Desensitization of the CB1 receptor due to chronic MAGL inhibition. | Reduce the dosing frequency or introduce drug holidays to allow for receptor resensitization. Use the lowest effective dose. Monitor CB1 receptor expression and signaling in your experimental model.[3][8][9] |
| Unexpected behavioral or physiological changes | Off-target effects of this compound or vehicle-related toxicity. | Run a vehicle-only control group to rule out effects of the administration vehicle. Review the known selectivity profile of this compound and consider performing counter-screens against other relevant targets. If possible, use a structurally distinct MAGL inhibitor as a comparator to confirm that the observed effects are on-target. |
Experimental Protocols
General Protocol for In Vivo Administration of a Reversible MAGL Inhibitor
This is a general guideline and should be optimized for your specific experimental model and objectives.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For intraperitoneal (i.p.) injection, a common vehicle is a mixture of DMSO, PEG 300, Tween 80, and saline. A suggested starting formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[12]
-
To prepare the dosing solution, first dissolve the required amount of this compound stock in DMSO. Then, add the PEG300 and mix well. Next, add the Tween 80 and mix thoroughly. Finally, add the saline to reach the final volume and concentration. The solution should be clear. If precipitation occurs, adjust the vehicle composition or consider sonication.
-
-
Dose Determination:
-
Perform a pilot dose-response study to determine the optimal dose. Start with a low dose (e.g., 1 mg/kg) and escalate to higher doses (e.g., 10 mg/kg, 30 mg/kg) while monitoring for both efficacy and adverse effects.
-
-
Administration:
-
Administer the dosing solution to the animals via the chosen route (e.g., i.p. injection).
-
Include a vehicle-only control group in your experimental design.
-
-
Monitoring:
-
Observe the animals for any signs of toxicity or behavioral changes.
-
For efficacy studies, perform the relevant behavioral or physiological assessments at appropriate time points after administration.
-
For chronic studies, monitor for the development of tolerance by assessing the compound's effect over time.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action and potential downstream effects.
Caption: Experimental workflow for minimizing this compound side effects in vivo.
References
- 1. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversible and regionally selective downregulation of brain cannabinoid CB1 receptors in chronic daily cannabis smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The CB1 cannabinoid receptor C-terminus regulates receptor desensitization in autaptic hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAGL-IN-1 | Lipase | TargetMol [targetmol.com]
Technical Support Center: Magl-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Magl-IN-8. The information is designed to address common challenges encountered during experiments, with a focus on improving the bioavailability of this potent monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as MAGL inhibitor compound 23, is a selective and potent inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the signaling of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system has potential therapeutic applications in a variety of neurological and inflammatory disorders.
Q2: I am observing poor solubility of this compound in my aqueous buffers. What are its solubility properties?
Q3: What are the potential reasons for low in vivo efficacy despite good in vitro potency?
Low in vivo efficacy of this compound, despite its high in vitro potency (IC50 = 80 nM), is often attributable to poor bioavailability. Several factors related to its absorption, distribution, metabolism, and excretion (ADME) profile can contribute to this. These factors include low aqueous solubility leading to poor dissolution in the gastrointestinal tract, potential first-pass metabolism in the liver, and efflux by transporters.
Q4: What general strategies can be employed to improve the bioavailability of a lipophilic compound like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly water-soluble drugs like this compound. These can be broadly categorized as:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][2][3][4][5]
-
Particle Size Reduction: Techniques such as micronization or nanonization increase the surface area of the drug, which can improve the dissolution rate.[6][7][8][9][10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution. Hot-melt extrusion is a common method for preparing solid dispersions.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
Symptoms:
-
Precipitation of the compound upon dilution in aqueous buffer.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
Low aqueous solubility of this compound.
-
The concentration of the organic stock solution is too high.
Solutions:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO or DMF.
-
Serial Dilutions: Perform serial dilutions in the organic solvent before diluting in the final aqueous buffer.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use of Solubilizing Agents: Consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F68 at low, non-toxic concentrations in your final assay buffer to maintain solubility.
Issue 2: Low Oral Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
Lack of a dose-dependent in vivo effect.
Possible Causes:
-
Poor dissolution of the crystalline drug in the gastrointestinal fluid.
-
Significant first-pass metabolism.
Solutions:
-
Formulation Development: Move beyond simple suspension formulations. Explore the formulation strategies outlined in the FAQs, such as lipid-based formulations, micronization, or solid dispersions.
-
Route of Administration Comparison: To assess the contribution of first-pass metabolism, compare the pharmacokinetic profile after oral administration with that after intravenous administration. A significant difference in exposure (AUC) will indicate a high first-pass effect.
-
Co-administration with a P-glycoprotein (P-gp) Inhibitor: If efflux is suspected, a pilot study involving co-administration with a known P-gp inhibitor (e.g., verapamil) could provide insights.
Data Presentation
Table 1: Solubility of MAGL Inhibitor Compound 23 (this compound)
| Solvent | Concentration |
| DMF | 25 mg/ml |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 2.5 mg/ml |
Data sourced from publicly available information for MAGL inhibitor compound 23, which shares the same CAS number as Magl-IN-1.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a lipid-based formulation to improve the oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial. A common starting point for a Type III SEDDS would be a ratio of 40:40:20 (oil:surfactant:co-surfactant). b. Heat the mixture in a water bath at 40-50°C to ensure homogeneity. c. Add the calculated amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
Characterization: a. Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a beaker with gentle agitation. Record the time taken for the formation of a clear or slightly opalescent microemulsion. b. Droplet Size Analysis: Dilute the resulting emulsion and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of this compound Nanocrystals by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a dedicated bead mill
-
Particle size analyzer
Procedure:
-
Preparation of Suspension: Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Milling: a. Add the suspension and an equal volume of milling media to the milling chamber. b. Mill at a high speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours). Optimize milling time and speed based on preliminary trials.
-
Separation: Separate the milled nanosuspension from the milling media by decantation or sieving.
-
Characterization: a. Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential of the nanosuspension using a DLS instrument. b. Solid-State Characterization: Lyophilize a portion of the nanosuspension and analyze the solid state of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that the drug has not undergone any polymorphic changes.
Visualizations
Caption: Signaling pathway of MAGL and the inhibitory action of this compound.
Caption: Experimental workflow for developing a SEDDS formulation.
Caption: Logical workflow for troubleshooting low in vivo efficacy.
References
- 1. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 2. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. The Ultimate Guide to Micronization - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 8. Milling And Micronization Of Pharmaceutical Powders [pharmaceuticalonline.com]
- 9. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
- 11. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Magl-IN-8 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-8, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is a serine hydrolase that is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3] By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation.[4] This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), which can produce various physiological effects, including analgesic, anti-inflammatory, and neuroprotective responses.[4][5]
Q2: What are the primary challenges with in vivo delivery of this compound?
The most significant challenge in administering this compound to animal models is its poor aqueous solubility.[6][7] This property can lead to several experimental issues, including:
-
Low Bioavailability: Difficulty in achieving effective therapeutic concentrations in the bloodstream and target tissues.[7]
-
Precipitation: The compound may precipitate out of solution upon administration, especially with intravenous routes, leading to inconsistent dosing and potential for embolism.[8][9]
-
Formulation Complexity: Requires specialized vehicles to dissolve or suspend the compound, which can introduce their own variables and potential toxicities.[8]
Q3: How does inhibiting MAGL affect downstream signaling pathways?
Inhibiting MAGL with this compound has a dual effect on key lipid signaling pathways.[10] Firstly, it increases the levels of 2-AG, thereby boosting endocannabinoid signaling.[3] Secondly, by preventing the breakdown of 2-AG, it reduces the available pool of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins.[3][10] This simultaneous enhancement of anti-inflammatory endocannabinoid tone and reduction of pro-inflammatory signals makes MAGL an attractive therapeutic target.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of this compound.
| Issue Encountered | Possible Cause | Suggested Solution & Rationale |
| Inconsistent or No Biological Effect | 1. Poor Bioavailability: The compound is not being absorbed effectively due to its low solubility.[7] | Optimize Vehicle Formulation: Use a well-documented vehicle for poorly soluble compounds. A common formulation involves a mixture of solvents and surfactants (e.g., PEG 400, Tween 80, Solutol HS 15) to improve solubility. See the protocol below for a sample formulation. |
| 2. Compound Precipitation: The drug is precipitating at the injection site or in circulation.[12] | Verify Formulation Clarity: Ensure the final formulation is a clear, homogenous solution before injection. If it's a suspension, ensure it is uniform. Consider sonication to create a fine, uniform suspension, which has been shown to be effective for other MAGL inhibitors.[13] | |
| 3. Suboptimal Route of Administration: The chosen route (e.g., oral gavage) may have low absorption for this specific formulation. | Consider Intraperitoneal (i.p.) Injection: I.p. administration is frequently used for poorly soluble compounds as it provides a large surface area for absorption and avoids the first-pass metabolism that occurs with oral delivery. | |
| Vehicle-Related Toxicity or Adverse Events | 1. Vehicle Intolerance: The solvents or surfactants in the formulation (e.g., DMSO, Cremophor) can cause local irritation, inflammation, or systemic toxicity at high concentrations. | Run Vehicle-Only Controls: Always include a control group that receives the vehicle without this compound to distinguish vehicle effects from compound effects. |
| 2. Inappropriate Vehicle for Route: Some vehicles are not suitable for all routes (e.g., high concentrations of certain solvents can be harmful if administered intravenously). | Reduce Surfactant/Solvent Concentration: Titrate down the concentration of potentially toxic excipients to the lowest effective level. Consult literature for recommended safe concentrations for the specific animal model and administration route. | |
| High Variability Between Animals | 1. Inconsistent Formulation: The drug is not uniformly dissolved or suspended, leading to different doses being administered. | Prepare Fresh & Standardize Mixing: Prepare the formulation fresh for each experiment. Use a consistent and thorough mixing procedure (e.g., vortexing, sonication) immediately before drawing each dose to ensure homogeneity. |
| 2. Dosing Inaccuracy: Inaccurate animal weights or calculation errors lead to variable dosing. | Precise Dosing Technique: Ensure accurate and recent animal weights are used for dose calculations. Use calibrated equipment for all measurements. |
Experimental Protocols
Recommended Vehicle Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from methodologies used for other poorly soluble MAGL inhibitors and is a common starting point for in vivo studies.[13]
Materials:
-
This compound powder
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80) or Solutol HS 15
-
Sterile Saline (0.9% NaCl)
Quantitative Formulation Table:
| Component | Percentage (v/v) | Role |
| PEG 400 | 10% - 30% | Primary Solvent/Solubilizer |
| Tween 80 | 5% - 10% | Surfactant/Emulsifier |
| Saline (0.9%) | 60% - 85% | Diluent / Vehicle Base |
Step-by-Step Protocol:
-
Calculate Required Amounts: Based on the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a mouse receiving 0.1 mL), calculate the total volume and the required mass of this compound.
-
Dissolve this compound: Weigh the this compound powder and add it to the required volume of PEG 400 in a sterile conical tube. Vortex vigorously until the powder is completely dissolved. Gentle warming (to ~37°C) may aid dissolution.
-
Add Surfactant: Add the required volume of Tween 80 to the solution and vortex again to ensure it is thoroughly mixed.
-
Add Saline: Add the sterile saline in a stepwise manner while vortexing to prevent the compound from precipitating.
-
Final Inspection: The final formulation should be a clear solution or a uniform, slightly hazy emulsion. Visually inspect for any precipitation.
-
Administration: Administer the freshly prepared formulation to the animals via i.p. injection. Ensure the solution is at room temperature before injection.
Visualizations
MAGL Signaling Pathway and Inhibition by this compound
Caption: MAGL inhibition by this compound increases 2-AG and reduces arachidonic acid.
Troubleshooting Workflow for In Vivo Delivery
Caption: A logical workflow for troubleshooting this compound delivery issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoglyceride lipase - Proteopedia, life in 3D [proteopedia.org]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 6. Addressing poorly soluble molecules | Arcinova [arcinova.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of monoacylglycerol lipase and its occupancy by an exogenous ligand in rhesus monkey brains using [18F]T-401 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. in-vivo-deposition-of-poorly-soluble-drugs - Ask this paper | Bohrium [bohrium.com]
- 13. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating CB1 Receptor Desensitization with MAGL-IN-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the monoacylglycerol lipase (MAGL) inhibitor, MAGL-IN-8, and its potential to induce cannabinoid receptor 1 (CB1) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound may cause CB1 receptor desensitization?
A1: this compound is a potent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to a significant and sustained elevation of 2-AG levels in the brain and other tissues[1][2][3][4]. 2-AG is an endogenous agonist of the CB1 receptor. The resulting chronic overstimulation of CB1 receptors by elevated 2-AG levels can trigger the cell's natural machinery for receptor desensitization, a process that includes receptor phosphorylation, β-arrestin recruitment, receptor internalization (downregulation), and uncoupling from its downstream G-protein signaling pathways[1][5][6][7][8].
Q2: What are the expected observable effects of CB1 receptor desensitization in our experimental model?
A2: CB1 receptor desensitization is expected to manifest as a diminished response to CB1 receptor agonists. In behavioral studies, this could be observed as tolerance to the analgesic, hypothermic, or catalaleptic effects of cannabinoids[1][5][6][7]. In cellular and molecular assays, you may observe a decrease in the maximal efficacy (Emax) or an increase in the EC50 value of CB1 agonists in functional assays such as GTPγS binding or cAMP inhibition assays. Furthermore, radioligand binding assays may show a decrease in the total number of CB1 receptors (Bmax) in tissues or cells chronically treated with this compound[5][7].
Q3: We are not observing the expected desensitization after chronic this compound treatment. What could be the issue?
A3: Several factors could contribute to a lack of observable desensitization:
-
Dosing and Treatment Duration: The degree of desensitization is dependent on the dose and duration of this compound administration. Insufficient dosage or a treatment period that is too short may not lead to a significant enough elevation in 2-AG to induce robust desensitization.
-
Pharmacokinetics of this compound: The specific pharmacokinetic profile of this compound in your experimental model could influence its efficacy. Ensure that the chosen route of administration and dosing schedule are appropriate to achieve sustained MAGL inhibition.
-
Assay Sensitivity: The functional assay being used may not be sensitive enough to detect subtle changes in receptor function. Consider using a more proximal signaling assay, such as a GTPγS binding assay, which is often more sensitive to changes in G-protein coupling than downstream second messenger assays.
-
Tissue-Specific Effects: The extent of CB1 receptor desensitization can vary between different brain regions and tissues. Ensure you are investigating a region known to have high CB1 receptor expression and is susceptible to desensitization.
Troubleshooting Guides
Radioligand Binding Assays
Problem: High non-specific binding.
-
Possible Cause: The radioligand may be binding to non-receptor sites on the cell membranes or the filter paper.
-
Solution:
-
Ensure that the concentration of the unlabeled competitor used to define non-specific binding is sufficient (typically 100- to 1000-fold higher than the Kd of the radioligand).
-
Optimize the washing steps. Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.
-
Consider pre-treating your filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter material.
-
Reduce the amount of membrane protein per well, as high protein concentrations can contribute to higher non-specific binding[9].
-
Problem: Low specific binding or no signal.
-
Possible Cause: The concentration of active CB1 receptors in your membrane preparation may be too low, or the radioligand may have degraded.
-
Solution:
-
Verify the integrity of your membrane preparation. Ensure that tissues were fresh or properly frozen and that the preparation was performed at 4°C to minimize protein degradation.
-
Check the concentration and specific activity of your radioligand. Ensure it has not exceeded its shelf life and has been stored correctly.
-
Optimize the incubation time and temperature to ensure the binding reaction has reached equilibrium.
-
Increase the amount of membrane protein per well, but be mindful of the potential for increased non-specific binding.
-
GTPγS Binding Assays
Problem: Low signal-to-noise ratio.
-
Possible Cause: The basal GTPγS binding may be too high, or the agonist-stimulated signal may be too low.
-
Solution:
-
Optimize the concentration of GDP in the assay buffer. GDP is necessary to maintain G-proteins in an inactive state, and its optimal concentration needs to be determined empirically for each system[1].
-
Adjust the concentration of [35S]GTPγS. Using a lower concentration can sometimes improve the signal-to-background ratio[1].
-
Ensure the presence of Mg2+ ions in the assay buffer, as they are critical for G-protein activation.
-
The coupling efficiency of the CB1 receptor to G-proteins can be influenced by the cellular environment. Consider using a cell line with high CB1 receptor expression and robust G-protein coupling.
-
Problem: High variability between replicates.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or issues with the filtration process.
-
Solution:
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
Ensure that the incubation temperature is stable and consistent across all samples.
-
Optimize the filtration and washing steps to ensure consistency. A rapid and uniform washing of all wells is crucial[10].
-
cAMP Assays
Problem: No inhibition of forskolin-stimulated cAMP accumulation with a CB1 agonist.
-
Possible Cause: The CB1 receptor is not effectively coupled to the Gi/o pathway in your cell system, or the cells are not expressing functional CB1 receptors.
-
Solution:
-
Verify CB1 receptor expression in your chosen cell line using a method like Western blotting or radioligand binding.
-
Ensure that the cells express the Gi/o subtype of G-proteins. Some cell lines may require co-transfection with the appropriate G-protein alpha subunit.
-
Check the activity of forskolin in your cells to confirm that the adenylyl cyclase is responsive.
-
Problem: Unexpected increase in cAMP levels upon CB1 agonist stimulation.
-
Possible Cause: In some cellular contexts, the CB1 receptor can couple to Gs proteins, leading to an increase in cAMP levels[11][12]. This is more likely to be observed with high agonist concentrations or in specific cell lines.
-
Solution:
-
Characterize the G-protein coupling profile of the CB1 receptor in your specific cell model.
-
Consider using pertussis toxin (PTX) to inactivate Gi/o proteins. If the agonist-induced cAMP increase is mediated by Gs, it will persist or even be enhanced in the presence of PTX.
-
β-Arrestin Recruitment Assays
Problem: No signal or very low signal upon agonist stimulation.
-
Possible Cause: The CB1 receptor may not be efficiently recruiting β-arrestin in your chosen cell line, or the assay components are not optimal.
-
Solution:
-
Ensure that the cell line expresses a sufficient level of β-arrestin. Some cell lines may have low endogenous expression, requiring overexpression of β-arrestin[5].
-
The recruitment of β-arrestin is dependent on receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). The expression of the appropriate GRK isoform can be a limiting factor[5].
-
Optimize the cell density per well. Too few or too many cells can lead to a suboptimal signal.
-
Confirm that the fusion tags on the receptor and β-arrestin (e.g., in a BRET or FRET-based assay) are not sterically hindering their interaction.
-
Quantitative Data
The following tables summarize data from a study investigating the effects of chronic treatment with the MAGL inhibitor JZL184 on CB1 receptor density (Bmax) and function (GTPγS binding) in the mouse brain. This data can be used as a reference for expected outcomes when studying CB1 receptor desensitization with MAGL inhibitors.
Table 1: Effect of Chronic JZL184 Treatment on CB1 Receptor Density (Bmax)
| Treatment Group | Bmax (fmol/mg protein) | % of Vehicle Control |
| Vehicle | 1500 ± 100 | 100% |
| Chronic JZL184 | 900 ± 80 | 60% |
Data are presented as mean ± SEM. Chronic JZL184 treatment significantly reduced the number of CB1 receptors in the brain[5][7].
Table 2: Effect of Chronic JZL184 Treatment on CB1 Receptor Function (CP55,940-stimulated [35S]GTPγS binding)
| Treatment Group | Emax (% stimulation over basal) | EC50 (nM) |
| Vehicle | 150 ± 10 | 50 ± 5 |
| Chronic JZL184 | 90 ± 8 | 120 ± 15 |
Data are presented as mean ± SEM. Chronic JZL184 treatment resulted in a significant decrease in the maximal efficacy (Emax) and an increase in the EC50 of the CB1 agonist CP55,940, indicating receptor desensitization[5][7].
Experimental Protocols
Radioligand Saturation Binding Assay for CB1 Receptor Density (Bmax)
Objective: To determine the total number of CB1 receptors in a given tissue or cell preparation.
Materials:
-
Tissue homogenate or cell membranes expressing CB1 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Radiolabeled CB1 antagonist (e.g., [3H]SR141716A)
-
Unlabeled CB1 antagonist (e.g., SR141716A) for determining non-specific binding
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in binding buffer.
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
For total binding, add increasing concentrations of the radioligand.
-
For non-specific binding, add a high concentration of the unlabeled antagonist (e.g., 10 µM SR141716A) followed by increasing concentrations of the radioligand.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Determine Bmax and Kd by non-linear regression analysis of the specific binding data.
Agonist-Stimulated [35S]GTPγS Binding Assay
Objective: To measure the functional coupling of CB1 receptors to G-proteins.
Materials:
-
Tissue homogenate or cell membranes expressing CB1 receptors
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[35S]GTPγS
-
GDP
-
CB1 receptor agonist (e.g., CP55,940)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Pre-incubate membranes with GDP (e.g., 10-30 µM) on ice.
-
In a 96-well plate, add the membrane preparation.
-
Add increasing concentrations of the CB1 agonist.
-
Initiate the binding reaction by adding a fixed concentration of [35S]GTPγS (e.g., 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [35S]GTPγS by scintillation counting.
-
Analyze the data using non-linear regression to determine the Emax and EC50 of the agonist.
Visualizations
Caption: Signaling pathway of this compound induced CB1 receptor desensitization.
Caption: Experimental workflow for assessing CB1 receptor desensitization.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Addressing Poor Brain Penetration of MAGL-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of the monoacylglycerol lipase (MAGL) inhibitor, MAGL-IN-8.
Disclaimer: Publicly available data on the physicochemical properties and brain penetration of this compound are limited. The following guidance is based on general principles of CNS drug discovery and data from other MAGL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its brain penetration important?
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1][2] By inhibiting MAGL, 2-AG levels are increased, which can produce therapeutic effects such as analgesia, anxiolysis, and neuroprotection.[][4] For this compound to be effective for neurological disorders, it must cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS).
Q2: What are the common reasons for poor brain penetration of small molecule inhibitors like this compound?
Poor brain penetration is a common challenge in CNS drug development and can be attributed to several factors:
-
Physicochemical Properties: High molecular weight, a large number of rotatable bonds, high polar surface area (PSA), and low lipophilicity can all limit passive diffusion across the BBB.
-
Efflux by Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain.[5][6]
-
High Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High binding to plasma proteins reduces the free concentration of the drug.
-
Rapid Metabolism: If a compound is rapidly metabolized in the periphery, its concentration in the blood will be too low to establish a sufficient gradient for brain entry.
Q3: How is brain penetration measured?
Several key parameters are used to quantify brain penetration:
-
Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a steady state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is the ratio of the unbound concentration of a drug in the brain to its unbound concentration in the plasma. Kp,uu is considered the most accurate predictor of target engagement in the CNS, as only the unbound drug is pharmacologically active.[7] A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value less than 1 may indicate efflux, and a value greater than 1 can suggest active uptake.
These parameters are determined through in vitro assays and in vivo pharmacokinetic studies.
Troubleshooting Guide
Issue 1: Low Permeability in In Vitro Assays
If you are observing low permeability of this compound in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (Caco-2, MDCK), consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Physicochemical Properties | Review the physicochemical properties of this compound (see Table 1 for general properties of brain-penetrant drugs).Consider structural modifications to reduce polar surface area (PSA), decrease the number of hydrogen bond donors, or optimize lipophilicity (LogP).[8] |
| Assay System Issues | Ensure the integrity of the artificial membrane in PAMPA or the cell monolayer in Caco-2/MDCK assays.Verify the experimental conditions (pH, temperature, incubation time).Include well-characterized high and low permeability control compounds. |
Table 1: General Physicochemical Properties for CNS Drug Candidates
| Parameter | Desirable Range for Brain Penetration |
| Molecular Weight (MW) | < 450 Da |
| LogP (Lipophilicity) | 1 - 4 |
| Polar Surface Area (PSA) | < 90 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 |
| Rotatable Bonds | < 8 |
Source: Adapted from general CNS drug design principles.
Issue 2: High Efflux Ratio in MDCK-MDR1 Assay
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 in an MDCK-MDR1 assay suggests that this compound is a substrate of the P-gp efflux transporter.
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein Substrate | Confirm P-gp interaction by running the MDCK-MDR1 assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar).[6] A significant reduction in the efflux ratio would confirm P-gp involvement.Consider structural modifications to reduce P-gp recognition. This can involve masking hydrogen bond donors or altering the overall charge distribution.Explore co-administration with a P-gp inhibitor, although this can lead to complex drug-drug interactions. |
Table 2: Brain Penetration Data for an Exemplary MAGL Inhibitor
| Parameter | Value |
| MDCK-MDR1 Efflux Ratio | 0.8 |
| fu, plasma (rat) | 0.13 |
| fu, brain (rat) | 0.004 |
| Kp,uu, brain (rat) | 1.9 |
Source: Data for a novel Janssen MAGL inhibitor.
Issue 3: Low Brain Concentrations in In Vivo Studies
If in vivo pharmacokinetic studies in rodents show low brain-to-plasma ratios (Kp or Kp,uu) for this compound, a multi-faceted approach is needed.
| Potential Cause | Troubleshooting Steps |
| Combination of Poor Permeability and Efflux | Review the in vitro data to determine if both permeability and efflux are issues.Prioritize structural modifications to address the most significant liability first. |
| High Plasma Protein Binding | Determine the fraction of this compound unbound in plasma (fu,plasma).If plasma protein binding is excessively high (>99.5%), consider structural modifications to reduce it. |
| High Brain Tissue Binding | Determine the fraction of this compound unbound in brain homogenate (fu,brain).High lipophilicity can lead to non-specific binding to brain lipids, sequestering the drug from its target.[9] Aim for a balance in lipophilicity. |
| Rapid Peripheral Metabolism | Assess the metabolic stability of this compound in liver microsomes or hepatocytes.If metabolism is rapid, identify the metabolic soft spots and consider structural modifications to block these sites. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive diffusion across the BBB.
Detailed Methodology: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[10][11] The test compound is added to the donor wells, and a buffer solution is added to the acceptor wells. The plate is incubated, and the concentration of the compound in both donor and acceptor wells is quantified by LC-MS/MS. The apparent permeability (Papp) is then calculated.
MDCK-MDR1 Permeability Assay
This assay assesses both passive permeability and active transport by P-gp.
Detailed Methodology: MDCK cells transfected with the human MDR1 gene are seeded on a multi-well plate insert and cultured to form a confluent monolayer.[9][12] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The assay is performed in two directions: apical to basolateral (A-B) and basolateral to apical (B-A). The test compound is added to the donor chamber, and after incubation, the concentration in the receiver chamber is determined by LC-MS/MS. The efflux ratio is calculated from the bidirectional Papp values.
In Vivo Pharmacokinetic Study in Rodents
This study determines the brain and plasma concentrations of the compound over time.
Detailed Methodology: The test compound is administered to rodents (e.g., rats or mice) via the desired route (e.g., intravenous, oral). At specified time points, blood samples are collected and processed to obtain plasma. Animals are then euthanized, and brains are harvested. Brain tissue is homogenized. The concentrations of the compound in plasma and brain homogenate are quantified by LC-MS/MS.
Brain Tissue Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of the compound that is not bound to brain tissue.
Detailed Methodology: Brain homogenate is placed in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer solution in the other chamber.[][13] The test compound is added to the brain homogenate side. The system is incubated until equilibrium is reached. The concentrations of the compound in the brain homogenate and buffer chambers are then measured by LC-MS/MS to calculate the fraction unbound in the brain (fu,brain).
Visualizations
Endocannabinoid Signaling Pathway
The following diagram illustrates the role of MAGL in the endocannabinoid system.
Caption: Role of MAGL in 2-AG signaling and its inhibition.
Experimental Workflow for Assessing Brain Penetration
The following diagram outlines the typical experimental workflow to evaluate the brain penetration of a compound.
Caption: Workflow for evaluating CNS drug brain penetration.
References
- 1. evotec.com [evotec.com]
- 2. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. Tissue Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
Magl-IN-8 degradation and storage conditions
Welcome to the technical support center for Magl-IN-8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this reversible monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 13 in scientific literature, is a potent and reversible inhibitor of monoacylglycerol lipase (MAGL) with an IC50 of approximately 2.0-2.5 nM for human MAGL.[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1] By reversibly inhibiting MAGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and modulate various physiological processes, including pain, inflammation, and neuroprotection. The reversible nature of its inhibition may offer advantages over irreversible inhibitors by potentially reducing the risk of side effects associated with prolonged MAGL inactivation, such as CB1 receptor desensitization.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines. These recommendations are based on general best practices for benzoylpiperidine- and benzylpiperidine-based compounds.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Protect from moisture and light. |
| 4°C | Short-term | For immediate use. Protect from moisture and light. | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Several months to a year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| 4°C | Short-term (days to weeks) | Use for working solutions. Protect from light. | |
| Room Temperature | Very short-term (hours) | Prone to degradation. Avoid for storage. |
Q3: In which solvents is this compound soluble?
This compound is a member of the benzoylpiperidine/benzylpiperidine class of compounds, which generally exhibit solubility in organic solvents. For this compound, the following solvents are recommended for creating stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
When preparing aqueous working solutions, it is best to first dissolve the compound in a minimal amount of the organic stock solvent and then dilute with the aqueous buffer. Direct dissolution in aqueous buffers may be challenging due to the hydrophobic nature of the compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity or Inconsistent Results
Possible Causes:
-
Degradation of the compound: this compound, like other compounds with a piperidine ring, may be susceptible to degradation, particularly under acidic or basic conditions. The benzoylpiperidine fragment itself is generally considered metabolically stable.[1]
-
Improper storage: Repeated freeze-thaw cycles of stock solutions or prolonged storage at room temperature can lead to degradation.
-
Precipitation of the compound: "Salting out" or precipitation can occur when diluting a concentrated DMSO stock solution into an aqueous assay buffer.
Solutions:
-
Prepare fresh solutions: For critical experiments, use freshly prepared solutions of this compound.
-
Aliquot stock solutions: To minimize freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.
-
Optimize dilution: When preparing working solutions, add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all wells.
-
pH control: Ensure the pH of your assay buffer is neutral and stable, as extreme pH can promote hydrolysis of the compound.
Issue 2: High Background or False Positives in Fluorometric Assays
Possible Causes:
-
Autofluorescence of the compound: The compound itself may exhibit fluorescence at the excitation and emission wavelengths of your assay.
-
Interference with the fluorescent substrate: The compound may interact with the fluorescent substrate or its enzymatic product, leading to quenching or enhancement of the signal.
-
Contaminated reagents or plates: Impurities in the assay buffer, enzyme preparation, or microplates can contribute to background fluorescence.
Solutions:
-
Run control experiments:
-
No-enzyme control: Contains all assay components except the enzyme to measure the background fluorescence of the substrate and buffer.
-
No-substrate control: Contains the enzyme and buffer to check for any intrinsic fluorescence of the enzyme preparation.
-
Compound-only control: Contains the buffer and this compound at the highest concentration used in the assay to check for its autofluorescence.
-
-
Use high-quality reagents and plates: Utilize fresh, high-purity reagents and black, opaque microplates designed for fluorescence assays to minimize background.
-
Optimize filter sets: Ensure that the excitation and emission wavelengths are optimal for the specific fluorophore in your assay and that there is minimal spectral overlap with any potential autofluorescence from the compound.
Issue 3: Difficulty Confirming Reversible Inhibition
Possible Causes:
-
Insufficient pre-incubation time: For a reversible inhibitor, the IC50 value should not be significantly affected by the pre-incubation time with the enzyme.
-
Inappropriate assay design for reversibility: A simple endpoint assay may not be sufficient to distinguish between reversible and irreversible inhibition.
Solutions:
-
Vary pre-incubation times: Perform the MAGL activity assay with different pre-incubation times of the enzyme with this compound (e.g., 0, 30, and 60 minutes) before adding the substrate. A reversible inhibitor should yield similar IC50 values regardless of the pre-incubation time.[2]
-
Perform a dilution experiment: Incubate the enzyme with a high concentration of this compound (e.g., 10-20 times the IC50). Then, dilute the mixture significantly (e.g., 40-fold) to a final inhibitor concentration well below the IC50. If the inhibitor is reversible, its dissociation from the enzyme upon dilution should lead to a recovery of enzyme activity.[2]
Experimental Protocols
Key Experiment: In Vitro MAGL Activity Assay (Fluorometric)
This protocol is a general guideline for determining the inhibitory activity of this compound on human MAGL using a fluorometric substrate.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 1X MAGL assay buffer from a 10X stock.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO.
-
Dilute the MAGL enzyme and the fluorogenic substrate in 1X MAGL assay buffer to their desired working concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 150 µL of 1X assay buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the serially diluted this compound solution.
-
100% Activity Control: Add 150 µL of 1X assay buffer, 10 µL of diluted MAGL enzyme, and 10 µL of DMSO.
-
Background Control: Add 160 µL of 1X assay buffer and 10 µL of DMSO.
-
-
Pre-incubation:
-
Gently shake the plate for 10 seconds to mix.
-
Pre-incubate the plate at room temperature or 37°C for a set time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the diluted fluorogenic substrate to all wells.
-
Immediately start monitoring the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths. Record readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of 2-AG and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Technical Support Center: Controlling for Vehicle Effects in Magl-IN-8 Studies
Welcome to the technical support center for researchers using Magl-IN-8 and other potent monoacylglycerol lipase (MAGL) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for potential vehicle-related effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound increases the levels of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the basis for its therapeutic potential in various conditions, including pain, inflammation, and neurodegenerative diseases.
Q2: Why is a vehicle necessary for administering this compound, and what are the common challenges?
A2: Like many small molecule inhibitors, this compound is often poorly soluble in aqueous solutions such as saline or cell culture media. Therefore, a vehicle, typically a mixture of solvents and surfactants, is required to dissolve or suspend the compound for effective delivery in both in vivo and in vitro experiments. The main challenge is that the vehicle itself can have biological effects, potentially confounding the experimental results.
Q3: What are some common vehicle formulations for MAGL inhibitors like this compound?
A3: A frequently used vehicle for potent, insoluble MAGL inhibitors in in vivo studies is a three-part mixture. A common formulation consists of a small amount of an organic solvent to dissolve the compound, a surfactant to maintain its suspension in an aqueous solution, and a physiological buffer or saline for injection. One such example is a 1:1:18 ratio of DMSO:Cremophor EL:saline.
Q4: Can the vehicle itself affect my experimental results?
A4: Yes, this is a critical consideration. Components of the vehicle can have off-target effects. For example, DMSO, a common solvent, can exhibit toxicity at higher concentrations and has been shown to have pleiotropic effects, including anti-inflammatory properties, which could mask or alter the effects of the inhibitor. Surfactants like Tween 80 can also influence cell growth and membrane permeability in in vitro assays. Therefore, a proper vehicle control group is essential in every experiment.
Q5: How do I properly design a vehicle control group?
A5: The vehicle control group should receive the exact same formulation as the treatment group, but without the this compound. This means if your this compound is dissolved in a 5% DMSO, 10% Tween 80, and 85% saline solution, your vehicle control group must be administered this precise mixture. This allows you to isolate the effects of this compound from any effects caused by the vehicle.
Troubleshooting Guide
| Observed Issue | Potential Vehicle-Related Cause | Troubleshooting Steps & Recommendations |
| Unexpected toxicity or animal distress in both treatment and vehicle control groups. | The concentration of the organic solvent (e.g., DMSO) or surfactant may be too high, causing systemic toxicity. | 1. Reduce Solvent Concentration: Aim to use the lowest possible concentration of DMSO. While it is an excellent solvent, in vivo toxicity can occur. 2. Alternative Solvents: Consider less toxic alternatives if possible, though this may require re-validating the solubility of this compound. 3. Refine Formulation: Experiment with different ratios of surfactants and co-solvents to find a less toxic, yet effective, vehicle. |
| Inconsistent results or high variability within experimental groups. | The inhibitor may be precipitating out of the vehicle solution, leading to inconsistent dosing. | 1. Check Solubility: Ensure this compound is fully dissolved in the initial solvent before adding the aqueous components. 2. Fresh Preparations: Prepare the formulation fresh before each experiment, as the stability of the suspension may decrease over time. 3. Sonication: Briefly sonicate the final vehicle-drug mixture to ensure a uniform suspension before administration. |
| In vitro assay shows unexpected changes in cell viability or morphology in the vehicle control. | The concentration of the solvent (e.g., DMSO) or surfactant (e.g., Tween 80) may be cytotoxic to the specific cell line being used. | 1. Determine Vehicle Toxicity Threshold: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your cell line. 2. Minimize Final Solvent Concentration: Keep the final concentration of DMSO in cell culture media as low as possible, ideally below 0.1%. 3. Consider Surfactant Effects: Be aware that surfactants can affect cell membranes. If using surfactants, test their effects on your cells independently. |
| The observed effect of this compound is less than expected based on published data. | The vehicle formulation may be sequestering the inhibitor, reducing its bioavailability. | 1. Simplify the Vehicle: If possible, try a simpler vehicle formulation. 2. Route of Administration: The vehicle may not be optimal for the chosen route of administration (e.g., intraperitoneal vs. oral). Consult literature for formulations validated for your intended route. |
Data Presentation
Table 1: Solubility of a Representative MAGL Inhibitor (KML29)
KML29 is a potent and selective MAGL inhibitor, and its solubility characteristics are likely similar to other inhibitors in its class.
| Solvent | Maximum Concentration (mM) |
| DMSO | 100 mM |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Table 2: Common Vehicle Formulations for Insoluble MAGL Inhibitors
| Formulation Components | Ratio (by volume) | Notes |
| DMSO, Cremophor EL, Saline | 1 : 1 : 18 | A common formulation for intraperitoneal injections. |
| DMSO, Tween 80, Saline | 1 : 2 : 17 | Tween 80 is another effective surfactant. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Water | As stated | A more complex vehicle for challenging compounds, often for oral gavage. |
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle consisting of DMSO, Tween 80, and saline.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in the appropriate volume of 100% DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure it is fully dissolved.
-
Addition of Surfactant: Add the required volume of Tween 80 to the DMSO/Magl-IN-8 mixture. For a 1:2 ratio of DMSO to Tween 80, you would add 2 mL of Tween 80. Vortex thoroughly.
-
Final Dilution in Saline: Slowly add the saline (or phosphate-buffered saline) to the DMSO/Tween 80/Magl-IN-8 mixture while vortexing. This should be done dropwise to prevent precipitation. For a final volume of 20 mL (to achieve a 1:2:17 ratio), you would add 17 mL of saline.
-
Vehicle Control Preparation: In a separate tube, prepare the vehicle control by mixing the same volumes of DMSO, Tween 80, and saline without the this compound.
-
Final Preparation: Ensure both the drug-containing and vehicle-only solutions are at room temperature and vortexed immediately before administration to ensure a homogenous suspension.
Visualizations
Technical Support Center: Interpreting 2-Arachidonoylglycerol (2-AG) Measurements with MAGL-IN-8
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the monoacylglycerol lipase (MAGL) inhibitor, MAGL-IN-8, and measuring the endocannabinoid 2-arachidonoylglycerol (2-AG). This resource provides troubleshooting guidance and frequently asked questions to assist you in obtaining and interpreting accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect 2-AG levels?
This compound is a potent, reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-AG. By inhibiting MAGL, this compound blocks the breakdown of 2-AG into arachidonic acid and glycerol.[1] This inhibition leads to an accumulation of 2-AG in various tissues, including the brain and peripheral tissues, thereby enhancing endocannabinoid signaling.[1]
Q2: What is the expected outcome on 2-AG measurements after treating samples with this compound?
Treatment with this compound is expected to cause a significant, dose-dependent increase in the measured levels of 2-AG in biological samples. The magnitude of this increase can vary depending on the tissue type, the dose of this compound administered, and the duration of treatment. In mouse models, pharmacological or genetic inactivation of MAGL has been shown to lead to a dramatic elevation of 2-AG levels in the brain.[2]
Q3: What are the key enzymes involved in 2-AG metabolism that I should be aware of?
While MAGL is the primary enzyme responsible for approximately 85% of 2-AG hydrolysis in the brain, other serine hydrolases also contribute to its degradation.[3][4] These include:
-
Alpha/beta-hydrolase domain-containing 6 (ABHD6): Accounts for about 4% of 2-AG hydrolysis in the brain and is primarily located postsynaptically.[3]
-
Alpha/beta-hydrolase domain-containing 12 (ABHD12): Responsible for approximately 9% of 2-AG breakdown in the brain and is highly expressed in microglia.[3]
-
Fatty acid amide hydrolase (FAAH): While its primary substrate is anandamide (AEA), FAAH can also hydrolyze 2-AG.[4]
It is crucial to consider the selectivity of any MAGL inhibitor against these other enzymes to accurately interpret your results.
Q4: Why is the isomerization of 2-AG to 1-AG a concern for my measurements?
2-Arachidonoylglycerol (2-AG) is an unstable molecule that can spontaneously isomerize to the biologically inactive 1-arachidonoylglycerol (1-AG) under certain conditions, such as changes in pH and temperature.[5] This non-enzymatic rearrangement can lead to an underestimation of the true 2-AG levels in a sample. Therefore, proper sample handling and analytical methods that can distinguish between these two isomers are critical for accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of 2-AG levels following treatment with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Low 2-AG Levels After this compound Treatment | 1. Ineffective this compound Inhibition: - Incorrect dosage or administration. - Degradation of the inhibitor. 2. Sample Degradation: - Isomerization of 2-AG to 1-AG. - Enzymatic degradation by other hydrolases. 3. Inefficient Extraction: - Suboptimal extraction solvent or protocol. | 1. Verify Inhibitor Activity: - Confirm the correct concentration and administration protocol for this compound. - Ensure proper storage and handling of the inhibitor to prevent degradation. 2. Optimize Sample Handling: - Process samples immediately on ice to minimize enzymatic activity and isomerization.[6] - Use an extraction solvent, such as toluene, that has been shown to minimize 2-AG isomerization.[7] 3. Validate Extraction Protocol: - Perform recovery experiments with spiked standards to ensure extraction efficiency. |
| High Variability in 2-AG Measurements Between Replicates | 1. Inconsistent Sample Collection and Processing: - Differences in tissue dissection or homogenization. - Variation in the time between sample collection and processing. 2. LC-MS/MS System Instability: - Fluctuations in spray stability or detector response. 3. Matrix Effects: - Ion suppression or enhancement from co-eluting compounds. | 1. Standardize Procedures: - Implement a strict and consistent protocol for all sample handling steps. 2. System Suitability Testing: - Regularly inject a standard solution to monitor the performance and stability of the LC-MS/MS system. 3. Address Matrix Effects: - Use a stable isotope-labeled internal standard for 2-AG (e.g., 2-AG-d5 or 2-AG-d8) to compensate for matrix effects. - Optimize the chromatographic method to separate 2-AG from interfering matrix components. |
| Detection of 1-AG in Samples | 1. Isomerization during Sample Handling: - Exposure of samples to non-optimal pH or temperature. 2. Isomerization during Sample Storage: - Long-term storage without proper precautions. 3. In-source Isomerization in the Mass Spectrometer. | 1. Minimize Pre-analytical Isomerization: - Keep samples on ice and process them as quickly as possible. - Use extraction methods known to minimize isomerization.[7] 2. Proper Storage: - Store extracts at -80°C. 3. Optimize MS Conditions: - Adjust ion source parameters to minimize in-source fragmentation and isomerization. |
| Poor Peak Shape or Split Peaks in Chromatogram | 1. Column Contamination or Degradation: - Buildup of matrix components on the column. 2. Inappropriate Injection Solvent: - The sample is dissolved in a solvent stronger than the initial mobile phase. 3. Co-elution with an Isomer or Other Compound. | 1. Column Maintenance: - Implement a column washing protocol between sample sets. - Replace the column if performance does not improve. 2. Match Injection Solvent: - Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Optimize Chromatography: - Adjust the gradient or mobile phase composition to improve the separation of 2-AG from other compounds. |
Experimental Protocols
Protocol 1: 2-AG Extraction from Brain Tissue for LC-MS/MS Analysis
This protocol is adapted from established methods for endocannabinoid extraction.
Materials:
-
Brain tissue sample
-
Homogenizer
-
Ice-cold 0.9% NaCl solution
-
Acetonitrile containing a stable isotope-labeled internal standard for 2-AG (e.g., 2-AG-d8)
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS grade reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue on ice in an appropriate volume of ice-cold 0.9% NaCl.
-
To a known volume of the homogenate, add 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: 2-AG Quantification by LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-AG and 1-AG.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 2-AG and its internal standard.
-
2-AG: e.g., m/z 379.3 → 287.3
-
2-AG-d8: e.g., m/z 387.3 → 287.3
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Data Analysis:
-
Generate a calibration curve using standards of known 2-AG concentrations.
-
Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Magl-IN-8 selectivity profile vs FAAH and ABHDs
An objective comparison of the selectivity profile of the monoacylglycerol lipase (MAGL) inhibitor JZL184 versus fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing proteins (ABHDs) is presented below. Initial searches for "Magl-IN-8" did not yield information on a specific compound with that name. Therefore, this guide focuses on the well-characterized and selective MAGL inhibitor, JZL184, as a representative example to illustrate the desired selectivity profile.
Executive Summary
JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its selectivity against fatty acid amide hydrolase (FAAH), the principal degrading enzyme of the endocannabinoid anandamide, and other serine hydrolases, including certain α/β-hydrolase domain containing proteins (ABHDs), is a critical determinant of its pharmacological effects. JZL184 exhibits high selectivity for MAGL over FAAH and ABHD6, another enzyme implicated in 2-AG hydrolysis. This selectivity allows for the specific elevation of 2-AG levels in vivo, enabling the study of its physiological functions.
Selectivity Profile of JZL184
The inhibitory potency of JZL184 against MAGL, FAAH, and ABHD6 has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
| Enzyme Target | Inhibitor | IC50 Value | Species/Assay Condition |
| MAGL | JZL184 | 8 nM | Mouse brain membranes |
| FAAH | JZL184 | 4 µM (>400-fold selectivity) | Mouse brain membranes |
| ABHD6 | JZL184 | >10 µM (>1000-fold selectivity) | Mouse brain proteome |
Note: While JZL184 demonstrates excellent selectivity, at higher concentrations and with chronic administration, some off-target inhibition of FAAH has been observed.[1][2] A related compound, KML29, was developed to offer even greater selectivity over FAAH.[1]
Experimental Protocols
The selectivity of JZL184 is primarily determined using a technique called competitive activity-based protein profiling (ABPP).
Competitive Activity-Based Protein Profiling (ABPP)
This method allows for the assessment of an inhibitor's potency and selectivity against a large number of enzymes simultaneously within a complex biological sample, such as a brain proteome.[3]
-
Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the catalytic residues of active enzymes. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (e.g., JZL184) at varying concentrations. Subsequently, a broad-spectrum, fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) is added. The inhibitor competes with the probe for binding to the active site of target enzymes.
-
Workflow:
-
Proteome Preparation: Mouse brain membrane proteomes are prepared and their total protein concentration is determined.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of JZL184 for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A fluorescent activity-based probe (e.g., FP-Rh) is added to the mixture and incubated for another set period.
-
Quenching and Separation: The reaction is stopped, and the proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Visualization and Quantification: The gel is scanned for fluorescence. The intensity of the fluorescent signal for each enzyme band corresponds to the amount of active enzyme that was not inhibited by JZL184. A decrease in fluorescence intensity with increasing inhibitor concentration indicates successful inhibition. The IC50 value is determined by quantifying the fluorescence intensity at different inhibitor concentrations.[3]
-
Signaling Pathway
The following diagram illustrates the central role of MAGL and FAAH in the endocannabinoid signaling pathway and the selective action of JZL184.
Endocannabinoid signaling pathway and JZL184 inhibition.
Conclusion
JZL184 is a valuable research tool due to its high potency and selectivity for MAGL over FAAH and other serine hydrolases like ABHD6. This selectivity allows for the specific modulation of the 2-AG signaling pathway, which has been instrumental in elucidating the distinct physiological roles of the two major endocannabinoids. While highly selective, researchers should be aware of the potential for off-target effects at high concentrations or during chronic administration. The use of robust methodologies like competitive ABPP is crucial for accurately defining the selectivity profile of such inhibitors.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JZL184 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of MAGL Inhibitors: Magl-IN-8 vs. JZL184
For researchers and professionals in drug development, the selective inhibition of monoacylglycerol lipase (MAGL) presents a promising therapeutic avenue for a range of neurological and inflammatory disorders. This guide provides a detailed, data-driven comparison of two notable MAGL inhibitors: Magl-IN-8, a reversible inhibitor, and JZL184, a well-characterized irreversible inhibitor.
This publication objectively evaluates the performance of this compound against the established alternative, JZL184, incorporating supporting experimental data to inform researchers on their distinct properties and potential applications.
At a Glance: Key Differences
| Feature | This compound | JZL184 |
| Mechanism of Action | Reversible, Competitive | Irreversible, Covalent Modification |
| Potency (hMAGL IC50) | 2.5 ± 0.4 nM[1] | ~8 nM[2] |
| Selectivity | High selectivity over FAAH, ABHD6, ABHD12, CB1, and CB2[3] | >300-fold selectivity for MAGL over FAAH; partial FAAH inhibition at high doses[2][4] |
| In Vivo Data | Limited publicly available data | Extensive data on 2-AG elevation and behavioral effects[2][5] |
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and JZL184 lies in their interaction with the MAGL enzyme. JZL184 acts as an irreversible inhibitor by covalently modifying the catalytic serine residue (Ser122) in the active site of MAGL through carbamoylation[6]. This leads to a long-lasting blockade of enzyme activity.
In contrast, this compound (also referred to as compound 13 in some literature) is a reversible and competitive inhibitor[3]. It binds to the active site of MAGL non-covalently, and its inhibitory effect can be reversed. This distinction has significant implications for pharmacodynamics and potential therapeutic applications, with reversible inhibitors often offering more controlled and potentially safer pharmacological profiles.
Potency and Selectivity: A Quantitative Comparison
Both inhibitors exhibit high potency against human MAGL (hMAGL) in the low nanomolar range. This compound, with an IC50 of 2.5 ± 0.4 nM, appears slightly more potent in vitro than JZL184, which has a reported IC50 of approximately 8 nM[1][2].
A critical aspect of any pharmacological tool is its selectivity. This compound has demonstrated a remarkable selectivity profile. In a comprehensive study, it showed no significant inhibitory activity against other key enzymes of the endocannabinoid system, including fatty acid amide hydrolase (FAAH), α/β-hydrolase domain-containing protein 6 (ABHD6), and ABHD12, nor did it bind to cannabinoid receptors CB1 and CB2 at concentrations up to 10 µM[3].
JZL184 is also highly selective for MAGL over FAAH, with a selectivity ratio of over 300-fold[2]. However, at higher doses, it has been shown to cause partial inhibition of FAAH[4]. While JZL184 maintains exceptional selectivity for MAGL within the brain proteome, some off-target activity has been noted in peripheral tissues[6][7].
Quantitative Selectivity Data
| Inhibitor | Target | IC50 | Fold Selectivity (vs. hMAGL) |
| This compound | hMAGL | 2.5 ± 0.4 nM[1] | - |
| hFAAH | > 10 µM[3] | > 4000 | |
| hABHD6 | > 10 µM[3] | > 4000 | |
| hABHD12 | > 10 µM[3] | > 4000 | |
| CB1 Receptor | > 10 µM (binding)[3] | > 4000 | |
| CB2 Receptor | > 10 µM (binding)[3] | > 4000 | |
| JZL184 | hMAGL | ~8 nM[2] | - |
| hFAAH | ~4 µM[2] | ~500 |
In Vivo and Cellular Effects: Knowns and Unknowns
The in vivo effects of JZL184 are well-documented. Administration of JZL184 to mice leads to a significant and sustained elevation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain[2][5]. This increase in 2-AG levels results in a range of cannabinoid-like behavioral effects, including analgesia, hypomotility, and hypothermia[2].
Currently, there is limited publicly available in vivo data for this compound. While its high potency and selectivity in vitro are promising, further studies are required to understand its pharmacokinetic profile, its ability to elevate 2-AG levels in vivo, and its resulting physiological and behavioral effects. In cellular assays, this compound has demonstrated antiproliferative effects in various pancreatic cancer models[3][8].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following provides an overview of the methodologies used to characterize this compound and JZL184.
MAGL Inhibition Assay (for this compound)
The inhibitory activity of this compound (compound 13) against human MAGL was determined using a fluorometric assay as described by Granchi et al. (2022)[3].
-
Enzyme and Substrate: Recombinant human MAGL and the fluorogenic substrate 4-methylumbelliferyl acetate were used.
-
Assay Buffer: The assay was performed in a buffer solution (e.g., Tris-HCl) at a physiological pH.
-
Incubation: The enzyme was pre-incubated with varying concentrations of the inhibitor for a defined period at room temperature.
-
Reaction Initiation: The reaction was initiated by the addition of the substrate.
-
Detection: The increase in fluorescence resulting from the hydrolysis of the substrate was monitored over time using a fluorescence plate reader.
-
Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Competitive Activity-Based Protein Profiling (ABPP) (for JZL184)
The selectivity of JZL184 in native biological systems was assessed using competitive activity-based protein profiling (ABPP) as detailed in several studies[6][7].
-
Proteome Preparation: Brain membrane proteomes from mice were prepared.
-
Inhibitor Incubation: The proteomes were incubated with varying concentrations of JZL184.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) was added to the proteome to label the active serine hydrolases.
-
Analysis: The labeled proteins were separated by SDS-PAGE, and the fluorescence intensity of the bands corresponding to different serine hydrolases was quantified.
-
Selectivity Determination: A decrease in the fluorescence intensity of the MAGL band in the presence of JZL184, without a significant decrease in the intensity of other serine hydrolase bands, indicates selective inhibition.
Signaling Pathways Affected by MAGL Inhibition
Inhibition of MAGL has a dual effect on downstream signaling pathways. By preventing the breakdown of 2-AG, it enhances endocannabinoid signaling through the activation of cannabinoid receptors (CB1 and CB2). Simultaneously, it reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, thereby dampening inflammatory signaling pathways.
Conclusion
This compound and JZL184 are both potent inhibitors of MAGL but differ fundamentally in their mechanism of action. This compound's reversible nature and high selectivity make it an attractive tool for studies requiring more controlled and transient inhibition of MAGL. JZL184, as an irreversible inhibitor, has been instrumental in elucidating the in vivo consequences of sustained MAGL blockade. The choice between these two inhibitors will ultimately depend on the specific research question and experimental design. The lack of extensive in vivo data for this compound highlights an important area for future investigation to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to MAGL Inhibitors: Magl-IN-8 vs. KML29
In the landscape of neuropharmacology and drug development, the inhibition of monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic strategy for a range of neurological disorders, including pain, inflammation, and neurodegenerative diseases. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system. By blocking MAGL activity, inhibitors can elevate 2-AG levels, thereby enhancing endocannabinoid signaling and exerting therapeutic effects. This guide provides a detailed comparison of two notable MAGL inhibitors: Magl-IN-8, a reversible inhibitor, and KML29, an irreversible inhibitor.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (Compound 13) | KML29 |
| Mechanism of Action | Reversible | Irreversible |
| Potency (IC50 vs. hMAGL) | 2.5 ± 0.4 nM[1] | 5.9 nM[2] |
| Potency (IC50 vs. mMAGL) | Data not available | 15 nM[2] |
| Potency (IC50 vs. rMAGL) | Data not available | 43 nM[2] |
| Selectivity | Selective for MAGL over FAAH, ABHD6, and ABHD12[3] | Highly selective for MAGL over FAAH[2][4] |
| In Vivo Efficacy | Demonstrated anti-tumor activity in a xenograft model[3] | Analgesic and anti-inflammatory effects in various preclinical models[1][5][6] |
Mechanism of Action: Reversible vs. Irreversible Inhibition
The fundamental difference between this compound and KML29 lies in their mechanism of action. This compound is a reversible inhibitor , meaning it binds to the MAGL enzyme transiently. This allows for a more controlled and potentially safer modulation of MAGL activity, as the enzyme can regain its function once the inhibitor is cleared from the system.[3] This characteristic may reduce the risk of long-term side effects associated with chronic enzyme inhibition.[3][7]
In contrast, KML29 is an irreversible inhibitor that forms a stable, covalent bond with the catalytic serine residue (Ser122) in the active site of MAGL.[8] This leads to a prolonged and sustained inhibition of the enzyme, which can be advantageous for achieving a durable therapeutic effect. However, irreversible inhibition also carries the potential for target-independent toxicities and a less forgiving safety profile.[7]
In Vitro Efficacy and Selectivity
Both this compound and KML29 exhibit high potency against human MAGL, with IC50 values in the low nanomolar range. This compound has a reported IC50 of 2.5 ± 0.4 nM for human MAGL.[1] KML29 is also a potent inhibitor of human MAGL with an IC50 of 5.9 nM, and it also effectively inhibits mouse (IC50 = 15 nM) and rat (IC50 = 43 nM) MAGL.[2]
Selectivity is a critical parameter for any targeted inhibitor. Off-target effects can lead to undesirable side effects. This compound has been shown to be selective for MAGL over other serine hydrolases involved in endocannabinoid metabolism, namely fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6) and 12 (ABHD12), as demonstrated in competitive activity-based protein profiling (ABPP) assays.[3] Similarly, KML29 is highly selective for MAGL, showing over 1000-fold selectivity against FAAH.[2][4]
In Vivo Efficacy
The therapeutic potential of a drug candidate is ultimately determined by its efficacy in vivo.
This compound has demonstrated efficacy in a preclinical cancer model. Administration of this compound led to the regression of tumor size in a xenograft model of advanced prostate cancer, highlighting its potential as an anti-cancer agent.[3] However, comprehensive in vivo studies detailing its effects on pain, inflammation, or neurodegeneration are not as extensively documented as for KML29.
KML29 has been more broadly characterized in various in vivo models. It has shown significant analgesic effects in models of neuropathic and inflammatory pain.[5][6] Furthermore, KML29 has demonstrated anti-inflammatory properties in models of intestinal ischemia-reperfusion injury.[1] At higher doses, KML29 has been observed to induce cannabimimetic effects, such as hypothermia and analgesia, which are characteristic of cannabinoid receptor activation.[9] In vivo studies have confirmed that administration of KML29 leads to a significant elevation of 2-AG levels in the brain.[9][10]
Signaling Pathways and Experimental Workflows
The inhibition of MAGL by either this compound or KML29 initiates a cascade of signaling events by increasing the availability of 2-AG. This enhanced 2-AG signaling primarily impacts the cannabinoid receptors CB1 and CB2.
The evaluation of MAGL inhibitors typically follows a standardized experimental workflow, beginning with in vitro characterization and progressing to in vivo studies.
Experimental Protocols
Determination of MAGL Inhibitory Potency (IC50)
A common method for determining the half-maximal inhibitory concentration (IC50) of a MAGL inhibitor involves a fluorogenic substrate assay.
-
Enzyme Preparation: Recombinant human, mouse, or rat MAGL is prepared in a suitable assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or KML29) for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Substrate Addition: A fluorogenic substrate, such as 4-methylumbelliferyl acetate or a specific 2-AG analog, is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The hydrolysis of the substrate by MAGL results in the release of a fluorescent product, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Neuropathic Pain (Chronic Constriction Injury Model)
This model is frequently used to evaluate the analgesic efficacy of compounds like KML29.
-
Model Induction: A surgical procedure is performed on rodents (e.g., mice or rats) to create a loose constriction of the sciatic nerve, which induces a state of chronic neuropathic pain.
-
Drug Administration: Following a post-operative recovery period and confirmation of pain development (e.g., mechanical allodynia), the animals are treated with the test inhibitor (e.g., KML29) or vehicle control via a specific route of administration (e.g., intraperitoneal injection).
-
Behavioral Testing: Pain-related behaviors are assessed at various time points after drug administration. A common test is the von Frey filament test, which measures the withdrawal threshold to a mechanical stimulus applied to the paw.
-
Data Analysis: The withdrawal thresholds are compared between the inhibitor-treated group and the vehicle-treated group to determine the analgesic effect of the compound.
Conclusion
This compound and KML29 represent two distinct classes of MAGL inhibitors with compelling therapeutic potential. This compound, as a reversible inhibitor, may offer a more favorable safety profile for chronic dosing regimens. Its demonstrated anti-cancer activity opens up avenues for its development in oncology. KML29, an irreversible inhibitor, has been more extensively studied in the context of pain and inflammation, providing robust preclinical evidence of its efficacy.
The choice between a reversible and an irreversible inhibitor will ultimately depend on the specific therapeutic indication, the desired duration of action, and the overall risk-benefit assessment. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two promising MAGL inhibitors. The continued development of both reversible and irreversible MAGL inhibitors will undoubtedly contribute to the advancement of novel treatments for a variety of debilitating neurological and other disorders.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reversible and Irreversible MAGL Inhibitors In Vivo
For Researchers, Scientists, and Drug Development Professionals
The enzyme monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. Its primary role is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system. By inhibiting MAGL, the levels of 2-AG are elevated, leading to enhanced endocannabinoid signaling, which can produce analgesic, anti-inflammatory, and neuroprotective effects. However, MAGL inhibition also impacts the downstream eicosanoid pathway by reducing the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.
The development of MAGL inhibitors has diverged into two main classes: irreversible and reversible inhibitors. This guide provides an objective comparison of their in vivo performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Binding Modes
Irreversible inhibitors , such as the well-characterized JZL184 and the clinical candidate ABX-1431, form a covalent bond with the catalytic serine residue (Ser122) in the active site of MAGL. This leads to a sustained and often complete inactivation of the enzyme, requiring new protein synthesis to restore MAGL activity.[1] This prolonged action can be advantageous for achieving a durable therapeutic effect. However, it also carries the risk of off-target effects and the potential for desensitization of cannabinoid receptors (CB1) with chronic use, leading to tolerance and dependence.[2]
Reversible inhibitors , a more recent class of compounds, bind non-covalently to the MAGL active site. This interaction is transient, allowing for a more controlled and potentially safer modulation of MAGL activity. The temporary nature of the inhibition may mitigate the risks of receptor desensitization and other adverse effects associated with long-term, complete MAGL inactivation, making them an attractive option for chronic dosing regimens.
In Vivo Performance: A Quantitative Comparison
The following tables summarize key in vivo pharmacokinetic and pharmacodynamic parameters for representative irreversible and reversible MAGL inhibitors. Data has been compiled from various preclinical studies in rodents.
Table 1: In Vivo Pharmacokinetics of MAGL Inhibitors
| Inhibitor (Type) | Dose (mg/kg) | Route | Cmax | Tmax (h) | Half-life (t1/2) (h) | Brain Penetrant | Reference |
| JZL184 (Irreversible) | 16 | i.p. | - | 0.5 (for max inhibition) | >24 (duration of inhibition) | Yes | [3] |
| ABX-1431 (Irreversible) | 10 | p.o. | - | - | - | Yes | [4] |
| Compound 9 (Takeda) (Reversible) | 10 | p.o. | 0.656 µg/g (brain) | 1 | - | Yes | [4] |
| LEI-515 (Reversible) | 10 | p.o. | - | 0.5 | 4.5 | No (peripherally restricted) | [2] |
Note: Comprehensive pharmacokinetic data (Cmax, Tmax, t1/2) for all compounds are not always available in a single study and can vary based on experimental conditions.
Table 2: In Vivo Pharmacodynamics of MAGL Inhibitors
| Inhibitor (Type) | Dose (mg/kg) | Time Point (h) | % Increase in Brain 2-AG | % Decrease in Brain AA | Reference |
| JZL184 (Irreversible) | 16 | 8 | ~800% | ~50% | [5] |
| ABX-1431 (Irreversible) | 10 | 8 | ~500% | - | [6] |
| Compound 9 (Takeda) (Reversible) | 10 | 1 | 340% | 25% | [4] |
| JW651 (Irreversible) | 5 | - | Several-fold | Significant reduction | [6] |
Signaling Pathways and Experimental Workflow
The inhibition of MAGL has significant downstream consequences on two major signaling pathways: the endocannabinoid system and the eicosanoid pathway.
A typical in vivo experiment to assess the efficacy of a MAGL inhibitor involves several key steps, from administration to tissue analysis.
Detailed Experimental Protocols
In Vivo Administration of MAGL Inhibitors and Tissue Collection
Objective: To administer a MAGL inhibitor to rodents and collect brain tissue for subsequent analysis.
Materials:
-
MAGL inhibitor (e.g., JZL184)
-
Vehicle solution (e.g., a mixture of saline, ethanol, and Tween-80)[5]
-
Syringes and needles for administration (e.g., intraperitoneal - i.p., oral gavage - p.o.)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Animal Dosing: Acclimate rodents to handling for several days prior to the experiment. Prepare the MAGL inhibitor in the appropriate vehicle at the desired concentration. Administer the inhibitor via the chosen route (e.g., i.p. injection of JZL184 at 16 mg/kg).[7] A vehicle-only group should be included as a control.
-
Time Course: At predetermined time points post-administration (e.g., 1, 4, 8, 24 hours), anesthetize the animals.
-
Blood Collection: If plasma analysis is required, perform cardiac puncture to collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Brain Tissue Harvesting: Following blood collection, perfuse the animal with cold saline to remove remaining blood from the tissues. Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus).
-
Sample Snap-Freezing: Immediately snap-freeze the tissue samples in liquid nitrogen to halt enzymatic activity and preserve endocannabinoid levels.
-
Storage: Store the frozen tissue and plasma samples at -80°C until analysis.
Quantification of 2-AG and Arachidonic Acid by LC-MS/MS
Objective: To quantify the levels of 2-AG and AA in brain tissue homogenates.
Materials:
-
Frozen brain tissue
-
Homogenization buffer
-
Organic solvents (e.g., acetonitrile, methanol, chloroform)
-
Internal standards (deuterated 2-AG and AA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Weigh the frozen brain tissue and homogenize it in an appropriate buffer, typically containing organic solvents to precipitate proteins and extract lipids.[8][9]
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing 2-AG and AA. Add deuterated internal standards to the samples to allow for accurate quantification.
-
Sample Cleanup: The extracted lipid fraction may be further purified using solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: Inject the purified sample into the LC-MS/MS system. Separate the analytes using a suitable chromatography column and detect them using mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[8]
-
Quantification: Generate a standard curve using known concentrations of 2-AG and AA. Determine the concentrations in the tissue samples by comparing their peak areas to those of the internal standards and the standard curve.
Activity-Based Protein Profiling (ABPP) for Target Engagement
Objective: To assess the in vivo target engagement of MAGL by an inhibitor.
Materials:
-
Brain tissue homogenates from inhibitor-treated and vehicle-treated animals
-
Activity-based probe (e.g., a fluorophosphonate probe with a fluorescent reporter tag)
-
SDS-PAGE gels and imaging system
Procedure:
-
Proteome Preparation: Prepare proteomes from the brain tissue of animals treated with the MAGL inhibitor or vehicle.
-
Probe Labeling: Incubate the proteomes with an activity-based probe that covalently binds to the active site of serine hydrolases, including MAGL. In the samples from inhibitor-treated animals, the active site of MAGL will be occupied, preventing the probe from binding.
-
SDS-PAGE: Separate the probe-labeled proteins by size using SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled proteins by scanning the gel for the fluorescent reporter tag on the probe.
-
Analysis: The intensity of the fluorescent band corresponding to MAGL will be reduced or absent in the samples from inhibitor-treated animals, providing a direct measure of target engagement. This can be quantified by comparing the band intensities between the treated and vehicle control groups.
Conclusion: Choosing the Right Inhibitor for Your Research
The choice between a reversible and an irreversible MAGL inhibitor depends heavily on the specific aims of the in vivo study.
Irreversible inhibitors are powerful tools for achieving a profound and sustained elevation of 2-AG levels, making them suitable for acute studies and for investigating the maximum potential therapeutic effects of MAGL inhibition. However, researchers should be mindful of the potential for CB1 receptor desensitization and off-target effects with chronic administration.
Reversible inhibitors offer a more nuanced approach to MAGL modulation. Their transient binding may provide a safer profile for long-term studies and for therapeutic applications where chronic dosing is required. The development of peripherally restricted reversible inhibitors, such as LEI-515, opens up new avenues for targeting peripheral inflammatory conditions without inducing central nervous system side effects.[2]
By carefully considering the data and methodologies presented in this guide, researchers can make informed decisions about the most appropriate MAGL inhibitor to advance their in vivo studies and contribute to the development of novel therapeutics.
References
- 1. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Brain Target Engagement of MAGL Inhibitors: A Comparative Guide
Introduction
Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and anxiety.[1][2][3][4] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[5][6] Inhibition of MAGL leads to an elevation of 2-AG levels, which in turn enhances endocannabinoid signaling and reduces the production of pro-inflammatory arachidonic acid and prostaglandins.[1][4]
Validating that a MAGL inhibitor reaches its target in the brain and engages it effectively is crucial for the development of novel therapeutics. This guide provides a comparative overview of methodologies and experimental data for assessing the brain target engagement of irreversible MAGL inhibitors. While this guide is intended to be a general resource, where specific data is presented, it will focus on well-characterized inhibitors such as JZL184 and ABX-1431 as illustrative examples, in the absence of publicly available data for a compound specifically named "Magl-IN-8".
Mechanism of Action of MAGL Inhibitors
MAGL inhibitors typically form a covalent bond with a serine residue in the active site of the MAGL enzyme, leading to its irreversible inactivation.[6] This blockade of MAGL activity results in the accumulation of its primary substrate, 2-AG. Elevated 2-AG levels then potentiate the activation of cannabinoid receptors (CB1 and CB2), leading to various downstream therapeutic effects.[1] Concurrently, the reduction in 2-AG hydrolysis decreases the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[4]
Comparative Analysis of MAGL Inhibitors
Effective validation of brain target engagement requires a combination of techniques to assess potency, selectivity, and in vivo efficacy. Below is a comparison of key parameters for representative MAGL inhibitors.
| Parameter | JZL184 | ABX-1431 | Key Considerations |
| In Vitro Potency (IC50) | ~8 nM (mouse brain membranes) | ~14 nM (human) | Potency against the species being used in preclinical models is crucial. |
| Selectivity | >300-fold for MAGL over FAAH | Highly selective for MAGL, minor cross-reactivity with ABHD6 and PLA2G7 | Broad profiling against other serine hydrolases is essential to avoid off-target effects. |
| Brain Penetration | Yes | Yes, CNS-penetrant | The ability to cross the blood-brain barrier is a prerequisite for central nervous system target engagement. |
| In Vivo Target Occupancy (ED50) | Not explicitly found | 0.5 – 1.4 mg/kg (rodent brain) | Demonstrates the dose required to inhibit a certain percentage of the target enzyme in a living organism. |
Experimental Methodologies for Validating Target Engagement
1. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex biological sample, such as a brain homogenate.[5][7] It utilizes activity-based probes that covalently bind to the active site of an enzyme class, allowing for visualization and quantification of active enzymes.
Experimental Protocol: Competitive ABPP
-
Tissue Homogenization: Homogenize brain tissue in a suitable buffer (e.g., PBS) to create a proteome lysate.
-
Inhibitor Incubation: Pre-incubate aliquots of the brain proteome with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each aliquot and incubate for a specified time (e.g., 30 minutes).
-
SDS-PAGE: Quench the reactions by adding a denaturing loading buffer and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis: The intensity of the fluorescent band corresponding to MAGL will decrease in the presence of an effective inhibitor. Quantify the band intensity to determine the IC50 of the inhibitor.
2. Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantification of target engagement in a living organism.[8] This is achieved by administering a radiolabeled ligand that specifically binds to the target of interest.
Experimental Protocol: PET Imaging for Target Occupancy
-
Radioligand Synthesis: Synthesize a PET radioligand specific for MAGL (e.g., [18F]T-401 or [11C]PF-06809247).[9]
-
Animal Preparation: Anesthetize the subject animal (e.g., non-human primate) and position it in the PET scanner.
-
Baseline Scan: Inject the radioligand intravenously and acquire a baseline PET scan for a specified duration (e.g., 90 minutes).
-
Inhibitor Administration: Administer the test inhibitor (e.g., this compound) at a specific dose.
-
Post-dose Scan: After a suitable time for the inhibitor to distribute to the brain, inject the radioligand again and acquire a second PET scan.
-
Data Analysis: Compare the radioligand uptake in the brain between the baseline and post-dose scans. A reduction in radioligand binding in the post-dose scan indicates target engagement by the inhibitor. Calculate the percentage of target occupancy based on the displacement of the radioligand.[9]
Conclusion
Validating the brain target engagement of MAGL inhibitors is a multi-faceted process that requires a combination of in vitro and in vivo techniques. Activity-based protein profiling is an invaluable tool for determining the potency and selectivity of an inhibitor in a native biological context. Positron emission tomography imaging provides the definitive in vivo evidence of target engagement in a living brain. By employing these methodologies, researchers can confidently advance promising MAGL inhibitors toward clinical development for the treatment of various neurological and neurodegenerative diseases.
References
- 1. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
Unveiling the On-Target Efficacy of MAGL Inhibitors: A Comparative Guide for Researchers
For researchers in neurobiology, oncology, and inflammatory diseases, monoacylglycerol lipase (MAGL) has emerged as a compelling therapeutic target. Potent and selective inhibitors of MAGL are invaluable tools for dissecting the intricate roles of the endocannabinoid system and for developing novel therapeutics. This guide provides a comparative analysis of the efficacy of MAGL inhibitors, with a focus on validating their on-target effects using MAGL knockout models.
While the specific inhibitor "Magl-IN-8" is not extensively documented in publicly available research, this guide will draw upon data from widely-used and well-characterized MAGL inhibitors—JZL184, KML29, and MJN110—to illustrate the principles of assessing inhibitor efficacy and specificity. The use of MAGL knockout mice in these studies is critical for unequivocally demonstrating that the observed pharmacological effects are a direct result of MAGL inhibition.
MAGL Signaling Pathways
Monoacylglycerol lipase is a key serine hydrolase that primarily degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. This action places MAGL at a critical intersection of two major signaling pathways: the endocannabinoid system and the eicosanoid pathway.
-
Endocannabinoid Signaling: By hydrolyzing 2-AG, MAGL terminates its signaling at cannabinoid receptors (CB1 and CB2). Inhibition of MAGL leads to an accumulation of 2-AG, thereby enhancing the activation of these receptors, which can modulate neurotransmission, inflammation, and pain perception.[1][2]
-
Eicosanoid Signaling: The arachidonic acid produced from 2-AG hydrolysis is a precursor for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation.[3] By reducing the available pool of AA, MAGL inhibitors can exert anti-inflammatory effects.
References
- 1. Genetic deletion of monoacylglycerol lipase alters endocannabinoid-mediated retrograde synaptic depression in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of MAGL Inhibitors: A Comparative Analysis
A comprehensive comparison of the cross-reactivity profiles of monoacylglycerol lipase (MAGL) inhibitors is crucial for the development of targeted therapeutics. While specific data for a compound designated "Magl-IN-8" is not available in the public domain, this guide will provide a comparative overview of well-characterized MAGL inhibitors and the methodologies used to assess their selectivity against other serine hydrolases.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, leading to the activation of cannabinoid receptors, which has therapeutic potential for various conditions, including pain, inflammation, and neurodegenerative diseases.[1][2] However, as MAGL belongs to the large superfamily of serine hydrolases, ensuring the selectivity of its inhibitors is paramount to avoid off-target effects.[3]
Key Considerations for Selectivity Profiling
The human genome contains over 200 serine hydrolases, which share a common catalytic mechanism involving a serine nucleophile.[3][4] Therefore, a thorough assessment of a MAGL inhibitor's cross-reactivity across this enzyme family is essential. Other key enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain containing enzymes 6 and 12 (ABHD6 and ABHD12), are particularly important to consider.[5][6]
Comparative Inhibitor Profiles
While information on "this compound" is absent from scientific literature, several other MAGL inhibitors have been extensively studied.
| Inhibitor | Target(s) | Mechanism | Selectivity Notes |
| JZL184 | MAGL | Irreversible, covalent (carbamoylation) | Potent and selective inhibitor of MAGL. At higher concentrations, it can show some cross-reactivity with other serine hydrolases.[4][7] |
| ABX-1431 (Elcubragistat) | MAGL | Covalent, irreversible | A first-in-class experimental drug that has undergone clinical studies. Developed using activity-based protein profiling to ensure high selectivity.[8][9] |
| KML29 | MAGL | Irreversible | A known irreversible MAGL inhibitor often used as a reference compound in screening assays.[3] |
| Methylarachidonylfluorophosphonate (MAFP) | MAGL, FAAH, and other serine hydrolases | Irreversible | A potent but non-selective inhibitor, often used as a broad-spectrum tool compound.[10] |
Experimental Protocols for Assessing Cross-Reactivity
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors in a native biological system.[3][6]
Competitive ABPP Workflow:
-
Proteome Incubation: A complex proteome (e.g., cell lysate or tissue homogenate) is incubated with the inhibitor of interest (e.g., this compound) at various concentrations.
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) that targets the active sites of serine hydrolases is added. A commonly used probe is a fluorophosphonate (FP) probe conjugated to a reporter tag like TAMRA or BODIPY.[5][6]
-
Competition: The inhibitor will compete with the ABP for binding to the active site of its target enzymes.
-
Analysis: The proteome is then separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular enzyme in the presence of the inhibitor indicates that the inhibitor is binding to that enzyme.
-
Identification: Target enzymes can be identified by mass spectrometry.
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing inhibitor selectivity.
Signaling Pathways Affected by MAGL Inhibition
Inhibition of MAGL leads to an accumulation of 2-AG.[2][11] This has two major downstream effects:
-
Enhanced Cannabinoid Receptor Signaling: Increased 2-AG levels lead to greater activation of cannabinoid receptors (CB1 and CB2), which can produce analgesic, anti-inflammatory, and neuroprotective effects.[1][2]
-
Reduced Arachidonic Acid Production: MAGL is a primary source of arachidonic acid (AA) in the brain. AA is a precursor to pro-inflammatory prostaglandins.[8][11] By inhibiting MAGL, the production of these inflammatory mediators is reduced.
Caption: Signaling pathway affected by MAGL inhibition.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. realmofcaring.org [realmofcaring.org]
- 11. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Monoacylglycerol Lipase (MAGL) Inhibitors
For researchers and professionals in drug development, understanding the pharmacokinetic profiles of novel therapeutics is paramount. This guide offers a detailed comparison of the pharmacokinetics of three prominent monoacylglycerol lipase (MAGL) inhibitors: ABX-1431, JZL184, and KML29. As no public data exists for a compound named "Magl-IN-8," this document focuses on these well-documented alternatives.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for ABX-1431, JZL184, and KML29, providing a snapshot of their absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical species.
| Parameter | ABX-1431 | JZL184 | KML29 | Species | Route of Administration |
| Oral Bioavailability (F%) | 64[1] | Not Reported | Orally Bioavailable[2] | Rat | Oral |
| 57[1] | Not Reported | Not Reported | Dog | Oral | |
| Cmax | 0.688 µmol/L[1] | Not Reported | Not Reported | Rat | 10 mg/kg Oral |
| 0.777 µmol/L[1] | Not Reported | Not Reported | Dog | 3 mg/kg Oral | |
| Tmax | 8.0 h[1] | Not Reported | Not Reported | Rat | 10 mg/kg Oral |
| 4.0 h[1] | Not Reported | Not Reported | Dog | 3 mg/kg Oral | |
| Clearance (CL) | 14.7 mL/min/kg[1] | Not Reported | Not Reported | Rat | Intravenous |
| 4.9 mL/min/kg[1] | Not Reported | Not Reported | Dog | Intravenous | |
| Volume of Distribution (Vdss) | 3.2 L/kg[1] | Not Reported | Not Reported | Rat | Intravenous |
| 1.0 L/kg[1] | Not Reported | Not Reported | Dog | Intravenous | |
| Half-life (t1/2) | 3.6 h[1] | Not Reported | Not Reported | Rat | Intravenous |
| 3.4 h[1] | Not Reported | Not Reported | Dog | Intravenous | |
| IC50 (MAGL) | 14 nM (human)[3] | 8 nM (mouse)[4] | Not Reported | In vitro | - |
| Selectivity | >100-fold vs ABHD6[3] | >300-fold vs FAAH[5] | Highly selective vs FAAH[6] | In vitro | - |
Experimental Protocols
The data presented above is derived from rigorous preclinical studies. Below are detailed methodologies for the key experiments cited.
Pharmacokinetic Analysis in Rodents
Objective: To determine the pharmacokinetic profile of a MAGL inhibitor following oral and intravenous administration.
Materials:
-
MAGL inhibitor (ABX-1431, JZL184, or KML29)
-
Vehicle solution (e.g., 1:1:18 ethanol:Kolliphor:saline)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats (n=3-5 per group) are fasted overnight prior to dosing.
-
Dosing:
-
Oral (PO): A single dose of the MAGL inhibitor is administered by oral gavage.
-
Intravenous (IV): A single bolus of the MAGL inhibitor is administered via a tail vein catheter.
-
-
Blood Collection: Blood samples are collected from the jugular vein or other appropriate site at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Separation: Plasma is isolated by centrifugation of the whole blood samples.
-
Bioanalysis: The concentration of the MAGL inhibitor in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
In Vivo Target Engagement and Pharmacodynamics
Objective: To assess the in vivo efficacy of MAGL inhibitors by measuring the inhibition of MAGL and the subsequent elevation of its substrate, 2-arachidonoylglycerol (2-AG), in the brain.
Materials:
-
MAGL inhibitor
-
Vehicle solution
-
Male C57BL/6 mice
-
Brain homogenization buffer
-
Activity-based protein profiling (ABPP) probes (e.g., FP-rhodamine)
-
LC-MS/MS system for 2-AG analysis
Procedure:
-
Dosing: Mice are treated with a single oral dose of the MAGL inhibitor or vehicle.
-
Tissue Harvesting: At a specified time point after dosing (e.g., 4 hours), mice are euthanized, and their brains are rapidly removed and frozen.
-
Sample Preparation: Brain tissues are homogenized, and the protein concentration is determined.
-
MAGL Activity Measurement:
-
Competitive activity-based protein profiling (ABPP) is performed on brain homogenates. This involves incubating the samples with a fluorescently labeled probe that binds to the active site of serine hydrolases.
-
The inhibition of MAGL is quantified by the reduction in fluorescence intensity of the MAGL-specific band on an SDS-PAGE gel.
-
-
2-AG Quantification:
-
Lipids are extracted from a portion of the brain homogenate.
-
The levels of 2-AG are measured using a validated LC-MS/MS method.
-
-
Data Analysis: The extent of MAGL inhibition and the fold-increase in 2-AG levels are calculated relative to the vehicle-treated control group.
Signaling Pathway Visualization
The inhibition of MAGL has a direct impact on the endocannabinoid signaling pathway. The following diagram, generated using Graphviz, illustrates this mechanism of action.
Caption: MAGL signaling pathway and the action of inhibitors.
By inhibiting MAGL, these compounds prevent the breakdown of the endocannabinoid 2-AG.[1] This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors like CB1, resulting in various downstream therapeutic effects.[1] Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1]
References
- 1. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Reversible Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key reversible monoacylglycerol lipase (MAGL) inhibitors, supported by experimental data. MAGL is a critical serine hydrolase that primarily degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), playing a pivotal role in neurological and inflammatory signaling pathways. Reversible inhibition of MAGL is a promising therapeutic strategy for various disorders, including neurodegenerative diseases, inflammatory conditions, and cancer, by enhancing endocannabinoid signaling without the potential for cannabinoid receptor desensitization associated with irreversible inhibitors.
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of four notable reversible MAGL inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), while selectivity is assessed against other key serine hydrolases involved in endocannabinoid metabolism: fatty acid amide hydrolase (FAAH), alpha/beta-hydrolase domain containing 6 (ABHD6), and alpha/beta-hydrolase domain containing 12 (ABHD12).
| Compound | Type | MAGL IC50/Ki (nM) | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Selectivity vs. ABHD12 |
| JNJ-42226314 | Synthetic | 1.13 (human), 0.97 (rat) | >10,000-fold | High (not specified) | High (not specified) |
| Compound 13 | Synthetic (Benzylpiperidine) | IC50: 2.0, Ki: 1.42 | >5,000-fold (IC50 >10 µM) | No inhibition at 10 µM | No inhibition at 10 µM |
| Pristimerin | Natural Product (Triterpenoid) | IC50: 93 - 204 | Poor selectivity | Inhibits ABHD6 | Not specified |
| Euphol | Natural Product (Triterpenoid) | IC50: 315 - 882 | Poor selectivity | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Colorimetric MAGL Activity Assay
This assay measures the enzymatic activity of MAGL through the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (4-NPA).
Materials:
-
Human recombinant MAGL
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA
-
4-Nitrophenyl acetate (4-NPA) substrate solution (in a suitable solvent like ethanol)
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer.
-
Add the desired concentration of the test inhibitor (dissolved in DMSO) or vehicle (DMSO alone for control wells) to the appropriate wells.
-
Add the human recombinant MAGL enzyme to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the potency and selectivity of inhibitors against a panel of serine hydrolases in a complex biological sample, such as a mouse brain membrane proteome.
Materials:
-
Mouse brain membrane proteome
-
Test inhibitors dissolved in DMSO
-
Broad-spectrum serine hydrolase activity-based probe (e.g., TAMRA-FP)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Aliquots of the mouse brain membrane proteome are pre-incubated with varying concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes at 37°C.
-
The activity-based probe (e.g., TAMRA-FP) is then added to each sample and incubated for another 30 minutes at 37°C. The probe will covalently bind to the active site of serine hydrolases that are not blocked by the inhibitor.
-
The labeling reaction is quenched by the addition of a reducing SDS-PAGE sample buffer.
-
The proteins in each sample are separated by size using SDS-PAGE.
-
The gel is scanned using a fluorescence gel scanner to visualize the probe-labeled enzymes.
-
The intensity of the fluorescent band corresponding to MAGL (and other serine hydrolases like FAAH, ABHD6, and ABHD12) is quantified.
-
Inhibition of enzyme activity is observed as a decrease in the fluorescence intensity of the corresponding band.
-
The IC50 for the inhibitor against each enzyme can be determined by quantifying the reduction in fluorescence at different inhibitor concentrations.[1][2] This allows for the simultaneous assessment of potency and selectivity.[1][2]
Visualizations
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid system and its downstream effects on signaling pathways implicated in cancer and neuroinflammation.
Caption: MAGL signaling cascade and point of reversible inhibition.
Experimental Workflow for MAGL Inhibitor Screening
This diagram outlines a typical workflow for the discovery and characterization of novel MAGL inhibitors, from initial screening to selectivity profiling.
Caption: Workflow for identification of selective MAGL inhibitors.
References
Confirming the Anti-Inflammatory Effects of Monoacylglycerol Lipase (MAGL) Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of monoacylglycerol lipase (MAGL) inhibitors, with a focus on providing a framework for evaluating compounds like MAGL-IN-8. Due to the limited availability of specific public data for "this compound," this document utilizes data from the well-characterized and widely studied MAGL inhibitor, JZL184 , as a representative example to illustrate the anti-inflammatory potential of this class of compounds. The guide compares the activity of JZL184 with other MAGL inhibitors and standard non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed protocols.
Mechanism of Action: How MAGL Inhibitors Reduce Inflammation
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system.[1][2] It is primarily responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling molecule with neuroprotective and anti-inflammatory properties. The breakdown of 2-AG produces arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[1][2][3]
By inhibiting MAGL, compounds like JZL184 produce a dual anti-inflammatory effect:
-
Increased 2-AG Levels: Inhibition of MAGL leads to an accumulation of 2-AG, enhancing its anti-inflammatory signaling.
-
Decreased Prostaglandin Production: By reducing the availability of arachidonic acid, MAGL inhibitors decrease the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3]
Comparative Efficacy of MAGL Inhibitors and NSAIDs
The following table summarizes the in vitro and in vivo anti-inflammatory effects of the representative MAGL inhibitor JZL184, another MAGL inhibitor KML29, and the commonly used NSAID, diclofenac.
| Compound | Target | In Vitro Potency (IC₅₀) | In Vivo Model | Efficacy |
| JZL184 | MAGL | ~8 nM (mouse brain membranes) | Carrageenan-induced paw edema (mice) | Significant reduction in paw edema |
| LPS-induced cytokine release (rats) | Attenuated increases in TNF-α, IL-6, and IL-1β | |||
| KML29 | MAGL | ~15 nM (mouse MAGL) | Carrageenan-induced paw edema (mice) | Reduced paw edema |
| MIA-induced osteoarthritis (rats) | Reduced joint pain and inflammation | |||
| Diclofenac | COX-1/COX-2 | ~15 nM (COX-2) | Carrageenan-induced paw edema (rats) | Significant inhibition of paw edema |
| LPS-induced cytokine release | Reduces prostaglandin synthesis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard method for evaluating acute inflammation.
Protocol:
-
Animal Model: Male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compound (e.g., JZL184) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the inflammatory insult. A positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Edema: A 1% solution of carrageenan in saline (50 µL) is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
In Vitro Anti-Inflammatory Activity: LPS-Induced Cytokine Release in Macrophages
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines.
Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., JZL184) or vehicle for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits cytokine release by 50%) is calculated.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Monoacylglycerol Lipase Inhibitors: A Comparative Guide to On-Target and Off-Target Effects
For researchers, scientists, and drug development professionals, the rigorous evaluation of enzyme inhibitors is paramount to advancing therapeutic candidates. This guide provides a comparative analysis of monoacylglycerol lipase (MAGL) inhibitors, focusing on their on-target potency and off-target effects. Due to the absence of publicly available data for Magl-IN-8, this document serves as a template, utilizing well-characterized MAGL inhibitors—JZL184, KML29, and SAR127303—to illustrate a comprehensive assessment framework.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid in the central nervous system and periphery.[1][2] Inhibition of MAGL elevates 2-AG levels, presenting a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[1][3] However, the therapeutic utility of a MAGL inhibitor is contingent on its potency and, crucially, its selectivity to avoid unintended interactions with other enzymes, particularly other serine hydrolases such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain-containing protein 6 (ABHD6), and ABHD12.[4][5] Chronic inhibition of MAGL has also been associated with desensitization of the cannabinoid type 1 (CB1) receptor, highlighting the need for careful characterization of inhibitor pharmacology.[6]
On-Target Potency and Off-Target Selectivity: A Quantitative Comparison
The following tables summarize the in vitro potency of selected MAGL inhibitors against their primary target, MAGL, and their selectivity against the related serine hydrolase FAAH. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | Target | Species | IC50 (nM) | Reference |
| JZL184 | MAGL | Mouse Brain | 8 | |
| MAGL | Human | ~8 | [7] | |
| MAGL | Rat | ~262 | [8] | |
| KML29 | MAGL | Human | 5.9 | |
| MAGL | Mouse | 15 | ||
| MAGL | Rat | 43 | ||
| SAR127303 | MAGL | Mouse & Human | Potent (specific IC50 not provided) | [9] |
Table 1: On-Target Potency of MAGL Inhibitors. This table provides a summary of the reported IC50 values for JZL184, KML29, and SAR127303 against MAGL from different species.
| Inhibitor | Off-Target | IC50 (nM) | Selectivity (FAAH IC50 / MAGL IC50) | Reference |
| JZL184 | FAAH | >4000 | >300-fold | [10] |
| KML29 | FAAH | >50000 | >8474-fold (vs. hMAGL) | |
| SAR127303 | FAAH | Not specified, but described as selective | Not quantifiable from available data | [9] |
Table 2: Off-Target Selectivity of MAGL Inhibitors against FAAH. This table highlights the selectivity profile of the inhibitors, demonstrating their specificity for MAGL over the related enzyme FAAH. A higher selectivity ratio indicates a more specific inhibitor.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key experiments cited in this guide.
In Vitro MAGL Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the potency of an inhibitor against MAGL using a fluorogenic substrate.
-
Enzyme and Substrate Preparation:
-
Recombinant human or mouse MAGL is diluted to a working concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
A fluorogenic substrate for MAGL (e.g., a derivative of arachidonoylglycerol that releases a fluorescent product upon hydrolysis) is prepared in a compatible solvent.
-
-
Inhibitor Preparation:
-
The test inhibitor (e.g., this compound, JZL184) is serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
The inhibitor dilutions are pre-incubated with the MAGL enzyme in a microplate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a vehicle control (DMSO).
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a wide range of enzymes in a complex biological sample.[1]
-
Proteome Preparation:
-
Mouse brain or other tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane and cytosolic fractions, which contain the serine hydrolases of interest.
-
-
Inhibitor Treatment:
-
The proteome is treated with various concentrations of the test inhibitor or a vehicle control for a specified time.
-
-
Probe Labeling:
-
A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a fluorescent reporter) is added to the treated proteomes. This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.
-
-
Analysis:
-
The labeled proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the active serine hydrolases.
-
A decrease in fluorescence intensity for a specific band in the inhibitor-treated lanes compared to the control indicates that the inhibitor has bound to and inhibited that enzyme. The selectivity is determined by observing which enzyme bands are affected by the inhibitor.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: MAGL Signaling Pathway Inhibition.
Caption: Activity-Based Protein Profiling Workflow.
Conclusion
The comprehensive assessment of on-target and off-target effects is a cornerstone of drug discovery and development. While specific data for this compound remains elusive, the framework presented here, using established MAGL inhibitors as examples, provides a robust methodology for evaluating novel compounds. By combining quantitative in vitro assays with broader chemoproteomic profiling, researchers can build a detailed understanding of an inhibitor's potency and selectivity, ultimately guiding the selection of the most promising candidates for further preclinical and clinical investigation.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29 | RTI [rti.org]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
Independent Validation of Magl-IN-8's Potency: A Comparative Guide for Researchers
For researchers and professionals in drug development, the rigorous and independent validation of a compound's potency is a critical step in the evaluation of its therapeutic potential. This guide provides an objective comparison of the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-8, with other notable alternatives, supported by experimental data and detailed methodologies.
This compound has emerged as a potent, reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL increases 2-AG levels, a mechanism with therapeutic promise for a range of neurological and inflammatory disorders. This guide aims to provide a clear comparison of this compound's potency against established MAGL inhibitors such as JZL184, KML29, and SAR629.
Comparative Potency of MAGL Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and other selected MAGL inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Species | Assay Type | Reversibility | Reference |
| This compound | hMAGL | 2.5 ± 0.4 | Human | Fluorometric | Reversible | Granchi C, et al., 2021[1] |
| JZL184 | mMAGL | 8 | Mouse | 2-AG Hydrolysis | Irreversible | MedchemExpress[2] |
| hMAGL | ~8 | Human | Not Specified | Irreversible | Not Specified | |
| rMAGL | Less Potent | Rat | Not Specified | Irreversible | Not Specified | |
| KML29 | hMAGL | 5.9 | Human | Not Specified | Irreversible | Tocris Bioscience |
| mMAGL | 15 | Mouse | Not Specified | Irreversible | Tocris Bioscience | |
| rMAGL | 43 | Rat | Not Specified | Irreversible | Tocris Bioscience | |
| SAR629 | rMAGL | 1.1 | Rat | Not Specified | Irreversible | MedchemExpress.com[2] |
| mMAGL | 0.219 | Mouse | Not Specified | Irreversible | MedchemExpress.com[2] |
Note: hMAGL - human Monoacylglycerol Lipase; mMAGL - mouse Monoacylglycerol Lipase; rMAGL - rat Monoacylglycerol Lipase. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Signaling Pathway of MAGL Inhibition
The inhibition of MAGL has a direct impact on the endocannabinoid signaling pathway. By blocking the degradation of 2-AG, MAGL inhibitors elevate its levels, leading to increased activation of cannabinoid receptors (CB1 and CB2). This, in turn, can modulate various physiological processes, including pain, inflammation, and neurotransmission.
Experimental Protocols
The determination of an inhibitor's potency is highly dependent on the experimental methodology. The following section details the protocol used for the in vitro MAGL inhibition assay as described in the pivotal study for this compound.
In Vitro MAGL Inhibition Assay (Granchi C, et al., 2021)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of human monoacylglycerol lipase (hMAGL).
Materials:
-
Recombinant human MAGL (hMAGL)
-
4-methylumbelliferyl acetate (4-MUA) as a fluorogenic substrate
-
Assay buffer: Tris-HCl (50 mM, pH 7.4) containing 1 mg/mL BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
A solution of hMAGL in assay buffer is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) for a specified period (e.g., 30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
The enzymatic reaction is initiated by adding the fluorogenic substrate, 4-MUA, to the enzyme-inhibitor mixture.
-
-
Fluorescence Measurement:
-
The fluorescence generated by the hydrolysis of 4-MUA to the fluorescent product 4-methylumbelliferone is measured over time using a fluorometric plate reader. The excitation and emission wavelengths are typically set around 355 nm and 460 nm, respectively.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro potency of a MAGL inhibitor.
Logical Relationship of Key Concepts
Understanding the relationship between the key components of MAGL inhibition studies is crucial for interpreting the data correctly.
This guide provides a foundational comparison of this compound's potency. For a comprehensive evaluation, researchers are encouraged to consult the primary literature and consider conducting head-to-head comparative studies under their specific experimental conditions.
References
Benchmarking Magl-IN-8: A Comparative Guide to Industry-Standard MAGL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Magl-IN-8 with industry-standard monoacylglycerol lipase (MAGL) inhibitors, including JZL184, MJN110, and SAR127303. The following sections detail the performance of these inhibitors based on available experimental data, outline common experimental protocols for their evaluation, and visualize the key signaling pathway involved.
Data Presentation: Quantitative Comparison of MAGL Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity | Reversibility |
| This compound | hMAGL | 2.5 ± 0.4 | Data not available | Reversible |
| JZL184 | hMAGL | 8 | >300-fold for MAGL over FAAH | Irreversible |
| MJN110 | hMAGL | 9.1 | 10-fold over ABHD6, 100-fold over LYPLA1/2 | Orally active |
| SAR127303 | mMAGL | 3.8 | Selective and competitive | Covalent |
| hMAGL | 29 |
MAGL Signaling Pathway
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system. It is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. The inhibition of MAGL leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2. This signaling cascade is implicated in a variety of physiological processes, including pain, inflammation, and neurotransmission.
Caption: MAGL signaling pathway and point of inhibition.
Experimental Protocols
The following describes a general protocol for a fluorometric assay to determine the in vitro potency of MAGL inhibitors. Specific parameters may need to be optimized depending on the inhibitor and laboratory conditions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoacylglycerol lipase (hMAGL).
Materials:
-
Recombinant human MAGL enzyme
-
MAGL substrate (e.g., a fluorogenic 2-AG analog)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., JZL184)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the recombinant hMAGL enzyme to the desired concentration in pre-chilled assay buffer.
-
Assay Reaction:
-
Add a small volume of each concentration of the test compound or reference inhibitor to the wells of the 96-well plate. Include wells with solvent only as a control (100% enzyme activity) and wells without enzyme as a background control.
-
Add the diluted hMAGL enzyme solution to all wells except the background control wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAGL substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 30-60 minutes) using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing MAGL inhibitors.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Magl-IN-8
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. For researchers and drug development professionals utilizing Magl-IN-8, a monoacylglycerol lipase (MAGL) inhibitor, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in established laboratory safety principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling instructions. While a specific SDS for this compound is not publicly available, general safety measures for handling similar small molecule inhibitors should be strictly followed. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact. In the event of a spill, immediately cover drains and collect the material using an appropriate absorbent, then dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound, like other chemical wastes, must be conducted in accordance with local, state, and federal regulations.[1] The following procedure outlines the best practices for its disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and gloves).
-
Do not mix this compound waste with other incompatible waste streams to prevent potentially hazardous reactions.[2] It is best to keep chemical wastes in their original or clearly labeled containers.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[3] For liquid waste, ensure the container is not filled to more than 90% of its capacity to allow for expansion and prevent spills.[3]
-
Solid waste, such as contaminated gloves and wipes, should be collected in a designated, lined container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and any other components of the waste mixture. Accurate labeling is crucial for safe handling and disposal by environmental health and safety (EHS) personnel.
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution (often up to 90 days in the U.S.), arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash, as this can lead to environmental contamination and is a violation of regulations.[5][6]
-
Quantitative Guidelines for Chemical Waste Disposal
The following table summarizes key quantitative parameters for the safe storage and disposal of chemical waste, based on general laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of the container's capacity.[3] | To prevent spills due to thermal expansion of the liquid. |
| Maximum Storage Volume (Satellite Accumulation Area) | Up to 55 gallons of hazardous waste.[4] | Regulatory limit to minimize the quantity of hazardous materials in a work area. |
| Maximum Storage Time | Up to 90 days in a satellite accumulation area.[3] | Regulatory requirement to ensure timely disposal and prevent accumulation of large quantities of waste. |
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound, from the point of generation to final disposal.
References
Personal protective equipment for handling Magl-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Magl-IN-8, a reversible monoacylglycerol lipase (MAGL) inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be worn at all times.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles with side-shields. |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat or other impervious clothing to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used if significant aerosolization or dust formation is expected. |
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial to prevent contamination and ensure the safety of all laboratory personnel.
Handling and Storage
-
Handling: Avoid inhalation of dust and contact with eyes and skin. Do not eat, drink, or smoke when using this product. Ensure adequate ventilation and use only in areas with appropriate exhaust systems.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. For long-term storage, refer to the product's certificate of analysis for specific temperature recommendations, which are typically -20°C for up to three years for the powder form.[1]
First-Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | Solid |
| IC50 (for hMAGL) | 2.5 ± 0.4 nM |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: A typical experimental workflow for handling this compound.
MAGL Signaling Pathway
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system. It primarily catalyzes the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3][4] This action terminates 2-AG signaling and provides the precursor for the synthesis of prostaglandins, which are involved in inflammation.[2][3] By inhibiting MAGL, compounds like this compound increase the levels of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2) and reducing the production of pro-inflammatory prostaglandins.[2][3]
Caption: The central role of MAGL in the endocannabinoid signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
